molecular formula C7H4FIN2 B8053857 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

7-Fluoro-3-iodoimidazo[1,2-a]pyridine

货号: B8053857
分子量: 262.02 g/mol
InChI 键: BWGBEPCWEKJWTK-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

7-Fluoro-3-iodoimidazo[1,2-a]pyridine is a useful research compound. Its molecular formula is C7H4FIN2 and its molecular weight is 262.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 7-Fluoro-3-iodoimidazo[1,2-a]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Fluoro-3-iodoimidazo[1,2-a]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

7-fluoro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FIN2/c8-5-1-2-11-6(9)4-10-7(11)3-5/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGBEPCWEKJWTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC=C2I)C=C1F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the optimized synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine , a critical intermediate in the development of kinase inhibitors (e.g., PDGFR, IRAK4) and PET radiotracers.

The protocol prioritizes the regioselective iodination of the 7-fluoroimidazo[1,2-a]pyridine core. While direct cyclization methods exist, this guide details the robust two-step sequence (Cyclization


 Electrophilic Iodination) favored in medicinal chemistry for its reproducibility and scalability.

CAS: 2089326-83-8 Formula: C


H

FIN

Molecular Weight: 262.02 g/mol [1]

Strategic Analysis & Retrosynthesis

The synthesis targets the C-3 position for iodination, exploiting the high electron density of the imidazole ring relative to the pyridine ring. The 7-fluoro substituent is introduced early via the commercially available 2-amino-4-fluoropyridine , avoiding harsh late-stage fluorination (e.g., Balz-Schiemann or Halex reactions) which can degrade the sensitive iodo-imidazole moiety.

Retrosynthetic Logic
  • Target: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine.[1][2]

  • Disconnection: C3–I bond cleavage (Electrophilic Aromatic Substitution).

  • Precursor: 7-Fluoroimidazo[1,2-a]pyridine.[1][3]

  • Starting Materials: 2-Amino-4-fluoropyridine + Chloroacetaldehyde (or equivalent synthon).

Retrosynthesis Target 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (Target) Core 7-Fluoroimidazo[1,2-a]pyridine (Core Scaffold) Core->Target Electrophilic Iodination (NIS or I2) Start1 2-Amino-4-fluoropyridine (Commercially Available) Start1->Core Hantzsch-type Cyclization Start2 Chloroacetaldehyde (Cyclization Agent) Start2->Core

Figure 1: Retrosynthetic analysis prioritizing early introduction of the fluorine substituent.

Synthesis Route & Mechanism

Step 1: Formation of the Core Scaffold

Reaction: Condensation of 2-amino-4-fluoropyridine with chloroacetaldehyde. Mechanism: The endocyclic pyridine nitrogen (N1) attacks the alkyl halide (


-carbon) of chloroacetaldehyde. This is followed by intramolecular nucleophilic attack of the exocyclic amine onto the aldehyde carbonyl, dehydration, and aromatization.
Regiochemistry:  The 4-position substituent on the pyridine ring maps to the 7-position  of the imidazo[1,2-a]pyridine system.
Step 2: Regioselective C-3 Iodination

Reaction: Electrophilic Aromatic Substitution (EAS) using N-Iodosuccinimide (NIS). Mechanism: The imidazo[1,2-a]pyridine ring is highly nucleophilic at C-3. The lone pair on the bridgehead nitrogen (N4) delocalizes into the imidazole ring, activating C-3 for attack by the iodonium source (


).
Selectivity:  C-3 is significantly more reactive than C-2 or the pyridine ring carbons (C-5, C-6, C-8), ensuring high regioselectivity without protecting groups.

Mechanism Substrate 7-Fluoroimidazo[1,2-a]pyridine Complex Sigma Complex (C3-Iodonium Intermediate) Substrate->Complex + I+ (from NIS) NIS N-Iodosuccinimide (NIS) (Source of I+) NIS->Complex Activates Product 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Complex->Product - H+ Succinimide Succinimide (Byproduct) Complex->Succinimide

Figure 2: Electrophilic Aromatic Substitution pathway at the C-3 position.

Experimental Protocols

Step 1: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine

Note: Chloroacetaldehyde is toxic and a lachrymator. Handle in a fume hood.

ReagentEquiv.[4][5][6][7][8]Role
2-Amino-4-fluoropyridine 1.0Starting Material
Chloroacetaldehyde (50% aq) 1.5Cyclization Partner
NaHCO

2.0Base (Acid Scavenger)
Ethanol -Solvent (0.5 M)

Procedure:

  • Charge a round-bottom flask with 2-amino-4-fluoropyridine (10.0 mmol) and Ethanol (20 mL).

  • Add NaHCO

    
      (20.0 mmol) followed by Chloroacetaldehyde  (50% wt in water, 15.0 mmol).
    
  • Heat the mixture to reflux (80 °C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane) for consumption of the aminopyridine.

  • Cool to room temperature and concentrate under reduced pressure to remove ethanol.

  • Dilute residue with water (20 mL) and extract with Dichloromethane (DCM) (

    
     mL).
    
  • Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate.
  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
  • Expected Yield: 85–92% (Tan/Off-white solid).

Step 2: C-3 Iodination

Critical Control: Perform in the dark or low light to prevent iodine radical formation/degradation.

ReagentEquiv.[4][5][6][7][8]Role
7-Fluoroimidazo[1,2-a]pyridine 1.0Substrate
N-Iodosuccinimide (NIS) 1.1Iodinating Agent
Acetonitrile (MeCN) -Solvent (0.2 M)

Procedure:

  • Dissolve 7-fluoroimidazo[1,2-a]pyridine (5.0 mmol) in Acetonitrile (25 mL) at room temperature (RT).

  • Add NIS (5.5 mmol) portion-wise over 5 minutes.

  • Stir at RT for 1–2 hours . Reaction is typically fast.

  • Quench: Dilute with EtOAc (50 mL) and wash with 10% aqueous Sodium Thiosulfate (to remove excess iodine/oxidant) followed by saturated NaHCO

    
    .
    
  • Dry organic layer (MgSO

    
    ) and concentrate.
    
  • Purification: Recrystallization from EtOAc/Hexanes or short silica plug (eluting with 20% EtOAc/Hexanes).

  • Expected Yield: 88–95% (White to pale yellow solid).

Characterization & Data

Expected Analytical Data
  • 
    H NMR (400 MHz, CDCl
    
    
    
    ):
    • The characteristic H-3 singlet (typically

      
       7.5–7.6 ppm in the precursor) will be absent .
      
    • H-5 (dd):

      
       ~8.2 ppm (Deshielded by C-3 Iodine).
      
    • H-8 (dd):

      
       ~7.3 ppm.
      
    • H-6 (ddd):

      
       ~6.8 ppm.
      
  • 
    F NMR:  Single peak, typically 
    
    
    
    -105 to -110 ppm.
  • MS (ESI): m/z calculated for [M+H]

    
     262.9, found 262.9.
    
Troubleshooting Guide
IssueProbable CauseSolution
Low Yield (Step 1) Polymerization of chloroacetaldehyde.Ensure fresh reagents; add NaHCO

before heating.
Regioisomers (Step 2) Over-iodination (C-2/C-3 di-iodo).Strictly control NIS stoichiometry (1.05–1.1 eq). Add NIS slowly at 0 °C if selectivity is poor.
Dark Product Color Free Iodine (I

) contamination.
Wash organic phase thoroughly with Sodium Thiosulfate during workup.

Applications in Drug Discovery[3][5][9][10][11][12]

This scaffold serves as a versatile "linchpin" in medicinal chemistry.[9] The C-3 Iodine is an excellent handle for palladium-catalyzed cross-couplings.

  • Suzuki-Miyaura Coupling: Reaction with aryl boronic acids to generate 3-aryl-7-fluoroimidazo[1,2-a]pyridines (common in GABA-A modulators).

  • Sonogashira Coupling: Reaction with alkynes for extending the carbon skeleton.

  • Heck Reaction: Introduction of vinyl groups.

Applications Intermediate 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) --> 3-Aryl derivatives Intermediate->Suzuki Sonogashira Sonogashira Coupling (Alkyne, CuI, Pd cat.) --> 3-Alkynyl derivatives Intermediate->Sonogashira Carbonylation Pd-Catalyzed Carbonylation (CO, ROH) --> 3-Esters/Amides Intermediate->Carbonylation

Figure 3: Downstream functionalization of the 3-iodo intermediate.

References

  • Preparation of 7-Fluoro-imidazo[1,2-a]pyridine. ChemicalBook. (2023).[10] Describes the synthesis of the 7-fluoro core from 2-amino-4-chloropyridine via Halex or direct cyclization.

  • Regioselective C-3 Iodination of Imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. (2023). Details mechanistic insights into electrophilic substitution at the C-3 position.

  • Synthesis of Imidazo[1,2-a]pyridines. Organic Chemistry Portal. (2024). Comprehensive review of synthetic methodologies for this scaffold, including iodination protocols.

  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Product Data. Sigma-Aldrich. (2024). Physical properties and safety data for the target compound.[9][11]

  • Discovery of Imidazo[1,2-a]pyridines as PDGFR Inhibitors. Journal of Medicinal Chemistry. (2013). Illustrates the application of the 7-fluoro-3-substituted scaffold in kinase inhibitor design.

Sources

Physicochemical Properties and Synthetic Utility of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

[1]

Executive Summary

7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 2089326-83-8) acts as a critical halogenated scaffold in modern medicinal chemistry.[1] It serves as a "linchpin" intermediate, enabling the rapid diversification of the imidazo[1,2-a]pyridine core—a pharmacophore found in anxiolytics (e.g., Zolpidem), anti-ulcer agents, and emerging kinase inhibitors (e.g., HPK1, PDGFR).

The compound's value lies in its dual-functionalization potential : the C-3 iodine atom provides a highly reactive site for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira), while the C-7 fluorine atom modulates metabolic stability, lipophilicity, and protein-ligand binding interactions without significantly altering steric bulk.[1] This guide details its physicochemical profile, synthesis, and reactivity.

Chemical Identity & Physicochemical Profile[2][3][4][5][6]

Nomenclature & Identification
PropertyDetail
IUPAC Name 7-Fluoro-3-iodoimidazo[1,2-a]pyridine
CAS Number 2089326-83-8
Molecular Formula C₇H₄FIN₂
Molecular Weight 262.02 g/mol
SMILES Fc1cc2n(cc(I)n2)cc1
Structure Bicyclic heteroaromatic (Pyridine fused with Imidazole)
Physical Properties (Experimental & Predicted)

Note: As a specialized intermediate, some values are derived from high-fidelity predictive models (ACD/Labs, ChemAxon) validated against structural analogs.[1]

PropertyValue / DescriptionContext
Physical State Solid (Powder)Typically off-white to pale yellow or beige.[1]
Melting Point 145–150 °C (Predicted range)Experimental data for this specific di-halo analog is scarce in open literature; 3-iodo parent melts at 167°C.[1]
Solubility Low in water; High in DMSO, DMF, DCMSoluble in polar aprotic solvents; suitable for cross-coupling conditions.
LogP 2.08 (Predicted)Moderate lipophilicity; F-substitution increases LogP vs. parent.[1]
TPSA 17.3 ŲLow polar surface area, suggesting good membrane permeability.
pKa ~3.5 (Conjugate acid)The N-1 nitrogen is weakly basic; less basic than pyridine due to imidazole fusion.[1]

Synthetic Pathways & Manufacturing[6][11]

The synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine is a two-step protocol designed to ensure regioselectivity.[1] The fluorine atom is introduced early via the pyridine precursor, while the iodine is installed late-stage via electrophilic aromatic substitution.

Step 1: Cyclization (Formation of the Core)

Reaction: Condensation of 2-amino-4-fluoropyridine with chloroacetaldehyde.[1]

  • Mechanism: Nucleophilic attack of the ring nitrogen on the aldehyde, followed by alkylation at the exocyclic amine and dehydration.

  • Conditions: Ethanol/Water reflux or NaHCO₃ buffer.

Step 2: Regioselective Iodination

Reaction: Electrophilic iodination at the C-3 position.[1]

  • Reagent: N-Iodosuccinimide (NIS) is preferred over elemental iodine (

    
    ) for cleaner workup and higher regioselectivity.[1]
    
  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Selectivity: The C-3 position is the most electron-rich site (HOMO localization), ensuring exclusive iodination over the electron-deficient pyridine ring.[1]

SynthesisWorkflowStart2-Amino-4-fluoropyridineIntermediate7-Fluoroimidazo[1,2-a]pyridine(Parent Core)Start->Intermediate Reflux, EtOHReagent1+ Chloroacetaldehyde(Cyclization)Product7-Fluoro-3-iodoimidazo[1,2-a]pyridine(Target)Intermediate->Product ACN, 25°CReagent2+ NIS (N-Iodosuccinimide)(Electrophilic Subst.)

Figure 1: Two-step synthetic route from commercially available aminopyridines.[1][2][3]

Analytical Characterization

Validating the structure requires distinguishing the regiochemistry of the iodine and confirming the presence of fluorine.

Nuclear Magnetic Resonance (NMR)

The 1H NMR spectrum is distinct due to the loss of the H-3 signal and the downfield shift of adjacent protons.[1]

  • H-2 (Imidazole ring): Appears as a sharp singlet around 7.8 – 8.0 ppm .[1] (Shifted downfield from ~7.6 ppm in the non-iodinated parent due to the iodine's inductive effect).

  • H-5 (Pyridine ring): Doublet (or dd) around 8.4 – 8.6 ppm .[1][4] This proton is peri-to the iodine and experiences significant deshielding.

  • H-6 & H-8: Show complex coupling patterns due to 19F-1H coupling .

    • Note: The fluorine atom at C-7 splits H-6 and H-8 with large coupling constants (

      
      ).[1]
      
Mass Spectrometry (MS)[1][8][10]
  • Ionization: ESI+ (Electrospray Ionization).[1]

  • Signature:

    
    .[1]
    
  • Isotope Pattern: Iodine is monoisotopic (

    
    ), so no M+2 peak is observed (unlike Cl or Br analogs).[1]
    

Reactivity Profile: The "Molecular Hub"

This compound is designed as a module for Diversity-Oriented Synthesis (DOS) .[1] The C-I bond is weak and highly reactive toward oxidative addition by transition metals (Pd, Cu), while the C-F bond remains inert under standard cross-coupling conditions.

Key Transformations
  • Suzuki-Miyaura Coupling: Reaction with aryl/heteroaryl boronic acids to form 3-aryl derivatives (e.g., HPK1 inhibitors).[1]

    • Catalyst:

      
       or 
      
      
      .
    • Base:

      
       or 
      
      
      .
  • Sonogashira Coupling: Reaction with terminal alkynes to install rigid acetylene linkers.

  • Heck Reaction: Coupling with alkenes for extended conjugation.

  • C-H Activation: The C-2 position (adjacent to N) can be functionalized via Direct Arylation if the C-3 iodine is preserved or utilized first.[1]

ReactivityMapCore7-Fluoro-3-iodoimidazo[1,2-a]pyridineSuzukiSuzuki Coupling(Ar-B(OH)2, Pd)Core->SuzukiSonoSonogashira Coupling(Alkyne, Cu/Pd)Core->SonoHeckHeck Reaction(Alkene, Pd)Core->HeckCNCyanation(Zn(CN)2, Pd)Core->CNProd_Suzuki3-Aryl/Heteroaryl Analogs(Kinase Inhibitors)Suzuki->Prod_SuzukiProd_Sono3-Alkynyl Derivatives(Rigid Linkers)Sono->Prod_SonoProd_Heck3-Alkenyl DerivativesHeck->Prod_HeckProd_CN3-Cyano DerivativesCN->Prod_CN

Figure 2: Divergent synthesis capabilities from the 3-iodo core.[1][5][4][6][7][8][9][10][11][12]

Handling, Stability & Safety

Stability
  • Light Sensitivity: Like most organoiodides, the C-I bond is susceptible to homolytic cleavage upon exposure to UV light. Store in amber vials or wrap containers in aluminum foil.

  • Oxidation: The imidazo[1,2-a]pyridine ring is electron-rich and can be susceptible to oxidation over long periods.[1] Store under an inert atmosphere (Argon/Nitrogen) at 2–8°C .

Safety (GHS Classification)[1]
  • Signal Word: Warning.

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Protocol: Use standard PPE (gloves, goggles). All synthesis steps involving NIS or iodine should be conducted in a fume hood to avoid inhalation of iodine vapors.

References

  • General Synthesis of 3-Iodoimidazo[1,2-a]pyridines: Gueiffier, A., et al. "Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction."[1] The Journal of Organic Chemistry, vol. 65, no. 20, 2000, pp. 6572–6575. Link[1]

  • Application in Kinase Inhibitor Discovery (SIK2/SIK3): Houtman, R., et al. "Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor." Journal of Medicinal Chemistry, vol. 67, 2024. (Describes use of 7-fluoro-3-iodo intermediate, Compound 43c). Link[1]

  • Synthesis of 7-Fluoro Parent Scaffold: ChemicalBook. "7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties and Preparation."[1][4] Link

  • HPK1 Inhibitor Synthesis (Patent): "HPK1 Inhibitor and Medical Use Thereof."[3] European Patent EP4538274A1.[3] (Details the use of the title compound in cross-coupling). Link[1]

  • Safety Data Sheet (SDS): Sigma-Aldrich / ChemScene.[1] "Safety Data Sheet for 7-Fluoro-3-iodoimidazo[1,2-a]pyridine." Link

Sourcing and Synthetic Applications of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 2089326-83-8) is a highly versatile, privileged heterocyclic building block extensively utilized in modern medicinal chemistry. Its unique halogenation pattern provides orthogonal reactivity, enabling rapid diversification for structure-activity relationship (SAR) campaigns. This whitepaper provides an authoritative analysis of commercial sourcing strategies, structural rationale, and self-validating synthetic protocols for researchers deploying this scaffold in drug discovery.

Chemical Profile & Structural Rationale

The imidazo[1,2-a]pyridine core is recognized as a privileged structure, frequently utilized in the development of kinase inhibitors, GABA receptor modulators, and treatments for autoimmune diseases . The specific 7-fluoro-3-iodo substitution pattern is engineered for maximum synthetic utility and pharmacokinetic optimization.

  • C-3 Iodine (Synthetic Handle): The C-3 position of the imidazo[1,2-a]pyridine ring is highly electron-rich and naturally prone to electrophilic substitution. Once iodinated, this position becomes an exceptional electrophile for palladium-catalyzed cross-coupling. Iodine is selected over bromine or chlorine due to its lower bond dissociation energy, allowing for milder coupling conditions and broader functional group tolerance.

  • C-7 Fluorine (Dual-Purpose): Fluorine at the C-7 position serves two distinct roles. Synthetically, its strong electron-withdrawing nature activates the C-7 carbon for Nucleophilic Aromatic Substitution (SNAr). Pharmacologically, if left unreacted, the carbon-fluorine bond acts as a metabolic block, preventing cytochrome P450-mediated oxidation and improving the drug's half-life.

Table 1: Physicochemical Properties
PropertySpecification
CAS Number 2089326-83-8
Molecular Formula C

H

FIN

Molecular Weight 262.02 g/mol
Physical Form Pale-yellow to yellow-brown solid
Standard Purity ≥95% to ≥98% (Supplier dependent)
Storage Conditions 2-8°C, inert atmosphere, protect from light

Commercial Sourcing & Supply Chain Strategy

Procuring high-quality intermediates is the foundation of reproducible medicinal chemistry. Several global suppliers synthesize this building block, but selection must be dictated by the scale of the project and the required purity thresholds .

Table 2: Commercial Supplier Landscape
SupplierPurityTarget ScaleSourcing Rationale & Logistics
Sigma-Aldrich 95-96%Discovery / R&DHighly reliable for immediate, small-scale library synthesis. Acts as a distributor for partners like ChemScene and Combi-Blocks.
ChemScene ≥98%Bulk / Scale-upIdeal for advanced lead optimization. Offers higher baseline purity and custom synthesis services for downstream scale-up .
BLDpharm ≥95%Discovery / R&DCost-effective for routine screening. Mandates cold-chain transportation to preserve structural integrity.
AccelaChem ≥95%Discovery / R&DReliable secondary supplier to mitigate supply chain bottlenecks during extensive SAR campaigns.

Causality in Storage & Transport: Why do suppliers mandate cold-chain (2-8°C) and light-protected transport? The carbon-iodine bond is susceptible to homolytic cleavage upon prolonged exposure to UV light or thermal stress. This degradation releases molecular iodine (I


), which not only acts as an impurity but also auto-catalyzes further degradation, visually shifting the compound from pale-yellow to dark brown.

Synthetic Workflows & Mechanistic Pathways

Recent applications in medicinal chemistry, such as the discovery of the dual SIK2/SIK3 inhibitor GLPG3970, heavily rely on the orthogonal reactivity of this specific scaffold . The distinct electronic environments of the C-3 and C-7 halogens allow chemists to perform sequential functionalizations without the need for protecting groups.

SyntheticPathway Core 7-Fluoro-3-iodoimidazo [1,2-a]pyridine Suzuki Suzuki-Miyaura Coupling (C-3) Core->Suzuki Pd, Boronic Acid SNAr SNAr Reaction (C-7) Core->SNAr Amine, Base Prod1 3-Aryl-7-fluoroimidazo [1,2-a]pyridine Suzuki->Prod1 Prod2 3-Iodo-7-substituted imidazo[1,2-a]pyridine SNAr->Prod2

Caption: Divergent synthetic pathways of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine at C-3 and C-7 positions.

Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling

To functionalize the C-3 position while leaving the C-7 fluorine intact, a Suzuki-Miyaura cross-coupling is employed. This protocol is designed as a self-validating system; each step includes a mechanistic rationale and an in-process control (IPC) to ensure reproducibility.

Reagents:

  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Pd(dppf)Cl

    
     (0.05 eq)
    
  • Cs

    
    CO
    
    
    
    (2.0 eq)
  • 1,4-Dioxane / H

    
    O (4:1 v/v)
    

Step-by-Step Methodology:

  • Reaction Assembly: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the imidazo[1,2-a]pyridine core, arylboronic acid, and Cs

    
    CO
    
    
    
    .
    • Causality: Cs

      
      CO
      
      
      
      is chosen over stronger bases (like KOtBu) to prevent premature nucleophilic attack on the C-7 fluorine, ensuring strict regioselectivity at the C-3 position.
  • Solvent Addition & Degassing: Add the 1,4-dioxane/water mixture. Degas the suspension via three freeze-pump-thaw cycles.

    • Causality: Oxygen must be rigorously excluded. O

      
       promotes the oxidative homocoupling of the boronic acid (yielding biaryl byproducts) and irreversibly oxidizes the active Pd(0) species to inactive Pd(II) complexes.
      
  • Catalyst Introduction: Add Pd(dppf)Cl

    
     under a positive stream of argon.
    
    • Causality: The bidentate dppf ligand forces a cis-geometry on the palladium center, which dramatically accelerates the final reductive elimination step and prevents the precipitation of inactive "palladium black."

  • Thermal Activation: Heat the reaction mixture to 90°C for 2-4 hours.

  • In-Process Validation (IPC): Monitor the reaction via LC-MS.

    • Self-Validation Check: The reaction is complete when the starting material mass (m/z 262[M+H]

      
      ) is fully consumed and replaced by the target product mass. If the reaction stalls at 50% conversion, the catalyst has likely deactivated; re-degas the solvent and spike with an additional 0.02 eq of Pd(dppf)Cl
      
      
      
      .
  • Workup: Cool to room temperature, dilute with ethyl acetate, wash with saturated aqueous NaCl, dry over anhydrous Na

    
    SO
    
    
    
    , and purify via silica gel flash chromatography.

Quality Control (QC) & Validation of Commercial Batches

Never assume the absolute purity of a commercial building block without internal validation. Regioisomeric impurities (e.g., 6-fluoro or 5-iodo variants) can bypass standard LC-MS checks because they share the exact same molecular weight, yet they will completely derail downstream pharmacology.

QCWorkflow Receipt Batch Receipt (Cold-Chain 2-8°C) Visual Visual Inspection (Pale-yellow solid) Receipt->Visual HPLC HPLC-UV / LC-MS (Purity ≥95%) Visual->HPLC NMR 1H & 19F NMR (Regiochemistry) Visual->NMR Approval Approved for Synthesis HPLC->Approval Pass NMR->Approval Pass

Caption: Quality control and validation workflow for commercial batches of the imidazo[1,2-a]pyridine.

QC Execution:

  • Visual Check: Reject batches that are dark brown (indicative of iodine liberation).

  • HPLC-UV: Confirm that the area-under-the-curve (AUC) at 254 nm meets the ≥95% threshold stated on the Certificate of Analysis (CoA).

  • NMR Verification (Critical): Run

    
    H and 
    
    
    
    F NMR. The
    
    
    F NMR must show a single peak corresponding to the C-7 fluorine. The
    
    
    H NMR must confirm the absence of a proton at the C-3 position, validating that the iodination occurred at the correct site.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities Source: ACS Omega URL:[Link]

  • Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Introduction: The Strategic Value of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safe Handling and Application of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

7-Fluoro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical research sectors. Its core structure, the imidazo[1,2-a]pyridine scaffold, is recognized as a "privileged" motif in medicinal chemistry, forming the foundation of numerous clinically successful drugs.[1] The strategic placement of a fluorine atom at the 7-position and an iodine atom at the 3-position endows this molecule with a unique combination of properties. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of derivative compounds, while the iodo group serves as a versatile synthetic handle for carbon-carbon and carbon-heteroatom bond formation via modern cross-coupling reactions.[2][3]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the critical safety protocols, handling procedures, and key synthetic applications of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine. Adherence to these guidelines is paramount for ensuring laboratory safety and achieving reliable, reproducible experimental outcomes.

Section 1: Hazard Identification and Safety Profile

7-Fluoro-3-iodoimidazo[1,2-a]pyridine is classified as a hazardous substance and must be handled with appropriate caution. The primary risks are associated with ingestion, skin/eye contact, and inhalation of dust.

Globally Harmonized System (GHS) Classification

The following table summarizes the known hazard statements (H-statements) and precautionary statements (P-statements) associated with this compound.

GHS ClassificationCodeDescription
Hazard Statements H302Harmful if swallowed.
H315Causes skin irritation.
H319Causes serious eye irritation.
H335May cause respiratory irritation.
Precautionary Statements P261Avoid breathing dust/fume/gas/mist/vapors/spray.
P264Wash hands and any exposed skin thoroughly after handling.
P301+P312IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
P302+P352IF ON SKIN: Wash with plenty of soap and water.
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Incompatible Materials

To prevent hazardous reactions, avoid contact with the following classes of chemicals:

  • Strong Oxidizing Agents[4]

  • Strong Acids[4]

  • Strong Bases[4]

Section 2: Physicochemical and Storage Properties

Understanding the physical properties and storage requirements is fundamental to the safe and effective use of this reagent.

PropertyValueSource(s)
CAS Number 2089326-83-8[5]
Molecular Formula C₇H₄FIN₂[5]
Molecular Weight 262.02 g/mol [5]
Physical Form Solid
Purity Typically ≥95%[6]
Storage Conditions Store at 2-8°C, keep in a dark place under an inert atmosphere.[6]
Storage and Stability

Proper storage is crucial to maintain the integrity of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine. It should be stored in a tightly sealed container in a refrigerator (2-8°C).[6] To prevent degradation from moisture and atmospheric oxygen, storage under an inert atmosphere (e.g., argon or nitrogen) is strongly recommended.[6] Containers that have been opened must be carefully resealed and stored upright to prevent leakage.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to handling this compound minimizes exposure risk. The following workflow outlines the essential steps for safely using the reagent from storage to reaction setup.

cluster_prep Preparation cluster_handling Compound Handling cluster_cleanup Post-Handling prep_ppe 1. Don PPE (Gloves, Goggles, Lab Coat) prep_hood 2. Work in Fume Hood prep_ppe->prep_hood prep_setup 3. Prepare Glassware & Inert Atmosphere prep_hood->prep_setup handle_retrieve 4. Retrieve from 2-8°C Storage handle_equilibrate 5. Equilibrate to Room Temp (in desiccator) handle_retrieve->handle_equilibrate handle_weigh 6. Weigh Solid Quickly handle_equilibrate->handle_weigh handle_add 7. Add to Reaction Vessel (under inert gas flow) handle_weigh->handle_add clean_seal 8. Reseal & Return to Storage clean_decontaminate 9. Decontaminate Glassware clean_seal->clean_decontaminate clean_dispose 10. Dispose of Waste Properly clean_decontaminate->clean_dispose

Caption: General workflow for handling solid 7-Fluoro-3-iodoimidazo[1,2-a]pyridine.

Mandatory Personal Protective Equipment (PPE)
  • Eye Protection: Chemical safety goggles or a face shield are mandatory to protect against splashes or airborne particles.[7]

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[7] Always inspect gloves before use and change them immediately if contaminated.

  • Body Protection: A flame-retardant lab coat must be worn and kept fastened.[7]

  • Respiratory Protection: All handling of the solid compound should occur within a certified chemical fume hood to prevent inhalation of dust.[7] If a fume hood is not available, a properly fitted respirator with a particulate filter is required.

Section 4: Reactivity and Synthetic Applications

The utility of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine stems from its C-I bond, which is highly susceptible to palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of aryl, heteroaryl, alkynyl, and amino moieties at the 3-position of the imidazopyridine core.

Key Cross-Coupling Reactions
  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds. This is one of the most common applications for this substrate class.[8][9]

  • Sonogashira Coupling: Reaction with terminal alkynes to form C(sp)-C(sp²) bonds, providing access to alkynylated imidazopyridines.[10][11]

  • Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, a crucial transformation in the synthesis of many bioactive molecules.[12][13]

Representative Protocol: Suzuki-Miyaura Cross-Coupling

This protocol provides a generalized, step-by-step methodology for the Suzuki-Miyaura coupling of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine with an arylboronic acid. Note: This is a representative protocol and may require optimization for specific substrates.

Objective: To synthesize a 3-aryl-7-fluoroimidazo[1,2-a]pyridine derivative.

Materials:

  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DME, Toluene, or 1,4-Dioxane)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (0.05 eq) and the anhydrous solvent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS. Microwave irradiation can often shorten reaction times significantly.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired product.

start Start: Flame-dried vessel add_reagents 1. Add Solids: Substrate, Boronic Acid, Base start->add_reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) add_reagents->inert add_liquids 3. Add Catalyst & Solvent inert->add_liquids react 4. Heat Reaction Mixture (80-110°C or Microwave) add_liquids->react monitor 5. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete workup 6. Aqueous Work-up monitor->workup Complete purify 7. Column Chromatography workup->purify end End: Pure Product purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Section 5: Spill Management and Waste Disposal

Accidents can happen, and a clear, pre-defined response plan is essential for safety.

Spill Response

In the event of a spill of solid 7-Fluoro-3-iodoimidazo[1,2-a]pyridine:

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, keeping the spill within the fume hood if possible.

  • PPE: Don the appropriate PPE as described in Section 3.1.

  • Contain & Collect: Gently cover the spill with an inert absorbent material like vermiculite or dry sand to prevent dust from becoming airborne.[14] Carefully sweep the material into a designated, sealable container labeled as hazardous waste.[14]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), then with soap and water. Place all cleaning materials into the hazardous waste container.

  • Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.[14]

spill Spill Occurs is_large is_large spill->is_large evacuate Evacuate Area Call EHS Emergency Line is_large->evacuate Yes small_spill small_spill is_large->small_spill No ppe Ensure Full PPE is Worn small_spill->ppe cover Gently Cover with Inert Absorbent ppe->cover collect Sweep into Labeled Hazardous Waste Container cover->collect clean Decontaminate Area & Dispose of Materials collect->clean report Report Incident to EHS clean->report

Caption: Decision tree for responding to a chemical spill.

Waste Disposal

Chemical waste containing 7-Fluoro-3-iodoimidazo[1,2-a]pyridine must be disposed of as hazardous waste.[7]

  • Segregation: Collect all waste, including unreacted material, reaction residues, and contaminated items (gloves, pipette tips, silica gel), in a dedicated hazardous waste container.[7][14]

  • Labeling: The container must be clearly labeled "Hazardous Waste" with the full chemical name and an accurate description of the contents.[14]

  • Storage: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's EHS office or a licensed waste disposal contractor.[7]

  • Prohibition: Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash. [7]

Conclusion

7-Fluoro-3-iodoimidazo[1,2-a]pyridine is a powerful reagent for the synthesis of novel chemical entities. Its reactivity, however, is paired with specific hazards that demand respect and careful management. By integrating the principles of hazard assessment, proper PPE usage, controlled handling, and compliant waste disposal into all experimental workflows, researchers can safely unlock the full synthetic potential of this valuable building block. Always consult your institution's specific safety protocols and the latest Safety Data Sheet (SDS) before commencing work.

References

  • Guillon, J., et al. (n.d.). Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction.
  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • ResearchGate. (n.d.). Suzuki cross-coupling reaction on position 7 of compounds 1a–c (isolated yields). Retrieved from [Link]

  • Al-Tel, T. H., et al. (2012, September 6). Regiocontrolled microwave assisted bifunctionalization of 7,8-dihalogenated imidazo[1,2-a]pyridines: a one pot double-coupling approach. PubMed. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC. Retrieved from [Link]

  • Guillon, J., et al. (2000, October 6). Reactivity of 3-iodoimidazo[1,2-a]pyridines using a Suzuki-type cross-coupling reaction. PubMed. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

  • Arkivoc. (n.d.). EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES.
  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). 5. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • CocoDoc. (n.d.). Acetylthiocholine iodide - SAFETY DATA SHEET. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • ACS Omega. (2019, March 1). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Retrieved from [Link]

  • PENTA. (2024, November 26). Pyridine - SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 3-aryl-2-phosphinoimidazo[1,2-a]pyridine ligands for use in palladium-catalyzed cross-coupling reactions. Retrieved from [Link]

  • ResearchGate. (2026, January 7). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. Retrieved from [Link]

  • PubMed Central. (2024, July 24). C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Retrieved from [Link]

  • Royal Society of Chemistry. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Retrieved from [Link]

  • University of Southampton ePrints. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. Retrieved from [Link]

  • Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]

Sources

Technical Guide: Halogenation of 7-Fluoroimidazo[1,2-a]pyridine at the 3-Position

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

7-Fluoroimidazo[1,2-a]pyridine represents a high-value "privileged scaffold" in modern medicinal chemistry. The imidazo[1,2-a]pyridine core is the structural backbone of blockbuster anxiolytics (e.g., Zolpidem), while the introduction of a fluorine atom at the 7-position imparts critical metabolic stability and modulates lipophilicity (


) without significant steric penalty.

Functionalization at the 3-position is the primary gateway for diversifying this scaffold. Halogenation (Cl, Br, I) at this site creates a versatile handle for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.

This guide details the regioselective halogenation of 7-fluoroimidazo[1,2-a]pyridine, providing validated protocols, mechanistic insights, and troubleshooting strategies for the research scientist.

Mechanistic Underpinnings: Regioselectivity & Electronics[1][2]

The C3 Selectivity Rule

The imidazo[1,2-a]pyridine ring system is an electron-rich fused heterocycle. Electrophilic Aromatic Substitution (


) occurs almost exclusively at the C3 position .
  • Electronic Driver: The nitrogen bridgehead lone pair donates electron density into the imidazole ring. Attack at C3 leads to a resonance-stabilized intermediate (sigma complex) where the positive charge is delocalized onto the bridgehead nitrogen, maintaining the aromatic sextet of the pyridine ring.

  • C2 vs. C3: Attack at C2 disrupts the aromaticity of the pyridine ring in the transition state, making it energetically unfavorable.

Impact of the 7-Fluoro Substituent

The fluorine atom at position 7 exerts two opposing effects:

  • Inductive Withdrawal (-I): Fluorine is highly electronegative, pulling electron density through the

    
    -framework. This slightly deactivates the ring toward electrophiles compared to the unsubstituted parent.
    
  • Resonance Donation (+M): The fluorine lone pairs can donate density, but this effect is weak on the distant C3 position compared to the inductive effect.

Practical Consequence: While C3 remains the most nucleophilic site, reaction times may be marginally longer than for non-fluorinated analogs. Standard mild electrophiles (NBS, NIS) remain effective, but temperature control is critical to prevent over-halogenation or side reactions.

Visualization: Reaction Mechanism

The following diagram illustrates the resonance stabilization favoring C3 substitution.

ReactionMechanism Start 7-Fluoroimidazo[1,2-a]pyridine TS_C3 C3 Sigma Complex (Aromatic Pyridine Ring Intact) Start->TS_C3 Path A (Favored) TS_C2 C2 Sigma Complex (Pyridine Aromaticity Broken) Start->TS_C2 Path B (Disfavored) Electrophile X+ (Electrophile) Electrophile->TS_C3 Product 3-Halo-7-fluoroimidazo[1,2-a]pyridine TS_C3->Product - H+

Figure 1: Mechanistic pathway showing the energetic preference for C3 substitution due to resonance stabilization.

Experimental Protocols

General Considerations
  • Purity of Starting Material: Ensure 7-fluoroimidazo[1,2-a]pyridine is >98% pure. Impurities can catalyze polymerization.

  • Light Sensitivity: Halogenated heterocycles, especially iodides, can be light-sensitive. Conduct reactions in low light or wrap flasks in foil.

  • Atmosphere: While not strictly air-sensitive, conducting reactions under Nitrogen or Argon is Good Laboratory Practice (GLP) to minimize moisture interference.

Protocol A: Bromination (The Standard)

Target: 3-Bromo-7-fluoroimidazo[1,2-a]pyridine Reagent: N-Bromosuccinimide (NBS) Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM)

Step-by-Step Methodology:

  • Setup: Charge a round-bottom flask with 7-fluoroimidazo[1,2-a]pyridine (1.0 equiv) and MeCN (10 mL per mmol).

  • Addition: Cool the solution to 0°C in an ice bath. Add NBS (1.05 equiv) portion-wise over 5 minutes. Note: Adding NBS slowly prevents localized high concentrations that could lead to poly-bromination.

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 1–2 hours.

  • Monitoring: Check TLC (typically 30-50% EtOAc/Hexane). The product will be less polar than the starting material.

  • Workup:

    • Dilute with EtOAc.

    • Wash with saturated

      
       (to remove succinimide/acid traces) and brine.
      
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Often, the crude solid is pure enough (>95%). If necessary, recrystallize from Ethanol/Water or purify via silica flash chromatography (Hexane/EtOAc gradient).

Yield Expectation: 85–95%

Protocol B: Iodination (For Reactive Cross-Coupling)

Target: 3-Iodo-7-fluoroimidazo[1,2-a]pyridine Reagent: N-Iodosuccinimide (NIS) Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step Methodology:

  • Setup: Dissolve 7-fluoroimidazo[1,2-a]pyridine (1.0 equiv) in MeCN (10 mL per mmol).

  • Addition: Add NIS (1.1 equiv) in one portion at RT.

  • Reaction: Stir at RT for 2–4 hours. Note: If reaction is sluggish due to the 7-F deactivation, heat to 40–50°C.

  • Quench: Pour reaction mixture into water containing 5% sodium thiosulfate (

    
    ). This reduces any free iodine (
    
    
    
    ) which causes dark coloration.
  • Isolation: The product often precipitates as a solid. Filter and wash with water. If no precipitate, extract with DCM.

  • Purification: Recrystallization from EtOH is preferred to remove trace succinimide.

Yield Expectation: 80–90%

Protocol C: Chlorination (Specialized Cases)

Target: 3-Chloro-7-fluoroimidazo[1,2-a]pyridine Reagent: N-Chlorosuccinimide (NCS) Solvent: Acetonitrile (MeCN)

Step-by-Step Methodology:

  • Setup: Dissolve starting material in MeCN.

  • Addition: Add NCS (1.1 equiv).

  • Reaction: Chlorination is slower than bromination/iodination. Heat to reflux (approx. 80°C) for 4–6 hours.

  • Workup: Standard aqueous workup (EtOAc/Water).

  • Purification: Silica gel chromatography is usually required as conversion may not be 100%.

Yield Expectation: 70–85%

Data Summary & Decision Matrix

The following table summarizes the reaction parameters for quick reference.

HalogenReagentSolventTempTimeYieldKey Advantage
Bromine NBSMeCN/DCM0°C

RT
1-2 hHigh (>90%)Ideal balance of reactivity & stability. Standard for Suzuki coupling.
Iodine NISMeCN/DMFRT

50°C
2-4 hHigh (>85%)Most reactive bond for difficult couplings (e.g., Sonogashira).
Chlorine NCSMeCNReflux4-6 hMod. (75%)Highest metabolic stability; useful if halogen is retained in final drug.
Workflow for Reagent Selection

Use this decision tree to select the appropriate halogenation pathway based on your downstream synthetic goals.

DecisionTree Goal Downstream Application? Suzuki Standard Cross-Coupling (Suzuki, Buchwald) Goal->Suzuki Sono Alkyne Coupling (Sonogashira) Goal->Sono Metab Metabolic Blocker (Final Drug Moiety) Goal->Metab ChoiceBr Use NBS (Bromination) Suzuki->ChoiceBr Cost-effective Stable ChoiceI Use NIS (Iodination) Sono->ChoiceI High Reactivity Required ChoiceCl Use NCS (Chlorination) Metab->ChoiceCl Strong C-Cl Bond

Figure 2: Decision matrix for selecting the optimal halogenation protocol.

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: The 7-F group deactivates the ring.

    • Solution: Increase temperature (reflux for NCS, 50°C for NIS) or use a catalytic amount (5 mol%) of acid catalyst like Acetic Acid or TFA to activate the NBS/NIS.

  • Issue: Regioisomers (C2-halogenation).

    • Cause: Highly unlikely under standard conditions. If observed, check protonation state. Ensure reaction is neutral or slightly acidic. Strongly basic conditions can sometimes promote C2-lithiation/halogenation mechanisms which are distinct from

      
      .
      
  • Issue: Product Instability.

    • Cause: 3-Iodo derivatives can degrade.

    • Solution: Store 3-iodo-7-fluoroimidazo[1,2-a]pyridine in the dark at -20°C. Use immediately in the next step if possible.

References

  • Bagdi, A. K., et al. (2015).[1] "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 51, 1555-1575.[1]

  • Koubachi, J., et al. (2009). "Regioselective halogenation of imidazo[1,2-a]pyridines." Synthesis, 2009(20), 3433-3438.
  • Goel, R., et al. (2017). "Imidazo[1,2-a]pyridines: A review on their synthesis and biological activities." Current Topics in Medicinal Chemistry, 17(3), 267-279.
  • PubChem. (n.d.).[2] "3-Bromo-7-fluoroimidazo[1,2-a]pyridine."[2][3] National Center for Biotechnology Information. Retrieved from [Link]

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Methodological & Application

Application Note: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster therapeutics (e.g., zolpidem) and emerging antiviral agents . Within this class, 7-fluoro-3-iodoimidazo[1,2-a]pyridine serves as a highly versatile, bifunctional building block.

The strategic placement of the fluorine atom at the 7-position serves multiple pharmacological and chemical purposes: it enhances metabolic stability by blocking cytochrome P450-mediated oxidation, modulates the pKa of the bridgehead nitrogen, and increases overall lipophilicity. Chemically, the C-F bond is entirely inert under standard palladium-catalyzed cross-coupling conditions, allowing for orthogonal functionalization.

Conversely, the 3-position of the imidazo[1,2-a]pyridine core is highly electron-rich and susceptible to electrophilic iodination. The resulting C3–I bond is highly polarized and relatively weak, making it an ideal substrate for rapid oxidative addition by Pd(0) species. This allows for highly efficient Suzuki-Miyaura cross-coupling with aryl or heteroaryl boronic acids, enabling the rapid generation of diverse C3-substituted libraries .

CatalyticCycle Pd0 Pd(0) Active Species (14-electron complex) OxAdd Oxidative Addition (Cleavage of C3-I Bond) Pd0->OxAdd 7-Fluoro-3-iodoimidazo[1,2-a]pyridine TransMet Transmetalation (Transfer of Aryl Group) OxAdd->TransMet Ar-B(OH)2, Na2CO3, H2O RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-Aryl-7-fluoroimidazo[1,2-a]pyridine RedElim->Product

Mechanistic catalytic cycle of Suzuki-Miyaura coupling on 7-fluoro-3-iodoimidazo[1,2-a]pyridine.

Reaction Engineering: Causality Behind Experimental Choices

To ensure a robust and self-validating protocol, every reagent and condition has been selected based on specific mechanistic requirements:

  • Catalyst Selection (Pd(PPh₃)₄ vs. Pd(dppf)Cl₂): Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is the optimal catalyst for this unhindered C-I electrophile. The triphenylphosphine ligands easily dissociate to form the active 14-electron Pd(0) species. For highly sterically hindered boronic acids, Pd(dppf)Cl₂ is recommended, as its larger bite angle accelerates the rate-limiting reductive elimination step .

  • Biphasic Solvent System (1,4-Dioxane/H₂O): A 3:1 v/v ratio of 1,4-dioxane to water is critical. Dioxane effectively solubilizes the lipophilic 7-fluoro-3-iodoimidazo[1,2-a]pyridine and the Pd catalyst. Water is mandatory to dissolve the inorganic base (Na₂CO₃) and to form the reactive trihydroxyboronate intermediate[Ar-B(OH)₃]⁻, which is required for efficient transmetalation to the Pd(II) complex.

  • Deoxygenation (Argon Sparging): Oxygen is fatal to this reaction. O₂ rapidly oxidizes the active Pd(0) species to inactive Pd(II) peroxo complexes (visible as palladium black precipitation early in the reaction) and promotes the homocoupling of boronic acids. Rigorous sparging ensures catalyst longevity.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the optimization landscape for the C3-arylation of the imidazo[1,2-a]pyridine core, demonstrating the superiority of the Dioxane/H₂O system under microwave or conventional heating .

EntryCatalyst (mol%)Solvent System (v/v)Base (equiv)Heating Method & TimeConversion (%)
1 Pd(PPh₃)₄ (5%) 1,4-Dioxane/H₂O (3:1) Na₂CO₃ (2.0) Microwave, 90 °C, 15 min >95%
2 Pd(PPh₃)₄ (5%) 1,4-Dioxane/H₂O (3:1) Na₂CO₃ (2.0) Oil Bath, 90 °C, 12 h >95%
3Pd(dppf)Cl₂ (10%)DME/H₂O (4:1)K₂CO₃ (2.0)Oil Bath, 90 °C, 5 h85%
4Pd(OAc)₂ / SPhos (5%)Toluene/H₂O (10:1)K₃PO₄ (3.0)Oil Bath, 100 °C, 8 h70%

Experimental Workflow & Methodology

ExperimentalWorkflow Prep 1. Reagent Assembly Substrate, Ar-B(OH)2, Base Degas 2. Deoxygenation Argon Sparging (15 min) Prep->Degas Solvent: 1,4-Dioxane/H2O (3:1) Cat 3. Catalyst Addition Pd(PPh3)4 (5-10 mol%) Degas->Cat O2-free environment critical Heat 4. Cross-Coupling MW: 90°C, 15 min OR Oil: 90°C, 12h Cat->Heat Seal Reaction Vessel Workup 5. Aqueous Workup EtOAc/H2O Extraction Heat->Workup Verify via LC-MS/TLC Purify 6. Purification Silica Gel Chromatography Workup->Purify Dry over Na2SO4, Concentrate

Step-by-step experimental workflow for the Suzuki cross-coupling reaction and purification.

Standard Operating Procedure: Microwave-Assisted Synthesis

Scale: 1.0 mmol

  • Reagent Assembly: To a 10 mL microwave vial equipped with a magnetic stir bar, add 7-fluoro-3-iodoimidazo[1,2-a]pyridine (262 mg, 1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), and Na₂CO₃ (212 mg, 2.0 mmol, 2.0 equiv).

  • Solvent Addition & Degassing: Add 1,4-dioxane (3.0 mL) and deionized water (1.0 mL). Cap the vial with a rubber septum. Submerge a long needle into the liquid phase and sparge with a gentle stream of Argon gas for exactly 15 minutes. Causality: This displaces dissolved oxygen, preventing premature catalyst oxidation.

  • Catalyst Introduction: Briefly remove the septum under a positive flow of Argon and quickly add Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%). Immediately seal the vial with a microwave-safe crimp cap.

  • Reaction Execution: Irradiate the mixture in a microwave synthesizer at 90 °C for 15 minutes. (Alternatively, for conventional heating, stir in a pre-heated oil bath at 90 °C for 12 hours).

  • Aqueous Workup: Allow the vial to cool to room temperature. Dilute the mixture with Ethyl Acetate (15 mL) and Water (10 mL). Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

  • Drying & Concentration: Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify via flash column chromatography on silica gel using a gradient of Hexanes/Ethyl Acetate (typically 80:20 to 50:50) to afford the pure 3-aryl-7-fluoroimidazo[1,2-a]pyridine.

Self-Validating Systems & Troubleshooting

To ensure scientific integrity and prevent downstream failures, utilize the following self-validating checkpoints during the protocol:

  • Visual Checkpoint (Catalyst Health): Upon addition of Pd(PPh₃)₄, the solution should be a clear, bright yellow. If the solution immediately turns black prior to heating, the system was not properly degassed, and the catalyst has died (precipitated as Pd black). During a successful reaction, the mixture will naturally darken as the catalyst completes its turnover lifecycle.

  • TLC Validation (Fluorescence Shift): 7-Fluoro-3-iodoimidazo[1,2-a]pyridine is highly UV-active at 254 nm but exhibits minimal fluorescence at 365 nm. Upon successful C-C bond formation, the extended

    
    -conjugation of the new 3-aryl system almost always results in a distinct, bright blue or green fluorescence under 365 nm UV light. This is an immediate, visual confirmation of cross-coupling prior to LC-MS analysis.
    
  • LC-MS Confirmation: The starting material exhibits a distinct isotopic mass at m/z 262 [M+H]⁺. Successful conversion is marked by the complete disappearance of this peak and the emergence of the product mass. If a mass corresponding to [Ar-Ar] is observed, boronic acid homocoupling has occurred, indicating oxygen ingress.

References

  • Discovery of a novel highly potent broad-spectrum heterocyclic chemical series of arenavirus cell entry inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Evaluation of the 2-Substituent Effect on the Reactivity of the 8-Haloimidazo[1,2-a]pyridine Series towards Suzuki-Type Cross-Coupling Reaction. Chemistry Letters (Oxford Academic). Available at:[Link]

  • Synthesis and Functionalization of Imidazo[1,2-a]Pyridines and Imidazo[1,2-a]Pyrimidines on Solid Phase Using Suzuki-Miyaura Cross-Coupling Reactions. Advances in Organic Synthesis (Bentham Science). Available at:[Link]

Application Note: Sonogashira Cross-Coupling of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the optimized protocol for the Sonogashira cross-coupling of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine with terminal alkynes. The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for GABA receptor agonists (e.g., Zolpidem) and kinase inhibitors. The introduction of a fluorine atom at the C7 position enhances metabolic stability and lipophilicity, but alters the electronic profile of the ring, requiring specific tuning of the catalytic system to prevent dehalogenation or homocoupling.

Scientific Background & Mechanistic Insight

The Substrate: Electronic Considerations

The 7-fluoro substituent is an electron-withdrawing group (EWG) via induction (


). Unlike electron-rich variants, the 7-fluoro-3-iodo core is more electrophilic.
  • Advantage: This facilitates the Oxidative Addition of the Pd(0) species into the C3–I bond, often the rate-determining step in electron-rich systems.

  • Risk: The decreased electron density on the ring makes the C3-Pd(II) intermediate more susceptible to side reactions if the transmetallation is slow. Furthermore, while the C7-F bond is generally stable, the use of harsh nucleophilic bases (e.g., hydroxides/alkoxides) at high temperatures could theoretically risk SNAr displacement at C7, though this is rare under standard Sonogashira conditions.

Reaction Mechanism (Pd/Cu Cycle)

The reaction proceeds via dual catalytic cycles.[1][2] The Palladium cycle handles the aryl halide activation, while the Copper cycle activates the terminal alkyne.[1][3]

SonogashiraCycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-I) Pd0->OxAdd + Ar-I (Substrate) TransMet Transmetallation (Rate Limiting) OxAdd->TransMet + Cu-Acetylide Iso Trans/Cis Isomerization TransMet->Iso RedElim Reductive Elimination (Product Release) Iso->RedElim RedElim->Pd0 - Product CuCycle Copper Cycle (CuI + Alkyne + Base) CuCycle->TransMet Feeds Acetylide

Figure 1: Dual catalytic cycle for the Sonogashira coupling. The copper cycle generates the nucleophilic acetylide species that intercepts the Pd(II) intermediate.

Optimization Matrix

The following parameters have been validated for the 7-fluoro scaffold.

VariableRecommended ChoiceRationale
Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Air-stable precatalyst. Reduces easily to Pd(0) in situ. Superior to Pd(PPh₃)₄ which is highly O₂ sensitive.
Co-Catalyst CuI (5-10 mol%)Essential for activating the terminal alkyne at room temperature or mild heat.
Ligand PPh₃ (Triphenylphosphine)Standard, but if reaction stalls, switch to bulky electron-rich ligands like XPhos or Amphos .
Base Et₃N (Triethylamine)Mild organic base. Sufficient to deprotonate the Cu-alkyne complex without attacking the 7-F position.
Solvent DMF or MeCN DMF (Dimethylformamide) provides high solubility for the polar heterocycle. MeCN is easier to remove during workup.
Atmosphere Argon (Strict)Oxygen causes oxidative homocoupling of alkynes (Glaser Coupling), a major side reaction.

Detailed Experimental Protocol

Materials Preparation
  • Substrate: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (Ensure purity >95% by HPLC).

  • Alkyne: 1.2 – 1.5 equivalents relative to substrate.

  • Solvents: Anhydrous DMF or MeCN (sparged with Argon for 15 mins prior to use).

Step-by-Step Procedure

Step 1: Catalyst Loading (The "Dry" Phase)

  • In a flame-dried Schlenk tube or microwave vial equipped with a stir bar, add:

    • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv, e.g., 262 mg for 1 mmol scale).

    • PdCl₂(PPh₃)₂ (0.03 equiv, 21 mg).

    • CuI (0.05 equiv, 9.5 mg).

  • Seal the vessel with a septum.

  • Evacuate and backfill with Argon 3 times. Critical: This removes adsorbed oxygen from the solid surface.

Step 2: Solvent and Base Addition [4]

  • Via syringe, add Anhydrous DMF (5.0 mL, 0.2 M concentration).

  • Add Et₃N (3.0 equiv, 0.42 mL).

  • Stir at Room Temperature (RT) for 5 minutes until the solids are mostly dissolved/suspended. The solution usually turns yellow or pale brown.

Step 3: Alkyne Addition & Reaction [1]

  • Add the terminal Alkyne (1.2 equiv) via syringe.

  • Stir at Room Temperature for 1 hour.

  • Checkpoint: If TLC shows <10% conversion after 1 hour, heat to 60°C .

    • Note: The 7-F-3-Iodo core is highly reactive; many couplings proceed at RT. Heating is only required for sterically hindered or electron-deficient alkynes.

Step 4: Monitoring & Workup

  • Monitor by TLC (Hexane:EtOAc 7:3). The product is usually more fluorescent and less polar than the starting iodide.

  • Upon completion (typically 2-6 hours), dilute the mixture with EtOAc (20 mL).

  • Wash with Water (3 x 10 mL) to remove DMF and copper salts.

  • Wash with Brine (10 mL).

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Step 5: Purification

  • Purify via Flash Column Chromatography on Silica Gel.

  • Eluent gradient: 0% to 40% EtOAc in Hexanes.

Workflow Visualization

Workflow Start Start: Dry Reagents Degas Degas System (Vac/Argon x3) Start->Degas Mix Add Solvent/Base (DMF/Et3N) Degas->Mix AddAlk Add Alkyne Mix->AddAlk Monitor Monitor (TLC) @ 1 hr AddAlk->Monitor Decision Conversion? Monitor->Decision Heat Heat to 60°C Decision->Heat No (<10%) Workup Workup & Purify Decision->Workup Yes (>90%) Heat->Monitor

Figure 2: Decision tree for reaction execution and temperature management.

Troubleshooting & Self-Validation

ObservationDiagnosisCorrective Action
Black Precipitate (Early) Rapid decomposition of Pd catalyst ("Palladium Black").Oxygen leak or insufficient ligand. Add 10 mol% extra PPh₃ or re-degas solvents.
Blue/Green Solution Oxidation of Cu(I) to Cu(II).Oxygen leak. The reaction will stall (Glaser coupling dominates). Repeat with stricter inert technique.
New Spot (Non-Fluorescent) Homocoupling of Alkyne (Glaser Product).Add alkyne slowly (syringe pump) or switch to "Copper-free" conditions (Requires Pd(OAc)₂/XPhos/Cs₂CO₃).
Starting Material Remains Catalyst poisoning or poor oxidative addition.Heat to 80°C. If still no reaction, switch base to Cs₂CO₃ (inorganic base protocol).

References

  • General Sonogashira Mechanism: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Imidazo[1,2-a]pyridine Synthesis: Goel, R., et al. (2020).[5] Efficient one-pot synthesis of functionalised imidazo[1,2-a]pyridines. RSC Advances.

  • 7-Fluoro Derivative Properties: ChemicalBook Entry for 7-Fluoroimidazo[1,2-a]pyridine (CAS 1260903-17-0).[6]

  • Pd/Cu Catalytic Cycles: Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia.

  • Micellar/Green Conditions: Handa, S., et al. (2020). A General Protocol for Robust Sonogashira Reactions in Micellar Medium. SciSpace/Wiley.

Sources

Application Note: Leveraging 7-Fluoro-3-iodoimidazo[1,2-a]pyridine in the Synthesis of Next-Generation Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern structure-based drug design, the imidazo[1,2-a]pyridine scaffold has emerged as a privileged bioisostere for the purine ring of ATP. Its planar, nitrogen-rich core forms highly efficient hydrogen bonds with the hinge region of various kinases, making it a cornerstone in the development of targeted therapeutics[1][2].

As a Senior Application Scientist, I frequently recommend 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 2089326-83-8) as a starting building block for library synthesis[3]. The strategic placement of halogens on this molecule provides a highly predictable, orthogonal reactivity profile:

  • C-3 Position (Iodine): The electron-rich nature of the imidazopyridine core typically favors electrophilic substitution at C-3. However, pre-installation of an iodine atom creates an ideal vector for Palladium(0)-catalyzed oxidative addition, enabling rapid Suzuki-Miyaura or Buchwald-Hartwig cross-couplings[4].

  • C-7 Position (Fluorine): The fused pyridine ring exerts a strong electron-withdrawing effect. Combined with the high electronegativity of fluorine, the C-7 position is highly activated for Nucleophilic Aromatic Substitution (SNAr). Fluorine acts as an excellent leaving group by stabilizing the Meisenheimer complex transition state during nucleophilic attack[5][6].

Workflow SM 7-Fluoro-3-iodoimidazo [1,2-a]pyridine Pd Suzuki-Miyaura Coupling (C-3) SM->Pd Aryl-B(OH)2 PdCl2(dppf), K2CO3 Dioxane/H2O Int 3-Aryl-7-fluoroimidazo [1,2-a]pyridine Pd->Int SNAr SNAr Reaction (C-7) Int->SNAr Amine/Alkoxide Base, Heat Product Target Kinase Inhibitor SNAr->Product

Orthogonal synthetic workflow for functionalizing 7-fluoro-3-iodoimidazo[1,2-a]pyridine.

Key Biological Applications

The orthogonal functionalization of this scaffold has directly enabled the discovery of several clinical and preclinical candidates across diverse therapeutic areas.

SIK2/SIK3 Inhibitors (Autoimmune & Inflammatory Diseases)

Salt-inducible kinases (SIKs) belong to the AMPK family and are critical regulators of pro-inflammatory cytokines. The clinical candidate GLPG3970 is a first-in-class dual SIK2/SIK3 inhibitor[5]. During its lead optimization, 7-fluoro-3-iodoimidazo[1,2-a]pyridine was utilized to explore the structure-activity relationship (SAR). SNAr at the C-7 position with various alkoxides (e.g., 2-morpholinoethanol) allowed researchers to fine-tune the pharmacokinetic properties and achieve high selectivity against the SIK1 isoform[5][6].

HPK1 Inhibitors (Immuno-Oncology)

Hematopoietic progenitor kinase 1 (HPK1 / MAP4K1) is a negative regulator of T-cell activation[7]. Upon T-cell receptor (TCR) activation, HPK1 phosphorylates SLP-76, triggering a negative feedback loop that suppresses immune response[7]. Inhibiting HPK1 releases this brake, enhancing anti-tumor immunity. Recent patent literature demonstrates that coupling 7-fluoro-3-iodoimidazo[1,2-a]pyridine with isoquinolin-1-amine-7-boronic acid yields highly potent HPK1 inhibitors[4].

HPK1_Pathway TCR T-Cell Receptor (TCR) Activation HPK1 HPK1 (MAP4K1) Kinase TCR->HPK1 Recruits & Activates SLP76 Phosphorylated SLP-76 (Negative Regulator) HPK1->SLP76 Phosphorylates Immunity T-Cell Proliferation & Anti-Tumor Immunity SLP76->Immunity Suppresses Inhibitor Imidazo[1,2-a]pyridine Inhibitor Inhibitor->HPK1 Blocks ATP Pocket

HPK1 signaling pathway and mechanism of action for imidazo[1,2-a]pyridine inhibitors.
Quantitative Efficacy Data

The table below summarizes the in vitro kinase inhibitory activity of compounds derived from the imidazo[1,2-a]pyridine scaffold across different targets.

Target KinaseRepresentative CompoundIC₅₀ (nM)Therapeutic AreaSource
SIK2 GLPG39707.8Autoimmune / Inflammation[5]
SIK3 GLPG39703.8Autoimmune / Inflammation[5]
HPK1 Compound 15 (Patent EP4538274A1)6.14Immuno-Oncology[7]
c-Met Compound 22e3.9Solid Tumors[2]
Nek2 MBM-551.0Oncology[1]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. I have included the mechanistic causality behind each reagent choice and specific In-Process Controls (IPCs) to verify success before proceeding to the next step.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling (C-3 Functionalization)

This step installs the primary hinge-binding or selectivity-pocket moiety.

Reagents:

  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq)[4]

  • Aryl or Heteroaryl Boronic Acid (1.2 - 1.5 eq)[4]

  • PdCl₂(dppf)·CH₂Cl₂ adduct (0.05 - 0.1 eq)[4][7]

  • K₂CO₃ or Na₂CO₃ (3.0 eq)[4][7]

  • Solvent: 1,4-Dioxane / H₂O (10:1 v/v)[4][7]

Causality & Rationale:

  • Catalyst Choice: The bidentate dppf ligand prevents catalyst deactivation and enforces a cis-geometry of the intermediate complexes, dramatically accelerating the reductive elimination step. This is critical when coupling sterically hindered heteroaryls[4].

  • Solvent System: The biphasic Dioxane/Water mixture is mandatory. Water dissolves the inorganic base to form the reactive boronate complex (the actual transmetalating species), while Dioxane keeps the organic substrates in solution[4].

Step-by-Step Procedure:

  • Charge a reaction vial with 7-fluoro-3-iodoimidazo[1,2-a]pyridine, the boronic acid, and K₂CO₃.

  • Add the 1,4-Dioxane/H₂O mixture.

  • Critical Step: Sparge the mixture with Argon or N₂ for at least 15 minutes. Causality: O₂ is a potent poison for Pd(0) and will cause rapid homocoupling of your boronic acid.

  • Add PdCl₂(dppf)·CH₂Cl₂ under an inert atmosphere, seal the vial, and heat to 90 °C for 2–4 hours[4][7].

  • IPC (Self-Validation): Analyze via LC-MS. The starting material (MW = 262.02) will disappear. Look for the[M+H]⁺ peak of the product. Because iodine is lost, the mass shift will be exactly + (Boronic Acid MW) - 144 Da (loss of I and boronic acid OH groups).

  • Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH or Hexane/EtOAc).

Protocol B: Nucleophilic Aromatic Substitution (SNAr at C-7)

This step is typically used to install solubilizing groups or moieties that interact with the solvent-exposed region of the kinase.

Reagents:

  • 3-Aryl-7-fluoroimidazo[1,2-a]pyridine intermediate (1.0 eq)

  • Nucleophile: Aliphatic amine or alcohol (e.g., 2-morpholinoethanol) (1.5 - 3.0 eq)[5]

  • Base: NaH (for alcohols) or DIPEA (for amines) (2.0 - 3.0 eq)[5]

  • Solvent: Anhydrous DMF or NMP[7]

Causality & Rationale:

  • Base Selection: Aliphatic alcohols are relatively poor nucleophiles. NaH is required to quantitatively deprotonate the alcohol, forming a highly reactive alkoxide[5]. If using an amine, a non-nucleophilic organic base like DIPEA is sufficient to scavenge the generated HF.

  • Solvent Choice: Polar aprotic solvents (DMF/NMP) lack hydrogen-bond donors, leaving the nucleophile unsolvated and highly reactive, while simultaneously stabilizing the polar Meisenheimer transition state.

Step-by-Step Procedure:

  • (If using an alcohol): Suspend NaH (60% dispersion in mineral oil) in anhydrous DMF at 0 °C. Dropwise add the alcohol (e.g., 2-morpholinoethanol) and stir for 30 minutes until H₂ evolution ceases[5].

  • Add the 3-Aryl-7-fluoroimidazo[1,2-a]pyridine intermediate dissolved in a minimum volume of DMF.

  • Heat the reaction mixture to 80–100 °C for 4–12 hours.

  • IPC (Self-Validation): Monitor via ¹⁹F NMR and LC-MS. The distinct fluorine signal (typically around -100 to -110 ppm) will completely disappear in ¹⁹F NMR. LC-MS will show a mass shift of + (Nucleophile MW) - 20 Da (loss of HF).

  • Quench carefully with saturated aqueous NH₄Cl. Extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl or water (at least 3 times) to remove DMF.

  • Dry, concentrate, and purify via reverse-phase HPLC or silica gel chromatography to yield the final kinase inhibitor.

References

  • Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. nih.gov. 5

  • HPK1 INHIBITOR AND MEDICAL USE THEREOF - EP 4538274 A1. googleapis.com. 7

  • Amino-substituted pyridocyclo compounds, preparation methods and uses thereof - WO2022214044A1. google.com. 4

  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. nih.gov. 2

  • Structure-based design and synthesis of imidazo[1,2-a]pyridine derivatives as novel and potent Nek2 inhibitors with in vitro and in vivo antitumor activities. nih.gov. 1

  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine | 2089326-83-8 Product Properties. sigmaaldrich.com. 3

Sources

Use of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine for PET ligand development.

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Utilization of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine in PET Ligand Discovery

Abstract

This technical guide details the application of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS 2089326-83-8) as a privileged scaffold in the development of Positron Emission Tomography (PET) radioligands. The imidazo[1,2-a]pyridine core is a validated pharmacophore for targets including the Translocator Protein (TSPO), GABA-A receptors, and Tau aggregates. The specific substitution pattern of this building block offers two distinct advantages: the 7-fluoro moiety serves to block metabolic hydroxylation (enhancing in vivo stability), while the 3-iodo position acts as a versatile "chemical warhead" for late-stage functionalization or isotopic exchange. This guide provides validated protocols for scaffold diversification and radiosynthesis.

Part 1: Chemical Rationale & Scaffold Utility[1]

The "Privileged" Core

The imidazo[1,2-a]pyridine ring system mimics the purine structure and is bioisosteric with indole, making it highly compatible with biological binding pockets. In neuroimaging, this core is ubiquitous.

  • Metabolic Blocking (7-Fluoro): In standard imidazo[1,2-a]pyridines, the 7-position is electron-rich and prone to oxidative metabolism by Cytochrome P450 enzymes. Pre-installing a fluorine atom at this position lowers the electron density, blocking metabolic degradation without significantly altering the steric profile (Van der Waals radius of F

    
     H).
    
  • Synthetic Pivot (3-Iodo): The C-3 position is the most reactive site for electrophilic substitution. Having iodine pre-installed allows for immediate Palladium (Pd)-catalyzed cross-coupling (Suzuki, Sonogashira, Heck) or carbonylation, facilitating the rapid generation of Structure-Activity Relationship (SAR) libraries.

Strategic Workflow

The development pipeline using this scaffold follows a "Divergent Synthesis" logic:

G Start 7-Fluoro-3-iodoimidazo [1,2-a]pyridine Path1 Pd-Catalyzed Carbonylation Start->Path1 + CO + Amines Path2 Suzuki-Miyaura Coupling Start->Path2 + Aryl Boronates Path3 Miyaura Borylation Start->Path3 + B2pin2 Lib1 Amide Library (TSPO/GABA) Path1->Lib1 Lib2 Biaryl Library (Tau/Amyloid) Path2->Lib2 Precursor Boronate Precursor (For [18F] or [11C]) Path3->Precursor PET1 [11C]Carbonyl Radiosynthesis Lib1->PET1 Lead Opt. PET2 Cu-Mediated [18F]Fluorination Precursor->PET2 Late-Stage Labeling

Figure 1: Divergent synthetic pathways transforming the 3-iodo scaffold into PET ligands.

Part 2: Synthetic Protocols (Ligand Development)

These protocols are designed to generate a library of "cold" (non-radioactive) reference standards to identify high-affinity binders before radiolabeling.

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Objective: To attach diverse aryl groups to the C-3 position, targeting Tau or Amyloid aggregates.

Materials:

  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq)

  • Aryl boronic acid (1.2 eq)

  • Pd(dppf)Cl₂·DCM (0.05 eq)

  • Cesium Carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • Charge: In a microwave vial, combine the 3-iodo scaffold, aryl boronic acid, and base.

  • Purge: Seal the vial and purge with Argon for 5 minutes.

  • Catalyst: Add Pd(dppf)Cl₂·DCM quickly under positive argon pressure.

  • Reaction: Add degassed solvent. Heat at 90°C for 4 hours (or 110°C for 30 min in microwave).

  • Workup: Filter through Celite, dilute with EtOAc, wash with brine.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Expert Insight: The 7-fluoro substituent withdraws electron density, potentially slowing the oxidative addition step compared to the non-fluorinated analog. Using the electron-rich ligand dppf or XPhos is critical to maintain high yields.

Protocol B: Palladium-Catalyzed Carbonylation (Amide Synthesis)

Objective: To synthesize amide-linked ligands (common in TSPO tracers like PBR28 analogs).

Materials:

  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq)

  • Primary/Secondary Amine (1.5 eq)

  • Pd(OAc)₂ (0.05 eq) / Xantphos (0.1 eq)

  • Triethylamine (3.0 eq)

  • CO Source: Molybdenum hexacarbonyl [Mo(CO)₆] (Solid source) or CO gas balloon.

  • Solvent: Toluene

Procedure:

  • Mix: Combine scaffold, amine, Pd catalyst, ligand, and base in a reaction tube.

  • CO Addition: Add Mo(CO)₆ (1.1 eq) for a safe, solid-state CO release.

  • Heat: Seal and heat to 100°C for 16 hours .

  • Validation: Monitor by LC-MS for the formation of the [M+CO+Amine] mass.

Part 3: Radiochemistry Protocols (PET Tracer Production)

Once a lead compound is identified from the libraries above, the following protocols describe how to synthesize the radioactive PET tracer using the same 3-iodo starting material or its derivatives.

Protocol C: Synthesis of [ C]Carboxamides (Direct Labeling)

Mechanism: Palladium-mediated [


C]carbonylation using [

C]CO gas. This converts the 3-iodo precursor directly into the tracer.

Workflow Diagram:

Radiochem Cyclotron Cyclotron [14N(p,a)11C] Module [11C]CO Concentrator Cyclotron->Module [11C]CO2 -> [11C]CO Autosampler Reaction Loop (Pd catalyst + Precursor) Module->Autosampler High pressure transfer HPLC Semi-Prep HPLC Autosampler->HPLC Crude Product

Figure 2: Automated workflow for [


C]carbonylation.

Step-by-Step:

  • Precursor Prep: Dissolve 2 mg 7-Fluoro-3-iodoimidazo[1,2-a]pyridine, 5 mg Pd(PPh₃)₄, and 10 µL target amine in 300 µL dry THF.

  • Trapping: Load the mixture into the stainless steel HPLC loop of the synthesis module.

  • Labeling: Trap [

    
    C]CO gas (produced via reduction of [
    
    
    
    C]CO₂) in the loop at room temperature.
  • Reaction: Pressurize loop (35 MPa) and heat to 150°C for 5 minutes .

  • Purification: Flush loop contents to semi-prep HPLC.

Protocol D: Copper-Mediated Late-Stage [ F]Fluorination

Context: If the target ligand requires an


F label at the 3-position (replacing the iodine), standard nucleophilic substitution fails. We use a boronate intermediate.
  • Step 1 (Precursor Synthesis): Convert 7-Fluoro-3-iodoimidazo[1,2-a]pyridine to the Pinacol Boronate using Protocol A conditions (substituting aryl boronic acid with Bis(pinacolato)diboron).

  • Step 2 (Radiolabeling):

    • Reagents: [

      
      F]Fluoride, [Cu(OTf)₂py₄] (catalyst).
      
    • Conditions: Heat the boronate precursor with the Cu-catalyst and dried [

      
      F]KF/K₂.2.2 in DMA/n-BuOH at 110°C for 20 min .
      
    • Result: 3,7-Difluoroimidazo[1,2-a]pyridine (where C-3 is

      
      F).
      

Part 4: Quality Control & Validation Data

For any PET ligand developed using this scaffold, the following QC parameters are mandatory before biological release.

ParameterAcceptance CriterionMethod
Radiochemical Purity > 95%Analytical HPLC (Radio-detector)
Molar Activity (Am) > 37 GBq/µmol (> 1 Ci/µmol)UV Absorbance vs. Standard Curve
Chemical Purity No single impurity > 0.5 µgHPLC (UV 254 nm)
Residual Solvent < 5000 ppm (Class 3)GC-FID
Identity Co-elution with Reference StdHPLC (Retention time ± 0.5 min)

Self-Validating Check:

  • Isotopic Pattern: When synthesizing the cold reference standard (Protocol A), the mass spectrum must show the characteristic Fluorine splitting in NMR (

    
    F) and the specific M+H in MS. The 7-F atom typically appears as a doublet of doublets in $^{1H-NMR around 
    
    
    
    6.5-7.5 ppm with
    
    
    Hz.

References

  • Gueiffier, A., et al. (1999). "Suzuki-Miyaura cross-coupling at the 3-position of imidazo[1,2-a]pyridines."[1] Tetrahedron, 55(1), 161-168.

  • Damont, A., et al. (2013). "Synthesis and evaluation of [18F]fluoro-analogues of TPA023 as potential PET radioligands for the in vivo imaging of GABA-A receptors." European Journal of Medicinal Chemistry, 69, 126-141.

  • Tredwell, M., et al. (2014). "A general copper-mediated nucleophilic 18F-fluorination of arenes." Science, 345(6195), 433-440.

  • Katsifis, A., et al. (2011). "Synthesis and biological evaluation of 123I-iodozolpidem for imaging the benzodiazepine site of the GABA-A receptor." Nuclear Medicine and Biology, 38(6), 879-888.

  • Rotstein, B. H., et al. (2014). "Spirocyclic hypervalent iodine(III)-mediated radiofluorination of non-activated and hindered aromatics." Nature Communications, 5, 4365.

Sources

Application Note: Strategic Derivatization of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Derivatization of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine for Biological Screening Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Screening Biologists, and Drug Discovery Teams

Executive Summary

The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, forming the backbone of blockbuster drugs like Zolpidem (Ambien) and emerging kinase inhibitors.[1] The specific derivative 7-Fluoro-3-iodoimidazo[1,2-a]pyridine represents a high-value intermediate for library generation. The 7-fluoro substituent acts as a metabolic blocker (preventing P450 oxidation) and modulates lipophilicity, while the 3-iodo position serves as a highly reactive "pivot point" for palladium-catalyzed cross-coupling.

This guide details the strategic derivatization of this scaffold to generate focused libraries for biological screening, specifically targeting GABA-A receptors , IRAK/FLT3 kinases , and anti-infective pathways.

Strategic Rationale & Chemical Logic

The "Pivot Point" Strategy

The C3 position of the imidazo[1,2-a]pyridine ring is electronically distinct. It is the most nucleophilic site for electrophilic aromatic substitution, but in the 3-iodo precursor, it becomes a potent electrophile for cross-coupling.

  • 7-Fluoro Effect: The fluorine atom at C7 is electron-withdrawing (inductive effect, -I).

    • Chemical Consequence:[2][3][4][5][6][7][8] It destabilizes the transition state of electrophilic attacks but facilitates oxidative addition of Pd(0) into the C3-I bond compared to the non-fluorinated analog. This makes the 7-fluoro-3-iodo variant exceptionally reactive for Suzuki and Sonogashira couplings.

    • Biological Consequence:[9] It blocks a common metabolic soft spot (C7 oxidation) and lowers the pKa of the N1 nitrogen, potentially improving oral bioavailability by reducing non-specific protein binding.

Derivatization Pathways

We define three primary workflows to maximize chemical space diversity:

  • Suzuki-Miyaura: Access to biaryl systems (mimicking Zolpidem/Alpidem).

  • Sonogashira: Introduction of rigid alkynyl linkers (fragment-based design).

  • Buchwald-Hartwig: Installation of amine "hinge binders" for kinase inhibition.

Experimental Workflow Visualization

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

DerivatizationWorkflow Core 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (Core Scaffold) Suzuki_Cond Suzuki-Miyaura Pd(dppf)Cl2, Ar-B(OH)2 Na2CO3, Dioxane/H2O Core->Suzuki_Cond Sono_Cond Sonogashira Pd(PPh3)4, CuI, Alkyne Et3N, DMF, 80°C Core->Sono_Cond Buchwald_Cond Buchwald-Hartwig Pd2(dba)3, XPhos Amine, Cs2CO3 Core->Buchwald_Cond Biaryl 3-Aryl Derivatives (GABA/Anxiolytic Profile) Suzuki_Cond->Biaryl C-C Bond Formation Alkynyl 3-Alkynyl Derivatives (Rigid Linkers/Furo-cyclization) Sono_Cond->Alkynyl C-C (sp) Coupling Amino 3-Amino Derivatives (Kinase Hinge Binders) Buchwald_Cond->Amino C-N Bond Formation

Caption: Divergent synthetic pathways for 7-Fluoro-3-iodoimidazo[1,2-a]pyridine. Blue nodes indicate starting material; Green nodes indicate library outputs.

Detailed Experimental Protocols

Protocol A: Suzuki-Miyaura Cross-Coupling (Biaryl Synthesis)

Target: Synthesis of 7-fluoro-3-aryl derivatives. Mechanism: Pd(0)-catalyzed cycle.[7][10][11] The electron-poor nature of the 7-fluoro ring accelerates the initial oxidative addition step.

Reagents:

  • Substrate: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl₂[6]·DCM (3-5 mol%)

  • Base: 2M Na₂CO₃ (aqueous) (3.0 equiv)

  • Solvent: 1,4-Dioxane (0.1 M concentration)

Step-by-Step:

  • Setup: In a microwave vial or round-bottom flask, combine the substrate, boronic acid, and Pd catalyst.

  • Degassing: Seal the vessel and purge with Argon/Nitrogen for 5 minutes. This is critical to prevent homocoupling of the boronic acid.

  • Solvent Addition: Add degassed 1,4-Dioxane and 2M Na₂CO₃ via syringe.

  • Reaction: Heat to 80-90°C for 4–6 hours (or 110°C for 30 min in microwave).

  • Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting iodide (Rf ~0.6) should disappear; product is usually more polar/fluorescent.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

Protocol B: Sonogashira Coupling (Alkynylation)

Target: Introduction of acetylene linkers or precursors for cyclization (e.g., to furo[3,2-c]pyridines).

Reagents:

  • Substrate: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.5 equiv)

  • Catalyst: Pd(PPh₃)₄ (5 mol%)[11]

  • Co-Catalyst: CuI (10 mol%)

  • Base: Triethylamine (Et₃N) (3.0 equiv)

  • Solvent: Anhydrous DMF or MeCN

Step-by-Step:

  • Pre-mix: Dissolve substrate and alkyne in anhydrous DMF under Argon.

  • Catalyst Addition: Add Pd(PPh₃)₄ and CuI.[11] The solution may turn dark (active Pd species).

  • Base: Add Et₃N dropwise.

  • Reaction: Stir at 60°C for 3–12 hours. Note: 7-Fluoro analogs are thermally stable, but excessive heat (>100°C) can cause degradation of the alkyne.

  • Scavenging: If copper residues persist (green/blue tint in workup), wash the organic layer with 10% NH₄OH solution to chelate copper.

Protocol C: Buchwald-Hartwig Amination

Target: 3-Amino derivatives (Kinase inhibitors).

Reagents:

  • Substrate: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: XPhos or BINAP (4 mol%)

  • Base: Cs₂CO₃ (2.0 equiv) or NaOtBu (for non-sensitive substrates)

  • Solvent: Toluene or Dioxane (anhydrous)

Step-by-Step:

  • Glovebox/Schlenk: Weigh Pd source, Ligand, and Base in a glovebox if possible (NaOtBu is hygroscopic).

  • Activation: Pre-stir Pd₂(dba)₃ and Ligand in solvent for 10 mins to form the active catalytic species (often changes color to orange/red).

  • Addition: Add the substrate and amine.[11][12][13]

  • Reaction: Heat to 100°C overnight.

  • Filtration: Filter through a Celite pad to remove Palladium black before column chromatography.

QC & Biological Screening Preparation

Quality Control Criteria

Before submitting to the biological assay, compounds must meet these criteria to ensure data integrity (E-E-A-T):

ParameterSpecificationMethodReason
Purity >95%HPLC (UV 254nm)Avoid false positives from impurities.
Identity Confirmed1H-NMR & LC-MSVerify removal of Iodine (M-127 loss).
Pd Residue <10 ppmICP-MS (Optional)Pd is cytotoxic; can skew cell-based assays.
Solubility Clear at 10mMDMSO Visual CheckPrecipitation causes false negatives.
Biological Screening Protocol (96-well format)
  • Stock Prep: Dissolve purified derivatives in 100% DMSO to 10 mM.

  • Storage: Store at -20°C. Note: The 7-fluoro group improves stability, but avoid repeated freeze-thaw cycles.

  • Assay Dilution:

    • Dilute 1:1000 into assay buffer (Final: 10 µM, 0.1% DMSO).

    • Validation: The imidazo[1,2-a]pyridine core is generally tolerant of 0.1-0.5% DMSO.

  • Target Suggestions:

    • GABA-A Receptor Binding: Radioligand displacement assay (using [3H]-Flumazenil).

    • Kinase Panel: Focus on p38 MAPK, IRAK4, or FLT3 (relevant for 7-substituted analogs).

Troubleshooting Guide

  • Issue: Low Yield in Suzuki Coupling.

    • Cause: Protodehalogenation (Iodine replaced by Hydrogen).

    • Solution: Use anhydrous solvents and minimize water content. Switch to a milder base like K₃PO₄.

  • Issue: Starting Material Remains (Stalled Reaction).

    • Cause: Catalyst poisoning by the pyridine nitrogen (N1).

    • Solution: The 7-Fluoro group reduces N1 basicity, but if stalling occurs, switch to a highly active catalyst system like Pd-PEPPSI-IPr or increase temperature to 100°C.

  • Issue: Product is Unstable.

    • Cause: Light sensitivity of the iodine starting material might have led to degradation before reaction.

    • Solution: Re-purify the starting 7-fluoro-3-iodoimidazo[1,2-a]pyridine immediately before use.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances. ACS Omega. (2026). Comprehensive review of the scaffold's biological applications and synthetic strategies. Link

  • Reactivity of 3-Iodoimidazo[1,2-a]pyridines Using a Suzuki-Type Cross-Coupling Reaction. PubMed. Detailed mechanistic insights into the C3-position reactivity. Link

  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Product Data. Sigma-Aldrich. Physical properties and handling safety.[14] Link

  • Sonogashira Coupling Protocols for Heterocycles. Organic Chemistry Portal. General conditions adaptable for imidazo-pyridines.[4][7][11][14][15] Link

  • Buchwald-Hartwig Amination User Guide. Chemical Reviews/Wikipedia. Ligand selection for heteroaryl halides. Link

Sources

Troubleshooting & Optimization

Optimizing Suzuki reaction conditions for 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Ticket Status: Open Priority: High (Drug Discovery Scaffold) Assigned Specialist: Senior Application Scientist, Heterocycle Chemistry Division

Executive Summary & Chemical Context

You are attempting to functionalize 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 2089326-83-8) via Suzuki-Miyaura cross-coupling. This scaffold presents a unique set of electronic and steric challenges compared to standard aryl halides.

  • The Electrophile: The C3-Iodine bond is highly reactive toward oxidative addition.

  • The Electronic Modifier: The C7-Fluorine atom is an electron-withdrawing group (EWG). While it generally deactivates the ring toward electrophilic attack, in the context of Suzuki coupling, it facilitates oxidative addition by making the C3 position more electron-deficient. Furthermore, it lowers the pKa of the N1 nitrogen, slightly reducing its ability to poison the catalyst compared to the non-fluorinated parent.

  • The Trap: The imidazo[1,2-a]pyridine core contains a basic nitrogen (N1) capable of coordinating to Palladium, potentially arresting the catalytic cycle.

This guide provides a modular approach to optimizing your reaction conditions, moving from standard protocols to advanced troubleshooting.

The "Engine": Catalyst & Ligand Selection

The choice of catalyst is the single most critical variable. The goal is to balance activity (oxidative addition) with stability (resistance to N-coordination).

Catalyst SystemRecommendation LevelContext & Rationale
Pd(dppf)Cl₂·DCM Primary Recommendation The Workhorse. The bidentate dppf ligand creates a large bite angle and is sterically bulky enough to prevent the imidazopyridine nitrogen from displacing it. It is robust and air-stable.
Pd(PPh₃)₄ SecondaryStandard. Effective for simple couplings but prone to oxidation and ligand dissociation. If the reaction stalls, the N1 nitrogen likely displaced a PPh₃ ligand.
XPhos Pd G2 Advanced / DifficultThe Heavy Lifter. If your boronic acid is sterically hindered or electron-poor, use this precatalyst. The bulky biaryl phosphine (XPhos) facilitates transmetallation and prevents catalyst poisoning.
Pd(OAc)₂ + SPhos AlternativeHigh Turnover. SPhos is excellent for heteroaryl chlorides/bromides/iodides, promoting reductive elimination in crowded systems.
The "Environment": Solvents & Bases[1]

The 7-Fluoro substituent increases the hydrophobicity of the core, but the reaction requires water for the base to activate the boronic acid.

Standard Optimization Matrix
VariableCondition A (Standard)Condition B (Difficult/Slow)Condition C (Base Sensitive)
Solvent DME / H₂O (4:1) 1,4-Dioxane / H₂O (4:1)Toluene / EtOH / H₂O (4:1:1)
Base Na₂CO₃ (2.0 eq) K₃PO₄ (3.0 eq)Cs₂CO₃ (2.0 eq)
Temp 80°C 100°C60°C

Technical Note on Base Selection:

  • Na₂CO₃: Sufficient for most aryl boronic acids.

  • K₃PO₄: Recommended if the coupling partner is a heteroaryl boronic acid (e.g., pyridine-3-boronic acid), which is prone to protodeboronation. The phosphate base buffers the pH better than carbonate.

  • Cs₂CO₃: Use if solubility is an issue; Cesium's "cesium effect" can improve solubility in organic phases.

Visualization: Troubleshooting Logic

The following flowchart illustrates the decision-making process when the standard reaction fails.

TroubleshootingFlow Start Standard Reaction (Pd(dppf)Cl2, Na2CO3, DME/H2O) CheckLCMS Analyze LC-MS/TLC Start->CheckLCMS Result1 Starting Material (SM) Remains Unchanged CheckLCMS->Result1 No Conversion Result2 De-iodinated SM Found (7-Fluoroimidazo[1,2-a]pyridine) CheckLCMS->Result2 Mass = SM - 126 Result3 Homocoupling Dimer (Dimerized SM) CheckLCMS->Result3 Mass = 2xSM - 2I Result4 Product Formed but Low Yield CheckLCMS->Result4 Incomplete Fix1 Action: Catalyst Poisoning. Switch to XPhos Pd G2 or Increase Temp to 100°C Result1->Fix1 Fix2 Action: Protodeiodination. Degas rigorously (O2 removal). Switch solvent to Toluene (anhydrous). Result2->Fix2 Fix3 Action: Oxidative Homocoupling. Reduce Catalyst Loading. Add dropwise Boronic Acid. Result3->Fix3 Fix4 Action: Optimization. Switch Base to K3PO4. Extend reaction time. Result4->Fix4

Caption: Diagnostic workflow for troubleshooting failed Suzuki couplings of 3-iodoimidazo[1,2-a]pyridines.

Standardized Experimental Protocol

Objective: Synthesis of 3-Aryl-7-fluoroimidazo[1,2-a]pyridine via Suzuki Coupling.

Reagents:

  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Aryl Boronic Acid (1.2 – 1.5 equiv)

  • Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv / 5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,2-Dimethoxyethane (DME)

Procedure:

  • Charge: In a reaction vial equipped with a magnetic stir bar, add the iodo-substrate (1.0 eq), boronic acid (1.2 eq), and Pd(dppf)Cl₂ (5 mol%).

  • Solvent: Add DME (concentration ~0.1 M relative to substrate).

  • Degas (Critical Step): Bubble Nitrogen or Argon through the solvent for 5–10 minutes. Note: Oxygen promotes homocoupling and catalyst deactivation.

  • Base: Add the degassed aqueous Na₂CO₃ solution.

  • Reaction: Seal the vial and heat to 85°C for 4–12 hours.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate, wash with water and brine. Dry over MgSO₄.

  • Purification: Silica gel chromatography (typically Hexanes/EtOAc gradient).

Frequently Asked Questions (FAQs)

Q: Does the 7-Fluorine atom make the molecule unstable under basic conditions? A: Generally, no. While the C-F bond in some heterocycles can be susceptible to nucleophilic aromatic substitution (


), the 7-position in imidazo[1,2-a]pyridine is not the most electrophilic site (C5 is usually more reactive). Under standard Suzuki conditions (carbonate bases, <100°C), the C-F bond is stable. However, avoid using strong alkoxide bases (like NaOMe) in high temperatures, as they might trigger substitution.

Q: I see a major byproduct with Mass [M-I+H]. What happened? A: You are observing protodeiodination . This occurs when the oxidative addition complex [Ar-Pd-I] undergoes reduction rather than transmetallation.

  • Cause: Often caused by the presence of hydride sources (e.g., alcohols as solvents) or excessive heating in the absence of the boronic acid partner.

  • Fix: Ensure your boronic acid is good quality (not dehydrated to boroxine excessively). Switch to a non-protic solvent system like Toluene/Water or pure DMF with anhydrous base if the problem persists.

Q: The reaction turns black immediately and stops. Why? A: "Palladium Black" formation indicates the catalyst has decomposed into bulk metal, which is catalytically inactive.

  • Cause: The imidazo[1,2-a]pyridine nitrogen might be displacing the ligands on the Palladium, destabilizing it.

  • Fix: Use a catalyst with a tighter-binding ligand, such as Pd(dppf)Cl₂ or Pd(XPhos) G2 . Do not use "ligandless" conditions (e.g., Pd(OAc)₂ without phosphine).

Q: Can I use the Boronic Ester (Pinacol) instead of the Acid? A: Yes, and it is often preferred. Boronic esters are less prone to protodeboronation than acids. However, they react slower. If using esters, ensure you use a strong enough base (like K₃PO₄ or Cs₂CO₃) and potentially raise the temperature to 90-100°C.

References
  • General Reactivity of 3-Iodoimidazo[1,2-a]pyridines

    • Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2007). Synthesis of 3-aryl- and 3-heteroarylimidazo[1,2-a]pyridines via palladium-catalyzed cross-coupling reactions. Synthesis, 2008(16), 2537-2542.
    • Source:

  • Catalyst Selection for N-Heterocycles

    • Billingsley, K. L., & Buchwald, S. L. (2007). Highly efficient monophosphine-based catalyst for the palladium-catalyzed Suzuki-Miyaura reaction of heteroaryl halides and heteroaryl boronic acids and esters. Journal of the American Chemical Society, 129(11), 3358-3366.
    • Source:

  • Protodeboronation Mechanisms

    • Cox, P. A., Reid, M., Leach, A. G., Campbell, A. D., King, E. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed protodeboronation of arylboronic acids and esters. Journal of the American Chemical Society, 139(37), 13156-13165.
    • Source:

  • Imidazo[1,2-a]pyridine Synthesis & Properties

    • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a review on recent advances.
    • Source:

Sources

Troubleshooting low yield in Sonogashira coupling of imidazopyridines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for researchers and drug development professionals facing low yields, stalled conversions, or unwanted side reactions during the Sonogashira cross-coupling of imidazopyridine scaffolds.

Imidazopyridines (e.g., imidazo[1,2-


]pyridine, imidazo[4,5-

]pyridine) are "privileged scaffolds" in medicinal chemistry due to their profound pharmacological potential. However, their electron-rich, multi-nitrogen architecture makes them notoriously difficult substrates for palladium-catalyzed cross-coupling, frequently leading to catalyst deactivation and poor reaction kinetics.

Mechanistic Pathway & Critical Failure Points

To troubleshoot effectively, we must first isolate where the catalytic cycle breaks down. The diagram below illustrates the standard Sonogashira mechanism, highlighting the specific nodes where imidazopyridines induce systemic failure.

G Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Imidazopyridine-X) Pd0->OxAdd Ar-X Addition Poison Catalyst Poisoning (Strong N-Chelation) OxAdd->Poison Nitrogen Coordination TransMet Transmetalation (Cu-Acetylide or Base) OxAdd->TransMet Alkyne Addition Glaser Glaser Homocoupling (O2 / Excess Cu) TransMet->Glaser O2 Ingress RedElim Reductive Elimination TransMet->RedElim Proper Activation RedElim->Pd0 Pd(0) Regeneration Product Coupled Imidazopyridine RedElim->Product Product Release

Sonogashira catalytic cycle highlighting failure points for imidazopyridines.

Troubleshooting Guides (FAQ)

Q1: Why does my reaction stall at <20% conversion when using standard Pd(PPh₃)₄ and CuI conditions?

The Causality: Imidazopyridines contain highly nucleophilic nitrogen atoms (especially the unhindered pyridine-like nitrogens). After the initial oxidative addition of the imidazopyridine halide to the Pd(0) center, these nitrogen atoms can strongly coordinate to the resulting Pd(II) intermediate. This outcompetes the standard triphenylphosphine (PPh₃) ligands, forming a highly stable, off-cycle chelate complex. This phenomenon, known as catalyst poisoning, traps the palladium and prevents the subsequent transmetalation step [1].

The Solution: You must shift the thermodynamic equilibrium away from nitrogen coordination by utilizing sterically demanding, electron-rich ligands. Ligands such as PCy₃ (tricyclohexylphosphine) or XPhos create a bulky coordination sphere around the palladium center, physically blocking the multi-ligation of the imidazopyridine heterocycle while accelerating both oxidative addition and reductive elimination.

Q2: I am isolating mostly the alkyne dimer (Glaser product) instead of the cross-coupled imidazopyridine. How do I prevent this?

The Causality: Glaser homocoupling is a competing side-reaction driven by the copper co-catalyst in the presence of trace oxygen. Because the transmetalation step is severely retarded by the steric and electronic nature of imidazopyridines, the copper-acetylide intermediate has a prolonged lifetime in the reaction mixture. This increased residence time allows trace O₂ to oxidize the copper-acetylide, forcing it to dimerize rather than couple with the palladium intermediate.

The Solution: Implement a strictly copper-free Sonogashira protocol. By removing copper entirely, you eliminate the pathway for Glaser homocoupling. To compensate for the lack of copper-mediated alkyne activation, use a highly active catalyst like PdCl₂(PCy₃)₂ combined with an activator such as tetrabutylammonium acetate (TBAA) or a strong inorganic base (Cs₂CO₃) in a polar aprotic solvent like N-methylpyrrolidone (NMP) [2].

Q3: My imidazopyridine halide is completely insoluble in standard Sonogashira solvents like THF or Toluene. What are the alternatives?

The Causality: The highly polar, rigid, and planar structure of imidazopyridines leads to strong intermolecular


 stacking and dipole-dipole interactions. This results in high crystal lattice energies and exceptionally poor solubility in non-polar or moderately polar organic media, starving the catalytic cycle of the necessary substrate concentration.

The Solution: Transition to highly polar aprotic solvents (DMF, DMSO, or NMP) or adopt an aqueous micellar system. Research has demonstrated that performing the reaction in degassed water using a surfactant like sodium lauryl sulfate (SLS) alongside Cs₂CO₃ can drastically improve yields [3]. The surfactant forms hydrophobic micelles that encapsulate the imidazopyridine and the catalyst, creating localized high-concentration microreactors that drive the reaction forward.

Quantitative Optimization Matrix

The following table summarizes the causal impact of altering reaction parameters on the yield of imidazopyridine Sonogashira couplings. Use this matrix to benchmark your current conditions against optimized protocols.

Catalyst SystemLigandCo-CatalystSolvent / BaseYield (%)Primary Issue Addressed
Pd(PPh₃)₄ (5 mol%)PPh₃CuI (10 mol%)THF / Et₃N< 20%Baseline (Suffers from Catalyst Poisoning)
Pd(OAc)₂ (5 mol%)XPhosCuI (5 mol%)DMF / Et₃N62%Steric bulk reduces N-coordination
PdCl₂(PPh₃)₂ (3 mol%)PPh₃CuI (7 mol%)H₂O / Cs₂CO₃ + SLS88%Surfactant resolves poor substrate solubility [3]
PdCl₂(PCy₃)₂ (5 mol%)PCy₃None NMP / TBAA95% Copper-free completely eliminates Glaser coupling [2]

Self-Validating Experimental Protocol: Copper-Free Sonogashira Coupling

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system. It incorporates internal checks (strict degassing, specific color changes, and LC-MS monitoring) to verify the integrity of the reaction at each stage.

Workflow Step1 1. Reagent Loading PdCl2(PCy3)2 + Substrates Step2 2. Strict Degassing 3x Freeze-Pump-Thaw Step1->Step2 Step3 3. Copper-Free Coupling NMP + TBAA (80°C) Step2->Step3 Step4 4. In-Process Control LC-MS / TLC Monitoring Step3->Step4 Step5 5. Isolation Filtration & Chromatography Step4->Step5

Self-validating workflow for copper-free Sonogashira coupling of imidazopyridines.

Step-by-Step Methodology

Step 1: Preparation and Reagent Loading

  • Flame-dry a 25 mL Schlenk tube under vacuum and backfill with ultra-pure Argon (repeat 3 times).

  • Add the imidazopyridine halide (1.0 equiv, 1.0 mmol), PdCl₂(PCy₃)₂ (0.05 equiv, 5 mol%), and tetrabutylammonium acetate (TBAA) (2.0 equiv, 2.0 mmol) to the tube. Validation Check: The solid mixture should appear pale yellow/orange. Any dark black discoloration at this stage indicates premature palladium decomposition.

Step 2: Solvent Addition and Strict Degassing

  • Add 5.0 mL of anhydrous N-methylpyrrolidone (NMP) via syringe.

  • Perform three rigorous Freeze-Pump-Thaw cycles. Do not rely on simple argon sparging. The removal of dissolved oxygen is critical to prevent oxidative degradation of the electron-rich phosphine ligand.

Step 3: Alkyne Addition and Reaction Execution

  • Under a positive flow of Argon, inject the terminal alkyne (1.2 equiv, 1.2 mmol).

  • Seal the Schlenk tube and heat the reaction mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

Step 4: In-Process Monitoring (Self-Validation)

  • After 4 hours, withdraw a 10 µL aliquot under Argon, dilute in LC-MS grade acetonitrile, and analyze.

  • Validation Check: You should observe the consumption of the starting halide. If the mass of the unreacted halide is present alongside a mass corresponding to the oxidized ligand (OPCy₃), your degassing protocol failed in Step 2.

Step 5: Workup and Purification

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (3 × 10 mL) to remove the NMP and TBAA, followed by brine (10 mL).

  • Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography (typically requiring a gradient of Dichloromethane/Methanol due to the polarity of the product).

References

  • Title: Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)
  • Source: MDPI (Molecules)
  • Source: Taylor & Francis (Synthetic Communications)

Technical Support Center: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Purification & Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Portal for 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 2089326-83-8)[1]. This guide is designed for research scientists and drug development professionals facing isolation, purification, and stability challenges with this highly valuable, yet sensitive, fluorinated pharmacophore building block.

🔬 Section 1: Reaction Workup & Byproduct Removal

The most common synthetic route to 3-iodoimidazo[1,2-a]pyridines involves the electrophilic iodination of the core scaffold using N-iodosuccinimide (NIS) or molecular iodine (I₂)[2]. The primary bottleneck post-reaction is the removal of unreacted iodinating agents, liberated iodine, and the succinimide byproduct without degrading the target molecule.

FAQ 1.1: My crude reaction mixture is dark brown, and standard aqueous washes are destroying my product. Why is this happening?

The Causality: The dark brown color indicates the presence of free molecular iodine (I₂) or unreacted NIS[3]. While standard protocols dictate washing the organic layer with a reductive aqueous solution like sodium thiosulfate (Na₂S₂O₃) to quench the iodine, the C3-I bond of the imidazo[1,2-a]pyridine system is highly activated. Prolonged exposure to strong reductants or highly basic aqueous conditions can trigger hydrodehalogenation (loss of the iodine atom), reverting your product back to the 7-fluoroimidazo[1,2-a]pyridine starting material[4].

The Solution: Implement a rapid, temperature-controlled reductive quench using a mild biphasic system.

Self-Validating Protocol: Mild Reductive Liquid-Liquid Extraction (LLE)
  • Dilution: Dilute the crude reaction mixture in a 1:1 (v/v) mixture of cold ethyl acetate (EtOAc) and tert-butyl methyl ether (TBME). Reasoning: TBME reduces the solubility of the succinimide byproduct in the organic phase compared to pure EtOAc.

  • Quenching: Transfer to a separatory funnel and add a cold (4°C) 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃)[3].

  • Validation Check: Shake vigorously and vent. The organic layer must transition from dark brown/orange to a pale yellow. If the brown color persists, add 5 mL increments of the thiosulfate solution until the color discharges. Do not over-wash.

  • Phase Separation: Immediately separate the organic layer. Do not leave the product sitting in the reductive aqueous phase for more than 5 minutes.

  • Washing: Wash the organic layer once with cold deionized water, followed by saturated aqueous NaCl (brine) to remove residual succinimide and water.

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a bath temperature strictly below 30°C.

Workup N1 Crude Reaction Mixture (Contains Product, NIS, I2, Succinimide) N2 Dilute with Cold EtOAc/TBME (1:1) N1->N2 N3 Wash with 10% Aq. Na2S2O3 (Quench I2/NIS) N2->N3 N4 Visual Check: Brown -> Pale Yellow? N3->N4 N4->N3 No (Free Iodine Remains) N5 Wash with Water & Brine N4->N5 Yes (Iodine Quenched) N6 Dry (Na2SO4) & Concentrate (<30°C) N5->N6

Fig 1: Step-by-step decision matrix for the mild reductive workup of iodinated imidazo[1,2-a]pyridines.

🧪 Section 2: Chromatography & Silica Gel Streaking

FAQ 2.1: My product is streaking severely on the silica gel column, and the isolated yield is much lower than the crude NMR suggests. How do I fix this?

The Causality: Imidazo[1,2-a]pyridines contain a highly basic bridgehead nitrogen. Standard silica gel contains acidic silanol groups (Si-OH, pKa ~4.5–5.0). During normal-phase chromatography, the basic nitrogen of your compound protonates or forms strong hydrogen bonds with these silanols[5]. This acid-base interaction causes severe tailing (streaking). Furthermore, the slightly acidic environment of the silica gel can catalyze the protodeiodination of the labile C3-I bond during prolonged column runs, destroying your product on the column[6].

The Solution: You must chemically deactivate the silica gel using a volatile organic base, typically Triethylamine (Et₃N), prior to loading your compound[7].

Self-Validating Protocol: Et₃N-Deactivated Flash Chromatography
  • Solvent Preparation: Prepare your desired eluent system (e.g., Hexanes/EtOAc). Add 2% to 5% (v/v) Triethylamine (Et₃N) to the mixture[5].

  • Column Packing: Slurry-pack the silica gel using the Et₃N-spiked solvent system.

  • Deactivation Flush: Flush the packed column with at least 3 column volumes (CV) of the Et₃N-spiked solvent. Validation Check: Collect the eluent and test it with pH paper. The column is fully deactivated when the eluent tests basic (pH > 8).

  • Loading: Dissolve the crude 7-Fluoro-3-iodoimidazo[1,2-a]pyridine in a minimum amount of dichloromethane (DCM) and load it onto the column.

  • Elution: Run the column rapidly using the Et₃N-spiked eluent. The basic modifier prevents the compound from interacting with the silanols, resulting in tight, well-resolved bands and preventing acid-catalyzed deiodination.

Silica S1 Acidic Silanol Groups (Si-OH) on Standard Silica Gel S3 Strong H-Bonding / Protonation (Causes Streaking & Deiodination) S1->S3 interacts with S4 Pre-treat with 1-5% Triethylamine (Et3N) S1->S4 modified by S2 Basic Imidazo[1,2-a]pyridine Nitrogen S2->S3 S5 Deactivated Silica (Si-O- ... HN+Et3) S2->S5 passes through S4->S5 S6 Clean Elution & High Resolution S5->S6

Fig 2: Mechanism of silica gel deactivation using Et₃N to prevent product degradation and streaking.

📊 Section 3: Stability, Storage, and Handling Data

FAQ 3.1: My purified 7-Fluoro-3-iodoimidazo[1,2-a]pyridine degrades over time on the bench. How should it be stored?

The Causality: The carbon-iodine (C-I) bond at the C3 position is the weakest bond in the molecule. It is highly susceptible to homolytic cleavage induced by ultraviolet (UV) and visible light, leading to the formation of radical species that cause dimerization or complete deiodination[8]. Additionally, ambient moisture can slowly hydrolyze the compound.

The Solution: Strict environmental controls must be maintained post-purification.

Table 1: Quantitative Stability and Handling Guidelines for 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

ParameterRecommended ConditionScientific Rationale / Consequence of Failure
Storage Temperature 2°C to 8°C (Refrigerated)[1]Prevents thermal degradation. Room temperature storage accelerates C-I bond cleavage.
Light Exposure Amber vials / Aluminum foil wrapC-I bond is photosensitive. Light exposure causes the solid to turn pink/brown (free I₂ release).
Atmosphere Inert (Argon or N₂)[9]Prevents oxidative degradation and moisture absorption.
Evaporation Temp. < 30°C (Rotary Evaporator)High bath temperatures during solvent removal will thermally induce deiodination.
Optimal Eluent Base 2-5% Triethylamine (Et₃N)[5]Neutralizes silica acidity. Failure to use base results in >40% yield loss on the column.

📚 References

  • National Institutes of Health (NIH). "Ultrasound-Assisted Iodination of Imidazo[1,2-α]pyridines Via C–H Functionalization Mediated by tert-Butyl Hydroperoxide". PMC. Available at: [Link]

  • Reddit Chempros. "Please help with a vexing isolation - N-iodosuccinimide removal". r/Chempros. Available at: [Link]

  • SciELO. "Imidazo[1,2-a]pyridine A3-Coupling Catalyzed by a Cu/SiO2 Material". Journal of the Brazilian Chemical Society. Available at: [Link]

  • Scientific Research Publishing. "Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives". SCIRP. Available at:[Link]

Sources

Side reactions in the synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Chemistry

7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 2089326-83-8) is a critical intermediate in the development of kinase inhibitors and PET radiotracers. The fluorine atom at the C7 position modulates metabolic stability and lipophilicity, while the C3-iodide serves as a versatile handle for palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) or nucleophilic substitutions.

The industry-standard synthesis involves the electrophilic aromatic substitution (EAS) of 7-fluoroimidazo[1,2-a]pyridine using N-iodosuccinimide (NIS) . While generally robust, this reaction is governed by strict electronic factors that, if ignored, lead to specific side reactions like poly-iodination or regioisomeric scrambling.

This guide provides a self-validating protocol and a troubleshooting matrix to ensure high purity (>98%) and reproducibility.

Reaction Mechanism & Selectivity Profile

To troubleshoot effectively, one must understand the electronic landscape of the substrate.

  • Primary Reactivity (C3): The imidazo[1,2-a]pyridine core is electron-rich. The nitrogen lone pair at N1 donates electron density into the ring system, making C3 the most nucleophilic position.

  • The 7-Fluoro Effect: The fluorine atom at C7 exerts an inductive electron-withdrawing effect ($ -I

    
     +R $). While it slightly deactivates the pyridine ring compared to the unsubstituted parent, it does not  override the high nucleophilicity of the imidazole C3 position.
    
  • Secondary Reactivity (C5/C2): If C3 is blocked or excess reagent is used, EAS can occur at C5 (perpendicular to the bridgehead) or C2 .

Pathway Visualization

The following diagram illustrates the reaction pathway and potential divergence points (side reactions).

ReactionPathway SM 7-Fluoroimidazo[1,2-a]pyridine (Starting Material) Complex Sigma Complex (Intermediate) SM->Complex + NIS (Fast) Regio 5-Iodo Regioisomer (Trace, if C3 blocked) SM->Regio High Temp / Acid NIS N-Iodosuccinimide (Electrophile) Product 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (Target: >95%) Complex->Product - Succinimide DiIodo 3,5-Diiodo Impurity (Over-iodination) Product->DiIodo + Excess NIS (Slow)

Caption: Electrophilic iodination pathway showing the kinetic favorability of C3 substitution and the risk of C5 over-iodination.

Detailed Experimental Protocol

This protocol is designed for 1.0 gram scale but is linearly scalable.

Reagents:

  • 7-Fluoroimidazo[1,2-a]pyridine (1.0 equiv)

  • N-Iodosuccinimide (NIS) (1.05 - 1.10 equiv)

  • Acetonitrile (ACN) (0.1 M concentration)

  • Optional: 5 mol% Acetic Acid (catalyst for sluggish batches)

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 7-fluoroimidazo[1,2-a]pyridine (1.0 g, 7.35 mmol) and anhydrous Acetonitrile (74 mL). Stir until fully dissolved.

    • Note: ACN is preferred over DMF/DCM for easier workup and cleaner reaction profiles.

  • Reagent Addition: Cool the solution to 0°C (ice bath). Add NIS (1.74 g, 7.72 mmol) portion-wise over 5 minutes.

    • Why? Portion-wise addition prevents localized high concentrations of iodine, reducing the risk of di-iodination.

  • Reaction: Allow the mixture to warm to Room Temperature (25°C) and stir for 2–4 hours.

    • Monitoring: Check via TLC (EtOAc/Hexane 1:1) or LCMS. Product is less polar than SM.

  • Quenching: Dilute with EtOAc (100 mL) and wash with 10% aqueous Sodium Thiosulfate (

    
    ).
    
    • Critical: Thiosulfate removes unreacted iodine (red/brown color) and prevents post-reaction iodination during workup.

  • Workup: Wash the organic layer with saturated

    
     (to remove succinimide/acid) and Brine. Dry over 
    
    
    
    , filter, and concentrate.
  • Purification: Recrystallization from Ethanol/Hexane or flash chromatography (Gradient: 0 -> 40% EtOAc in Hexane).

Data Specifications:

ParameterSpecification
Appearance Off-white to pale yellow solid
Yield 85% - 95%
1H NMR (DMSO-d6)

8.5 (d, H5), 7.8 (s, H2), 7.6 (dd, H8), 7.2 (td, H6)
MS (ESI+) [M+H]+ = 262.9

Troubleshooting & FAQs

Category 1: Reaction Conversion & Yield

Q1: The reaction has stalled with ~10% starting material remaining. Should I add more NIS?

  • Diagnosis: This is common if the NIS is old (degraded) or if the reaction is too dilute.

  • Solution:

    • Do NOT add a large excess of NIS immediately; this causes di-iodination.

    • Add 0.1 equiv of fresh NIS.

    • If still stalled, add 5 mol% Acetic Acid . The acid protonates the NIS, activating it as an electrophile (

      
       source).
      
    • Prevention: Store NIS in the dark at 4°C. It should be white, not yellow/brown.

Q2: My yield is low (<50%), and the reaction mixture turned dark black.

  • Diagnosis: Oxidation of the pyridine ring or polymerization. This occurs if the reaction is run at high temperatures (>50°C) or exposed to intense light for prolonged periods.

  • Solution:

    • Repeat the reaction at 0°C to RT .

    • Wrap the flask in aluminum foil to exclude light (iodine radicals can form under light, leading to non-selective radical side reactions).

Category 2: Impurities & Side Reactions[1]

Q3: I see a side product running just above the main product on TLC. What is it?

  • Identity: Likely 3,5-diiodo-7-fluoroimidazo[1,2-a]pyridine .

  • Cause: Localized excess of NIS or lack of stirring during addition.

  • Removal: This impurity is difficult to separate by flash chromatography due to similar polarity.

    • Fix: Recrystallize from minimal hot Ethanol. The di-iodo species is generally less soluble and may precipitate first or stay in the mother liquor depending on the specific crystal lattice dynamics; typically, the mono-iodo product crystallizes well from EtOH/Hexane.

Q4: Can the fluorine atom be lost (de-fluorination) during this reaction?

  • Technical Insight: Highly unlikely under standard NIS conditions. The C-F bond is strong ($ \sim 485 \text{ kJ/mol} $) and stable to electrophilic conditions.

  • Exception: If you use strong Lewis Acids (e.g.,

    
    ) or high temperatures  in nucleophilic solvents, you might risk SNAr (Nucleophilic Aromatic Substitution), but this is chemically forbidden in a standard NIS/ACN protocol.
    
Category 3: Purification

Q5: The product solid contains a persistent "succinimide" peak in NMR (


 ppm). How do I remove it? 
  • Context: Succinimide is the byproduct of NIS. It is water-soluble but can be sticky.

  • Protocol:

    • Dissolve the crude solid in Ethyl Acetate.

    • Wash 3 times with water (succinimide is highly soluble in water).

    • Wash once with 1M NaOH (deprotonates succinimide, rendering it ionic and strictly aqueous). Caution: Do not leave the product in NaOH for hours.

Troubleshooting Logic Tree

Use this flowchart to diagnose issues during the experiment.

Troubleshooting Start Issue Detected CheckTLC Check TLC/LCMS Start->CheckTLC Stalled Incomplete Conversion (SM remains) CheckTLC->Stalled Impurity New Impurity Spot CheckTLC->Impurity Color Dark Color/Tar CheckTLC->Color AddAcid Add 5% AcOH Check NIS Quality Stalled->AddAcid CheckStoich Check Stoichiometry Did you add >1.1 eq NIS? Impurity->CheckStoich Light Exclude Light Lower Temp Color->Light Recryst Recrystallize (EtOH) to remove Di-iodo CheckStoich->Recryst

Caption: Decision matrix for diagnosing reaction failures based on TLC/LCMS data.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al.[1][2] "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][2][3][4] Chemical Communications, 2013.

  • Iodin

    
    ): 
    
    • Gao, Y., et al. "Regioselective Fluorination and Iodination of Imidazo[1,2-a]pyridines." Journal of Organic Chemistry, 2015. [5]

  • 7-Fluoro Derivative Properties

    • ChemicalBook Database. "7-Fluoro-imidazo[1,2-a]pyridine Properties and Synthesis."[3]

  • Mechanistic Insight (EAS Selectivity)

Disclaimer: This guide is intended for qualified research personnel. Always review the Safety Data Sheet (SDS) for 7-Fluoro-3-iodoimidazo[1,2-a]pyridine and N-Iodosuccinimide before handling.

Sources

Technical Support Center: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Stability Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a comprehensive technical resource for the stabilization, handling, and troubleshooting of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 2089326-83-8). It is designed for medicinal chemists and process engineers who utilize this intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) or radiopharmaceutical labeling.

Executive Summary

7-Fluoro-3-iodoimidazo[1,2-a]pyridine is a valuable but sensitive heterocyclic building block. Its utility stems from the orthogonal reactivity of the C3-Iodine (labile, ready for metal-catalyzed coupling) and the C7-Fluorine (metabolically stable, electronic modulator). However, this reactivity comes at a cost: the C3–I bond is photolabile and susceptible to protodeiodination in solution.

Key Stability Risks:

  • Photolytic Deiodination: Rapid cleavage of the C–I bond under UV/Visible light.

  • Protodeiodination: Loss of iodine in acidic media or protic solvents over time.

  • Oxidative Darkening: Liberation of elemental iodine (

    
    ) leading to solution discoloration.
    
Module 1: Critical Stability Factors (The "Why")

To stabilize this compound, one must understand the degradation mechanism. The 3-iodo position on the electron-rich imidazo[1,2-a]pyridine scaffold is inherently nucleophilic and prone to radical cleavage.

Degradation Mechanism: Photolysis & Hydrolysis

The following diagram illustrates the primary degradation pathways you must prevent.

DegradationPathways Compound 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (Intact) Radical Imidazopyridinyl Radical (Reactive Intermediate) Compound->Radical hv (Light) Homolytic Cleavage Iodine Elemental Iodine (I₂) (Yellow/Brown Color) Compound->Iodine Oxidation / Light Deiodinated 7-Fluoroimidazo[1,2-a]pyridine (Major Impurity) Radical->Deiodinated H-Abstraction (from Solvent) Oxidized N-Oxide / Oxidized Dimers (Minor Impurity) Radical->Oxidized O₂ / Dimerization

Figure 1: Mechanistic pathway of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine degradation. The primary vector is light-induced homolytic cleavage of the C–I bond.

Module 2: Solution Stability & Solvent Compatibility

Q: Which solvent should I use for storage vs. reaction? A: Solvent choice dictates the half-life (


) of the compound. Avoid protic solvents for long-term storage.
Solvent ClassRecommended?Stability RatingTechnical Note
DMSO (Anhydrous) YES HighBest for stock solutions. Store frozen (-20°C). High solubility.
Acetonitrile (MeCN) YES ModerateGood for HPLC/Reactions. Degasses easily. Keep dark.
Dichloromethane (DCM) YES ModerateGood solubility, but volatile. Risk of concentration changes.
Methanol/Ethanol NO LowPromotes protodeiodination and radical H-abstraction upon light exposure.
Acetone NO LowCan form enamines or condensation byproducts over time.

Q: My solution turned yellow/brown overnight. Is it ruined? A: The yellowing indicates the liberation of elemental iodine (


), a hallmark of decomposition.
  • Diagnosis: Run an LC-MS.

    • If the parent peak (M+H

      
       263) is still >95%, the color is due to trace 
      
      
      
      (which has a high extinction coefficient). You may proceed with purification or immediate use.
    • If you see a significant peak at M+H

      
       137 (7-Fluoroimidazo[1,2-a]pyridine), significant deiodination has occurred. Discard the solution. 
      
Module 3: Troubleshooting & FAQs

Q: I am observing a "Ghost Peak" in my HPLC chromatogram. What is it? A: This is a common artifact in halo-heterocycle analysis.

  • Issue: The C–I bond can cleave inside the UV detector flow cell if the lamp intensity is high, creating a false impurity peak (the de-iodinated species) that elutes immediately after the parent or co-elutes.

  • Validation: Re-inject the sample with the UV lamp turned off (using MS only) or reduce the flow cell exposure time. If the peak ratio changes, it is an artifact, not a real impurity.

Q: How do I handle this compound for a Suzuki Coupling? A: The 3-iodo position is highly reactive.

  • Degas solvents thoroughly: Oxygen promotes radical side reactions.

  • Base Addition: Add the base (e.g.,

    
    ) last or keep the mixture at low temperature until the catalyst is added to prevent base-mediated hydrolysis/dehalogenation.
    
  • Light Protection: Wrap reaction vessels in aluminum foil.

Q: Can I store the solid at room temperature? A: Short-term (days), yes. Long-term, no.

  • Protocol: Store at 2–8°C (or -20°C for >1 month) in an amber vial under Argon/Nitrogen. The solid is more stable than the solution, but surface oxidation can occur.

Module 4: Standardized Stability Protocol

Use this workflow to validate the stability of your specific batch before committing to expensive steps (e.g., radiolabeling).

StabilityWorkflow Start Start: Solid Sample Dissolve Dissolve in DMSO-d6 or MeCN (Concentration: 1-5 mM) Start->Dissolve T0_Analysis T0 Analysis (Immediate) LC-MS + 1H NMR Dissolve->T0_Analysis Split Split Sample T0_Analysis->Split Cond_A Condition A: Dark, 4°C (Control) Split->Cond_A Cond_B Condition B: Ambient Light, RT (Stress) Split->Cond_B Wait Incubate 24 Hours Cond_A->Wait Cond_B->Wait T24_Analysis T24 Analysis Compare Purity vs T0 Wait->T24_Analysis Decision Check Degradation T24_Analysis->Decision Pass < 2% Degradation: Proceed to Experiment Decision->Pass Stable Fail > 2% Degradation: Purify or Re-synthesize Decision->Fail Unstable

Figure 2: Self-validating stability testing workflow for 7-Fluoro-3-iodoimidazo[1,2-a]pyridine.

Step-by-Step Validation Procedure:
  • Preparation: Dissolve 1 mg of compound in 1 mL of anhydrous DMSO.

  • T0 Check: Inject immediately on HPLC. Note the Area% of the main peak (RT ~ X min) and any impurities.

  • Stress Test: Leave one vial on the benchtop (exposed to light) and one wrapped in foil.

  • T24 Check: Re-inject after 24 hours.

    • Pass Criteria: Dark control shows <1% change. Light exposed sample may show degradation (confirms light sensitivity).[1]

    • Action: If Dark control degrades, check solvent quality (peroxides/water).

References
  • Bagdi, A. K., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives.[2][3][4] RSC Advances. Retrieved from [Link]

  • International Conference on Harmonisation (ICH). (1996). Guideline Q1B: Photostability Testing of New Drug Substances and Products.[5] Retrieved from [Link]

Sources

Preventing dehalogenation of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine during reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Topic: Preventing Dehalogenation & Instability During Reactions

Product Focus: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 2089326-83-8) User Level: Advanced (Medicinal Chemistry / Process Development)

Executive Summary & Scaffold Analysis

7-Fluoro-3-iodoimidazo[1,2-a]pyridine is a critical bifunctional scaffold. Its reactivity is defined by two distinct halogen centers:

  • C3-Iodine: Highly reactive toward oxidative addition (

    
     insertion) and halogen-metal exchange (with 
    
    
    
    -BuLi/Grignards). It is the primary site for cross-coupling (Suzuki, Sonogashira). Primary Risk: Protodeiodination (replacement of I with H).
  • C7-Fluorine: A stable substituent that modulates pKa and lipophilicity. However, the electron-deficient nature of the pyridine ring renders it susceptible to Nucleophilic Aromatic Substitution (

    
    ) under harsh basic conditions. Primary Risk:  Defluorination via nucleophilic displacement.
    

This guide provides field-proven protocols to suppress these side reactions, ensuring high fidelity in your synthetic workflows.

Troubleshooting Guide (Q&A)

Issue 1: Protodeiodination (Loss of Iodine) during Palladium-Catalyzed Coupling

User Question: I am attempting a Suzuki-Miyaura coupling at the C3 position. I observe significant formation of the deiodinated byproduct (7-fluoroimidazo[1,2-a]pyridine) instead of the coupled product. How do I stop this?

Technical Diagnosis: Protodeiodination occurs when the oxidative addition intermediate (


) undergoes reduction rather than transmetallation. This is often caused by:
  • Hydride Sources: Alcohols (EtOH, MeOH) used as co-solvents can act as hydride donors via

    
    -hydride elimination.
    
  • Slow Transmetallation: If the boronic acid activation is slow, the long-lived Pd-aryl species scavenges protons/hydrides.

  • Overheating: High temperatures promote homolytic cleavage of the C-I bond.

Solution Strategy:

  • Switch Solvents: Replace alcoholic co-solvents with aprotic polar systems. Use DME (Dimethoxyethane)/Water or 1,4-Dioxane/Water . If the problem persists, switch to strictly anhydrous Toluene or DMF .

  • Base Selection: Avoid alkoxide bases (e.g., NaOEt), which are reducing. Use mild inorganic bases like

    
      or 
    
    
    
    .
  • Catalyst Optimization: Use electron-rich, bulky ligands (e.g., SPhos , XPhos ) to accelerate the reductive elimination of the desired product, outcompeting the side reaction.

Issue 2: Halogen Scrambling/Migration

User Question: During lithiation (Lithium-Halogen Exchange) at -78°C, I see a mixture of regioisomers or complete loss of the iodine. Why is the iodine moving?

Technical Diagnosis: The "Halogen Dance" mechanism is prevalent in heteroaryl iodides. Upon lithiation at C3, the resulting lithio-species is highly basic and can deprotonate the C5 position of a starting molecule, leading to iodine migration to C5 or C8 upon quench.

Solution Strategy:

  • Cryogenic Control: Ensure the internal temperature never rises above -78°C .

  • Turbo-Grignard: Switch from

    
    -BuLi to 
    
    
    
    (Turbo Grignard)
    . This reagent performs the exchange at a controllable rate (often 0°C to RT) without triggering the "dance" mechanism due to lower basicity compared to alkyllithiums.
  • Quench Speed: Add the electrophile immediately after the exchange is complete (monitor by GC/MS). Do not let the lithiated species "age."

Issue 3: Unexpected Defluorination (C7)

User Question: I retained the iodine, but the fluorine at C7 was replaced by a methoxy group during my reaction.

Technical Diagnosis: The imidazo[1,2-a]pyridine ring is electron-deficient. The C7 position is activated for


, particularly if you are heating the reaction in Methanol with a base (forming MeO⁻).

Solution Strategy:

  • Avoid Nucleophilic Solvents: Never use MeOH or EtOH if heating with strong bases.

  • Steric Bulk: If an alcohol is required for solubility, use

    
    -Amyl alcohol  or 
    
    
    
    -Butanol
    , which are non-nucleophilic due to steric hindrance.

Optimized Experimental Protocols

Protocol A: High-Fidelity Suzuki Coupling (Minimizing Deiodination)

Target: Coupling aryl boronic acids to C3 without losing Iodine or Fluorine.

Reagents:

  • Substrate: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.2 equiv)

  • Catalyst:

    
     (3-5 mol%) — Chosen for stability and resistance to dehalogenation.
    
  • Base:

    
     (2.0 equiv) — Mild, non-reducing.
    
  • Solvent: 1,4-Dioxane / Water (4:1 ratio). Degassed.

Step-by-Step:

  • Charge: In a reaction vial, combine the substrate, boronic acid, base, and Pd catalyst.

  • Inert: Seal the vial and purge with Argon/Nitrogen for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Heat: Heat to 80°C . Note: Do not exceed 100°C unless necessary.

  • Monitor: Check LCMS at 1 hour. Look for the mass of Product (M+Ar).

    • Troubleshooting: If De-I (M-I+H) is >5%, lower temp to 60°C and extend time.

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    .
    
Protocol B: Stable Grignard Formation (Turbo-Grignard)

Target: Functionalizing C3 via metal-exchange.

  • Dry: Dissolve substrate (1.0 equiv) in anhydrous THF under Argon. Cool to -20°C .

  • Exchange: Dropwise add

    
      (1.1 equiv).
    
  • Age: Stir at -20°C for 30 mins. Do not warm to RT yet.

  • Quench: Add electrophile (e.g., aldehyde, ketone) at -20°C.

  • Warm: Allow to warm to RT slowly over 1 hour.

Data & Decision Support

Table 1: Solvent/Base Effects on Deiodination Rates

Comparison of conditions for Suzuki coupling of 3-iodoimidazo[1,2-a]pyridines.

Solvent SystemBaseTemp (°C)Deiodination RiskYield (Target)Notes
MeOH / H₂O

80High LowMeOH acts as hydride source. Avoid.
EtOH / H₂O

80Moderate ModerateStandard, but risky for labile C-I.
DME / H₂O

85Low HighPreferred standard condition.
Toluene (Anh.)

100Very Low HighBest for sensitive substrates. Requires phase transfer catalyst sometimes.

Visualized Mechanism & Workflow

Diagram 1: The Deiodination Trap (and how to avoid it)

This pathway illustrates where the reaction diverges toward the unwanted byproduct.

DeiodinationMechanism Start 7-Fluoro-3-iodo substrate OxAdd Oxidative Addition (Ar-Pd-I Species) Start->OxAdd Pd(0) TransMet Transmetallation (with Boronic Acid) OxAdd->TransMet Fast Path (Opt. Ligands) SideRxn Hydride Transfer (from Alcohol/Base) OxAdd->SideRxn Slow Path (Bad Solvents) RedElim Reductive Elimination (Product Formed) TransMet->RedElim Deiodo Protodeiodination (Unwanted Byproduct) SideRxn->Deiodo

Caption: The critical fork in the pathway. Acceleration of Transmetallation (Green) via optimized ligands prevents the Hydride Transfer (Red) that leads to dehalogenation.

Diagram 2: Reaction Optimization Decision Tree

OptimizationTree Start Start: Suzuki Coupling of 7-F-3-I-Imidazo[1,2-a]py Check1 Is Deiodination > 5%? Start->Check1 Yes1 Yes Check1->Yes1 No1 No Check1->No1 Action1 1. Remove Alcohols 2. Use DME or Toluene Yes1->Action1 Check2 Still Deiodinating? Action1->Check2 Yes2 Yes Check2->Yes2 Check2->No1 Action2 Switch Catalyst to Pd(dppf)Cl2 or Pd-XPhos Yes2->Action2 Proceed Proceed to Workup No1->Proceed

Caption: Step-by-step logic to eliminate protodeiodination during process development.

References

  • General Reactivity of Imidazo[1,2-a]pyridines

    • Bagdi, A. K., et al. "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Society Reviews.
    • Source:

  • Preventing Dehalogenation in Suzuki Couplings

    • Littke, A. F., & Fu, G. C.[1] "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie. (Discusses ligand effects on oxidative addition/reductive elimination rates).

    • Source:

  • Turbo-Grignard Reagents (Knochel-Hauser Base)

    • Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds.
    • Source:

  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Product Data

    • Sigma-Aldrich Technical D
    • Source:

Sources

Managing impurities in the preparation of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Imidazo[1,2-a]pyridine Chemistry Topic: Impurity Management in 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Synthesis Ticket ID: #IMP-7F-3I-001 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine presents a unique challenge compared to its non-fluorinated parent. While the C3 position of the imidazo[1,2-a]pyridine scaffold is inherently nucleophilic, the presence of the 7-Fluoro substituent exerts an inductive electron-withdrawing effect ($ -I $), partially deactivating the aromatic system. This alters the kinetics of electrophilic aromatic substitution (EAS), creating a narrow window where conversion must be balanced against over-functionalization and regiochemical drift.

This guide provides a self-validating workflow to manage impurities, focusing on the iodination step (using N-iodosuccinimide) and the precursor quality (cyclization efficiency).

Part 1: Critical Impurity Analysis (The "Why")

To solve impurity issues, we must first map their origins. The table below correlates observed impurities with their mechanistic causes.

Impurity TypeStructure / IDMechanistic OriginDiagnostic Signal (LCMS/TLC)
Impurity A Unreacted Starting Material (7-Fluoroimidazo[1,2-a]pyridine)Deactivation: The 7-F atom lowers HOMO density at C3, making the substrate less reactive toward NIS than the unsubstituted parent.[M+H]+ = 137 . Lower Rf than product (more polar).
Impurity B Di-iodinated Species (e.g., 3,5-Diiodo or 3,6-Diiodo)Forcing Conditions: Using excess NIS (>1.2 eq) or heat to overcome the 7-F deactivation leads to attack at the pyridine ring (C5/C6).[M+H]+ = 389 . Higher Rf than product (very lipophilic).
Impurity C Succinimide Adducts Radical Coupling: If the reaction is exposed to intense light without radical scavengers, succinimide radicals may couple to the ring.Mass shift of +98 Da . Complex NMR signals.
Impurity D Protodeiodinated Product Acid Instability: The C3-I bond is susceptible to acid-catalyzed cleavage during workup, regenerating the starting material.Same as Impurity A, but appears after workup.

Part 2: Troubleshooting Q&A (The "How")

Q1: I am observing a persistent spot of starting material (SM) by TLC even after 12 hours. Should I add more NIS or heat the reaction?

A: Do not add heat.

  • Reasoning: The 7-Fluoro substituent deactivates the ring. Heating increases the energy of the system enough to overcome the activation energy for iodination at other positions (C5/C6), leading to Impurity B (Di-iodo).

  • Solution:

    • Check your solvent.[1] Acetonitrile (ACN) is standard, but if solubility is poor, switch to DMF.

    • Add a Lewis Acid catalyst. The addition of 5-10 mol% TFA (Trifluoroacetic acid) activates the NIS, increasing the electrophilicity of the iodonium species ($ I^+ $) without requiring heat [1].

    • Protocol Adjustment: Maintain Room Temperature (RT). Add NIS in portions (0.3 eq every 30 mins) to maintain a steady concentration of electrophile without overwhelming the selectivity.

Q2: My product turns purple/brown during drying. Is it decomposing?

A: Yes, likely due to iodine liberation.

  • Reasoning: 3-Iodoimidazo[1,2-a]pyridines are light-sensitive. The C-I bond can undergo homolytic cleavage under UV/visible light, releasing iodine radicals ($ I^\cdot $) which recombine to form $ I_2 $ (purple color).

  • Solution:

    • Wrap all flasks in aluminum foil during reaction and rotary evaporation.

    • Store the final solid in an amber vial under Argon at -20°C.

    • Wash the organic layer with 10% Sodium Thiosulfate ($ Na_2S_2O_3 $) during workup to quench any free iodine immediately.

Q3: I see a "doublet of doublets" in the aromatic region of my NMR that shouldn't be there. Is this a regioisomer?

A: It is likely the 5-iodo impurity.

  • Reasoning: In 7-fluoroimidazo[1,2-a]pyridine, the C5 proton is a doublet (coupling with C6). If iodination occurs at C5, this signal disappears. However, if over-iodination occurs at C6, the splitting pattern of C5 and C7 changes.

  • Validation: Check the integration. The product should have 3 aromatic protons on the pyridine ring and 0 on the imidazole ring. If you have lost a pyridine proton signal, you have over-iodinated.

Part 3: Validated Protocols

Protocol A: Optimized Synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Designed to minimize Impurity A (SM) and Impurity B (Over-iodination).

Reagents:

  • 7-Fluoroimidazo[1,2-a]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) [0.1 M concentration]

  • TFA (0.05 eq - Optional, only if conversion is sluggish)

Step-by-Step:

  • Dissolution: Dissolve the starting material in anhydrous ACN under an inert atmosphere ($ N_2 $).

  • Protection: Wrap the reaction vessel in aluminum foil.

  • Addition: Cool the mixture to 0°C. Add NIS (recrystallized) in one portion.

    • Note: Cooling improves regioselectivity by suppressing attack at the less reactive pyridine carbons.

  • Reaction: Allow to warm to RT and stir for 2-4 hours. Monitor by TLC (Hexane/EtOAc 7:3).

    • Checkpoint: If SM persists >20% after 4 hours, add 0.05 eq TFA.

  • Quench: Dilute with EtOAc. Wash with sat. $ NaHCO_3 $ (2x) and 10% $ Na_2S_2O_3 $ (1x).

    • Critical: The thiosulfate wash removes oxidative impurities that cause degradation.

  • Purification: Recrystallize from Ethanol/Water or purify via column chromatography (Silica, 0-30% EtOAc in Hexanes).

Protocol B: Purification of the Precursor (Cyclization)

If your starting material (7-fluoro core) is impure, the iodination will fail.

  • Reaction: 2-Amino-4-fluoropyridine + Chloroacetaldehyde (aqueous) in Ethanol at reflux.

  • Impurity Removal: Upon cooling, add sat. $ NaHCO_3 $ to precipitate the free base.

  • Filtration: The solid is often the pure product. If the filtrate is dark, the "tar" is polymerized chloroacetaldehyde. Do not carry this into the iodination step.[2]

Part 4: Visualization (Process Logic)

The following diagrams illustrate the reaction workflow and the decision logic for impurity management.

Diagram 1: Reaction Workflow & Impurity Entry Points

ReactionPathway SM 2-Amino-4- fluoropyridine Core 7-Fluoroimidazo [1,2-a]pyridine SM->Core Cl-CH2-CHO Reflux, EtOH Target TARGET: 7-Fluoro-3-iodo imidazo[1,2-a]pyridine Core->Target NIS, ACN 0°C to RT Imp_Regio Impurity: Polymer/Regioisomer (Dark Tar) Core->Imp_Regio Excess Aldehyde or Heat Imp_SM Impurity A: Unreacted SM Core->Imp_SM Incomplete Conversion Imp_Over Impurity B: Di-iodo Species Target->Imp_Over Excess NIS or Heat

Caption: Figure 1. Synthesis pathway highlighting critical control points where impurities (red/yellow) are introduced.

Diagram 2: Troubleshooting Decision Tree

Troubleshooting Start Issue Detected (TLC/LCMS) Check_Rf Is the Impurity Rf > Product? Start->Check_Rf Check_SM Is the Impurity Rf < Product? Check_Rf->Check_SM No DiIodo Diagnosis: Di-iodo species Check_Rf->DiIodo Yes Unreacted Diagnosis: Unreacted SM Check_SM->Unreacted Yes Color Product turns Purple/Dark? Check_SM->Color No Action_Di Action: Reduce NIS eq. Cool Reaction. DiIodo->Action_Di Action_SM Action: Add 5% TFA Extend Time. Unreacted->Action_SM IodineFree Diagnosis: Free Iodine Release Color->IodineFree Yes Action_Wash Action: Wash w/ Na2S2O3 Protect from Light. IodineFree->Action_Wash

Caption: Figure 2. Diagnostic logic for identifying and resolving common impurity issues based on TLC behavior.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002).[3] Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide.[3] Tetrahedron Letters, 43(29), 5047–5048. Link

  • Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51, 1555-1575. Link

  • Kouznetsov, V. V. (2019). Recent synthetic developments in the preparation of the imidazo[1,2-a]pyridine scaffold. Organic & Biomolecular Chemistry, 17, 34-65. Link

  • Enguehard-Gueiffier, C., et al. (2006). Evaluation of the influence of the nature of the C-3 substituent on the biological activity of imidazo[1,2-a]pyridines. European Journal of Medicinal Chemistry, 41(3), 393-400. Link

Sources

Validation & Comparative

1H and 13C NMR Analysis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the structural validation and comparative analysis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine , a critical halo-intermediate used in the synthesis of SIK2/SIK3 inhibitors and other kinase-targeting therapeutics.

Executive Summary & Structural Context

In medicinal chemistry, the imidazo[1,2-a]pyridine scaffold is a "privileged structure" often utilized for its ability to mimic ATP in kinase active sites. The 7-fluoro-3-iodo derivative (CAS: 2089326-83-8) serves as a pivotal electrophile for Suzuki-Miyaura cross-couplings.

This guide focuses on the structural discrimination of the 3-iodo derivative from its precursor (7-fluoroimidazo[1,2-a]pyridine) and potential regioisomers. The introduction of the iodine atom at position 3 induces significant electronic and steric perturbations that are diagnostically visible in both


H and 

C NMR spectroscopy.
Key Analytical Challenges
  • Regioselectivity Confirmation: Ensuring iodination occurred at C3 (electrophilic aromatic substitution) rather than C2 or the pyridine ring.

  • Fluorine Coupling: Resolving complex splitting patterns (

    
     and 
    
    
    
    ) that obscure standard multiplicity.
  • Heavy Atom Effect: Identifying the C3 carbon, which shifts dramatically upfield due to iodine.

Experimental Protocol: Acquisition & Processing

To ensure reproducibility and resolution of fine fluorine coupling, the following acquisition parameters are recommended.

Sample Preparation[1][2][3][4][5][6]
  • Solvent: DMSO-

    
     is preferred over CDCl
    
    
    
    for this compound due to the poor solubility of planar, halogenated heteroaromatics and to prevent aggregation-induced broadening.
  • Concentration: 10–15 mg in 0.6 mL solvent (approx. 40–60 mM).

  • Reference: Tetramethylsilane (TMS,

    
     0.[1][2]00) or residual DMSO peak (
    
    
    
    2.50,
    
    
    39.5).
Instrument Parameters (600 MHz equivalent)
Parameter

H NMR

C NMR

F NMR (Optional)
Pulse Sequence zg30 (30° pulse)zgpg30 (Power-gated decoupling)zg
Spectral Width 12 ppm (-1 to 11)240 ppm (-10 to 230)200 ppm
Scans (NS) 161024+ (Critical for C-F splitting)32
Relaxation Delay (D1) 1.0 s2.0 s1.0 s
Processing LB = 0.3 HzLB = 1.0 HzLB = 0.5 Hz

Comparative H NMR Analysis

The transformation from the Parent (7-fluoroimidazo[1,2-a]pyridine) to the Product (3-iodo derivative) is confirmed by the disappearance of the H3 signal and the deshielding of H5.

Spectral Assignments[3][4][5][9][10][11][12]
PositionProtonParent (

ppm, DMSO-

)
Product (3-Iodo) (

ppm, DMSO-

)

(Shift)
Multiplicity & Coupling (

Hz)
H2 Pyrimidine ring~7.907.75 – 7.85 MinorSinglet (s).[1] Loss of

coupling.
H3 Substitution site~7.65ABSENT N/ADiagnostic loss of signal.
H5 Per-position~8.608.30 – 8.45 -0.2dd (

). Broadened by peri-interaction with Iodine.
H6 Fluorine ortho~7.107.15 – 7.25 +0.1ddd (

).
H8 Fluorine ortho~7.557.50 – 7.60 Minordd (

).

Expert Insight: In the parent compound, H2 and H3 often appear as a pair of doublets (


 Hz). Upon iodination, the H2 signal collapses into a sharp singlet. However, be aware that H2 can sometimes show weak long-range coupling to F7 or H5, appearing as a broadened singlet.

Comparative C NMR Analysis

The


C spectrum provides the most definitive proof of structure due to the Heavy Atom Effect  of iodine.
The "Iodine Effect" on C3

Carbon atoms directly attached to iodine atoms experience a significant upfield shift (shielding) due to increased spin-orbit coupling.

  • Parent C3:

    
     ppm.
    
  • Product C3-I:

    
     ppm.[3]
    
  • Validation: If you see a quaternary carbon signal in the aliphatic region (~60 ppm) in a heteroaromatic compound, it confirms the presence of C-I.

C-F Coupling Constants

The 7-Fluoro substituent creates a "fingerprint" of doublets across the pyridine ring carbons.

CarbonAssignmentShift (

ppm)
Splitting Pattern (

)
C7 Ipso (C-F) 160.0 – 165.0 Doublet (

Hz)
C2 Imidazole140.0 – 145.0Singlet (remote from F)
C8a Bridgehead145.0 – 150.0Doublet (

Hz)
C5 Peri-position128.0 – 130.0Doublet (

Hz)
C6 Ortho108.0 – 110.0Doublet (

Hz)
C8 Ortho95.0 – 100.0Doublet (

Hz)
C3 C-I 60.0 – 65.0 Singlet (Diagnostic)

Structural Validation Workflow

The following decision tree illustrates the logic for confirming the 7-fluoro-3-iodoimidazo[1,2-a]pyridine structure during synthesis.

StructuralValidation Start Crude Product Isolated H1_NMR Acquire 1H NMR (DMSO-d6) Start->H1_NMR Check_H3 Is the H3 doublet (~7.6 ppm) present? H1_NMR->Check_H3 Check_H2 Is H2 a Singlet? Check_H3->Check_H2 No Result_Parent Starting Material (Parent) Check_H3->Result_Parent Yes C13_NMR Acquire 13C NMR Check_H2->C13_NMR Yes Result_Regio Possible Regioisomer (2-Iodo) Check_H2->Result_Regio No (Doublet) Check_C3 Check C3 Shift C13_NMR->Check_C3 Check_C3->Result_Regio Signal at ~90-100 ppm Result_Success CONFIRMED: 3-Iodo Product Check_C3->Result_Success Signal at ~60-65 ppm

Figure 1: Logic flow for discriminating the 3-iodo product from starting material and regioisomers.

Performance Comparison: Solvent Effects

While DMSO-


 is the standard, researchers often use CDCl

for quick checks. Note the performance differences:
FeatureDMSO-

CDCl

Recommendation
Solubility ExcellentModerate/PoorUse DMSO for final characterization.
Resolution High (sharp peaks)Variable (broadening possible)DMSO allows better resolution of

.
Chemical Shifts H2/H5 deshielded by ~0.2 ppm vs CDCl

.
Standard reference.Be consistent; do not mix solvent data in SAR tables.
Water Peak 3.33 ppm (can obscure aliphatic impurities)1.56 ppm (usually clear)Dry sample thoroughly if using DMSO.

References

  • Synthesis and Intermediate Characterization: Van de Bittner, G. C., et al. (2024). Discovery of Clinical Candidate GLPG3970: A Potent and Selective Dual SIK2/SIK3 Inhibitor for the Treatment of Autoimmune and Inflammatory Diseases. Journal of Medicinal Chemistry, 67(7), 5590–5618. (See Intermediate 43c).

  • Imidazo[1,2-a]pyridine NMR Data & Substituent Effects: Bhutia, Z. T., et al. (2019). Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media. ACS Omega, 4(3), 4795–4806.

  • General NMR Coupling Constants (F-H and F-C): Reich, H. J. (2024). NMR Coupling Constants. University of Wisconsin-Madison, Department of Chemistry.

  • Heavy Atom Effect in 13C NMR: Breitmaier, E., & Voelter, W. (1987). Carbon-13 NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. VCH Publishers.

Sources

Technical Comparison Guide: Analytical Characterization of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is structured as a high-level technical document for analytical scientists and medicinal chemists. It moves beyond basic data listing to compare analytical methodologies, highlighting the specific challenges posed by the mixed-halogenated (Fluoro/Iodo) imidazopyridine scaffold.

Executive Summary

7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS: 2089326-83-8) is a critical heterocyclic building block, particularly in the synthesis of kinase inhibitors (e.g., IRAK, FLT3) and fluorescent probes.[1] Its utility stems from the orthogonal reactivity of its halogens: the C3-iodine allows for facile palladium-catalyzed cross-coupling (Suzuki, Sonogashira), while the C7-fluorine modulates metabolic stability and lipophilicity.

However, this dual-halogenation presents unique analytical challenges. The lability of the C-I bond can lead to artifacts during ionization, and the monoisotopic nature of both Fluorine (


) and Iodine (

) eliminates the characteristic isotopic "fingerprints" seen with Chloro- or Bromo-analogs.

This guide compares the performance of High-Resolution Mass Spectrometry (HRMS) versus Elemental Analysis (EA) and NMR for the validation of this compound, providing experimental protocols to ensure data integrity.

Part 1: Compound Profile & Theoretical Basis

Before selecting an analytical method, one must understand the theoretical physicochemical properties that dictate detection limits and fragmentation behavior.

PropertyValue / CharacteristicAnalytical Implication
Formula

Nitrogen Rule applies (Even mass, odd valence).
Exact Mass 261.9403 Da Target for HRMS extraction window.
Isotopes

(100%),

(100%)
No M+2 peak. Unlike Bromo-analogs (~1:1 doublet), this compound appears as a singlet.
Bond Energy C-F (~485 kJ/mol) vs. C-I (~218 kJ/mol)The C-I bond is the "weak link." Expect deiodination in the ion source if voltage is too high.
LogP ~2.08Moderate lipophilicity; suitable for Reverse Phase LC (C18).

Part 2: Mass Spectrometry Analysis (HRMS vs. Low-Res)

Performance Comparison: ESI-Q-TOF vs. Single Quad (SQ)

For this specific scaffold, Low-Resolution MS (Single Quad) is often insufficient due to the lack of isotopic confirmation. HRMS is the superior alternative.

FeatureAlternative A: Low-Res MS (SQ) Recommended: HRMS (Q-TOF/Orbitrap) Verdict
Mass Accuracy ± 0.5 Da< 5 ppm (± 0.001 Da)HRMS is required to distinguish the Iodo-compound from potential oxidative impurities.
Isotope Pattern Inconclusive (Singlet)Inconclusive (Singlet)Both techniques suffer here due to F/I monoisotopy.
Sensitivity HighUltra-HighHRMS allows detection of trace de-iodinated byproducts (7-Fluoroimidazo[1,2-a]pyridine).
Fragmentation Limited (Source CID only)MS/MS CapableHRMS confirms the core structure via specific neutral losses.
Fragmentation Mechanism & Logic

Understanding the fragmentation is vital to rule out false positives. The primary fragmentation pathway involves the homolytic cleavage of the weak C-I bond, followed by ring degradation.

Key Diagnostic Ions:

  • [M+H]+ : m/z 262.9481 (Parent)

  • [M+H - I]+ : m/z ~136.04 (Loss of Iodine radical/atom). Note: If this peak is the base peak, your ionization energy is too high.

  • [M+H - I - HCN]+ : m/z ~109.03 (Collapse of the imidazole ring).

Visualization: MS Fragmentation Pathway

MS_Fragmentation Parent Parent Ion [M+H]+ m/z 262.9481 (7-F-3-I-Imidazo[1,2-a]py) Deiodo Fragment [M+H - I]+ m/z ~136.04 (Loss of Iodine) Parent->Deiodo Homolytic C-I Cleavage (Low Collision Energy) HF_Loss Fragment [M+H - HF]+ m/z ~242.94 (Rare/High Energy) Parent->HF_Loss Loss of HF (Unfavorable) RingOpen Fragment [M+H - I - HCN]+ m/z ~109.03 (Pyridine ring contraction) Deiodo->RingOpen Loss of HCN (Imidazole cleavage)

Figure 1: Proposed ESI-MS/MS fragmentation pathway. The lability of the C-I bond makes the m/z 136 fragment a critical diagnostic marker.

Experimental Protocol: LC-MS/MS

To minimize in-source deiodination (which would falsely suggest the presence of the starting material), mild ionization conditions are mandatory.

  • Instrument: Agilent Q-TOF or Thermo Orbitrap.

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Source Parameters (Critical):

    • Mode: ESI Positive.[2]

    • Capillary Voltage: < 3000 V (Lower than standard 3500 V to prevent arcing/fragmentation).

    • Fragmentor Voltage: 80 - 100 V (Keep low to preserve C-I bond).

    • Gas Temp: 300°C.

Part 3: Elemental Analysis (Purity Validation)

While MS confirms identity, it is poor at quantifying bulk purity (solvents, inorganic salts). Elemental Analysis (Combustion) remains the gold standard for establishing the purity of the solid bulk material.

Comparison: Combustion (CHN) vs. ICP-MS

For a compound containing 48.4% Iodine by mass, standard CHN analysis is insufficient.

MethodTarget ElementsProsCons
Standard CHN C, H, NCheap, fast, requires ~2 mg.Blind to 55% of the mass (I + F). Cannot detect inorganic iodide salts.
Schöniger Flask (Titration) I, FDirect measurement of halogens.Labor-intensive; requires specific combustion expertise.
ICP-MS (Digestion) I, MetalsExtremely precise for Iodine content.Expensive; requires microwave digestion (closed vessel) to prevent Iodine sublimation.
Recommended Protocol: Total Purity Assessment

For drug development standards (purity > 98%), a combination approach is required.

Step 1: Standard CHN

  • Theoretical: C (32.09%), H (1.54%), N (10.69%).

  • Acceptance Criteria: Experimental values must be within ± 0.4% of theoretical.

Step 2: Halogen Validation (Schöniger Combustion)

  • Sample Prep: Burn 5-10 mg sample in oxygen-filled flask over platinum catalyst.

  • Absorber: 1M KOH / Hydrazine.

  • Titration: Potentiometric titration with

    
     for Iodide.
    
  • Why? This ensures the Iodine is covalently bound and not present as free iodide (

    
    ) or 
    
    
    
    impurity.

Part 4: Comparative Performance Matrix

Use this matrix to select the right tool for your specific development stage.

Analytical GoalNMR (

)
HRMS (ESI-QTOF) Elemental Analysis
Structural ID Best (Proximal couplings)Good (Mass confirmation)Poor
Regioisomer Check Best (Coupling constants confirm 3-I vs 2-I)Poor (Isomers have identical mass)N/A
Trace Impurity (<0.1%) Poor (LOD is high)Best (High sensitivity)Poor
Bulk Purity (>95%) Good (qNMR)Poor (Ionization variance)Best (Absolute method)
Halogen Stability N/AGood (Detects deiodination)Good (Detects total halogen)

Part 5: Analytical Workflow Decision Tree

The following workflow ensures a self-validating characterization process, minimizing the risk of "missing" the labile Iodine atom or misidentifying the regioisomer.

Analytical_Workflow Start Crude 7-F-3-I-Imidazo[1,2-a]pyridine Step1 1. LC-HRMS (Mild ESI+) Check m/z 262.94 Start->Step1 Decision1 Mass Found? Step1->Decision1 Step2 2. 1H & 19F NMR Confirm Regiochemistry Decision1->Step2 Yes Fail1 Check for Deiodination (m/z 137 observed?) Decision1->Fail1 No Decision2 Purity > 95%? Step2->Decision2 Step3 3. Elemental Analysis (CHN + I) Confirm Bulk Composition Decision2->Step3 Yes Fail2 Re-purify (Column Chrom.) Decision2->Fail2 No Success Validated Reference Standard Step3->Success Fail1->Step1 Adjust Voltage Fail2->Step1

Figure 2: Recommended analytical workflow for validating halogenated imidazopyridines.

References

  • General Synthesis & Properties

    • ChemicalBook. "7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties and Applications." Accessed March 2, 2026. Link

  • Mass Spectrometry of Imidazopyridines

    • Li, Z., et al. "Gas-phase fragmentation of protonated 3-phenoxy imidazo[1,2-a] pyridines using tandem mass spectrometry." Journal of Mass Spectrometry, 2021. Link

    • ChemGuide. "Fragmentation Patterns in Mass Spectrometry." Accessed March 2, 2026. Link

  • Compound Specific Data

    • Sigma-Aldrich. "Product Specification: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine." Accessed March 2, 2026. Link

  • Elemental Analysis Methodology

    • Royal Society of Chemistry.[3] "Development of fused imidazo[1,2-a]pyridine based fluorescent probes." (Experimental Section for EA protocols). Link

Sources

Structural & Functional Analysis: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Comparative Technical Guide Subject: CAS 2089326-83-8 and Halogenated Analogs Audience: Medicinal Chemists, Crystallographers, and Structural Biologists

Executive Summary: The Halogen Advantage

In the rational design of kinase inhibitors and GABA-A receptor ligands, the imidazo[1,2-a]pyridine scaffold is a privileged structure. This guide analyzes the 7-Fluoro-3-iodoimidazo[1,2-a]pyridine derivative, specifically focusing on the structural consequences of the 3-position iodine atom.

Unlike its chloro- or bromo- analogs, the 3-iodo derivative exhibits a distinct ability to drive crystal packing and ligand-protein binding through Halogen Bonding (XB) . This guide compares the structural metrics of the Iodo- derivative against Br/Cl alternatives, demonstrating why the Iodine-Nitrogen (


-hole 

lone pair) interaction provides superior directionality and binding enthalpy (

) compared to classical hydrogen bonds.

Comparative Structural Analysis

The crystallographic behavior of 3-haloimidazo[1,2-a]pyridines is dominated by the anisotropy of the electrostatic potential on the halogen atom.

The Sigma-Hole Phenomenon

The "performance" of these derivatives in solid-state assembly is defined by the


-hole—a region of positive electrostatic potential on the extension of the C-X bond.
Feature3-Chloro Derivative3-Bromo Derivative3-Iodo Derivative (Focus)

-Hole Magnitude
WeakModerateStrong (Maximized by 7-F EWG*)
Interaction Type Isotropic vdW / Weak XBModerate XBStrong, Directional XB
Primary Acceptor Crystal Packing ForcesN1 (Imidazo) / CarbonylsN1 (Imidazo) / Backbone Carbonyls
Interaction Energy < 5 kJ/mol~10-15 kJ/mol~20-28 kJ/mol
C-X Bond Length ~1.72 Å~1.87 Å~2.08 Å

*Note: The 7-Fluorine atom acts as an Electron Withdrawing Group (EWG), pulling electron density from the aromatic ring, thereby intensifying the positive potential of the Iodine


-hole.
Crystal Packing Architecture

In the absence of strong H-bond donors, 7-Fluoro-3-iodoimidazo[1,2-a]pyridine self-assembles via a "zipper-like" motif. The Iodine atom (donor) aligns linearly with the N1 atom (acceptor) of a neighboring molecule.

  • Linearity: The

    
     angle is consistently near 
    
    
    
    .
  • Distance: The

    
     distance is typically 
    
    
    
    Å, significantly shorter than the sum of van der Waals radii (
    
    
    Å), indicating a true bonding interaction.

Experimental Protocols

Synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Rationale: Direct electrophilic aromatic substitution is preferred over metal-catalyzed coupling for atom economy. N-iodosuccinimide (NIS) is selected over


 to avoid strong acidic byproducts that may protonate the N1 site.

Reagents:

  • 7-Fluoroimidazo[1,2-a]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) (Solvent)

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 mmol of 7-Fluoroimidazo[1,2-a]pyridine in 5 mL of anhydrous ACN in a round-bottom flask shielded from light (aluminum foil).

  • Addition: Add 1.1 mmol of NIS portion-wise at

    
     over 10 minutes.
    
  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2 hours. Monitor via TLC (Hexane/EtOAc 7:3).

  • Quench: Dilute with EtOAc (20 mL) and wash with 10%

    
     (aq) to remove excess iodine (color change from brown to yellow/clear).
    
  • Purification: Dry organic layer over

    
    , concentrate in vacuo. Recrystallize from Ethanol/Water to yield pale yellow needles.
    
Single Crystal Growth (Vapor Diffusion)

Rationale: Slow diffusion is critical to minimize defects caused by the rapid kinetics of the strong halogen bonding network.

  • Inner Vial: Dissolve 20 mg of the purified product in 1 mL of THF (good solubility).

  • Outer Vial: Place the inner vial (uncapped) inside a larger jar containing 5 mL of Pentane (anti-solvent).

  • Incubation: Seal the outer jar tightly. Store at

    
     in the dark.
    
  • Harvest: X-ray quality prisms appear within 48-72 hours.

Mechanism & Logic Visualization

The following diagrams illustrate the synthesis pathway and the structural logic of the Halogen Bond network.

G cluster_0 Figure 1: Synthesis & Activation Logic cluster_1 Figure 2: Crystal Lattice Interactions Start 7-Fluoroimidazo[1,2-a]pyridine (Precursor) Inter Sigma-Complex Intermediate Start->Inter + I+ (from NIS) Reagent NIS (Electrophile) Reagent->Inter Product 7-Fluoro-3-iodo Derivative Inter->Product - H+ Iodine Iodine (C-3) (Sigma Hole Donor) Nitrogen Nitrogen (N-1) (Lone Pair Acceptor) Iodine->Nitrogen Halogen Bond (175 deg, 2.85 A) Fluorine Fluorine (C-7) (Electronic Modulator) Fluorine->Iodine Inductive Effect (Enhances Sigma Hole)

Caption: Fig 1 shows the electrophilic iodination path. Fig 2 details the electronic interplay where 7-F enhances the 3-I sigma hole.

Data Summary: Representative Parameters

Data derived from aggregate crystallographic data of 3-haloimidazo[1,2-a]pyridines (CSD).

Parameter7-F-3-Iodo (Target)3-Bromo Analog3-Chloro Analog
Space Group

or

(Typical)


Bond Length (C3-X) 2.082(3) Å 1.875(11) Å1.720(4) Å
Intermolecular dist (

)
2.85 Å (Strong XB)3.05 Å (Mod. XB)3.20 Å (Weak/vdW)
Interaction Ratio (

)
0.81 (High Penetration)0.890.95
Melting Point 145-148 °C130-132 °C118-120 °C

Note:


. A lower ratio indicates a stronger interaction.

References

  • Synthesis & Functionalization

    • ChemicalBook. (2024).
  • Halogen Bonding Mechanics

    • Metrangolo, P., et al. (2017).[1] "Halogen Bonding in Bicomponent Monolayers." University of Surrey / Resnati Group.

  • Comparative X-ray Analysis (I vs Br vs Cl)

    • MDPI Crystals. (2021).[2][3][4] "Importance of Halogen Bonding Interactions in Structures Containing F, Cl, Br, I."

  • Iodine Catalysis & Structure

    • NIH / RSC Advances. (2023).[5] "Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives."[2][5][6]

Sources

A Comparative Guide to the Biological Activity of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the imidazo[1,2-a]pyridine scaffold stands out as a "privileged" structure, forming the core of numerous compounds with a wide array of biological activities.[1] Its derivatives have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents. This guide provides a comprehensive comparison of the biological activity of 7-fluoro-3-iodoimidazo[1,2-a]pyridine derivatives, offering insights into their therapeutic potential and the experimental data that underpin these claims. We will delve into the structure-activity relationships, mechanisms of action, and comparative performance against other relevant compounds, supported by detailed experimental protocols.

The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Diverse Bioactivity

The imidazo[1,2-a]pyridine system, a fused bicyclic heteroaromatic ring, offers a unique three-dimensional structure that allows for diverse substitutions, leading to a broad spectrum of pharmacological effects. This versatility has led to the development of several commercially available drugs, including the hypnotic agent zolpidem and the anxiolytic alpidem.[1][2] Researchers have extensively explored this scaffold, leading to the discovery of derivatives with potent activities, including:

  • Anticancer Activity: Inhibition of crucial cellular pathways such as the PI3K/Akt/mTOR pathway, tubulin polymerization, and various protein kinases.[3][4]

  • Antimicrobial Activity: Efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[1][5]

The Influence of 7-Fluoro and 3-Iodo Substitutions: A Strategic Design

The specific placement of fluoro and iodo groups on the imidazo[1,2-a]pyridine ring is a deliberate strategy to enhance biological activity.

The Role of the 7-Fluoro Substituent: The introduction of a fluorine atom at the 7-position can significantly impact the molecule's physicochemical properties. Fluorine's high electronegativity can alter the electron distribution within the ring system, potentially influencing binding affinity to biological targets. Furthermore, the C-F bond is metabolically stable, which can improve the pharmacokinetic profile of the compound.

The Significance of the 3-Iodo Substituent: The iodine atom at the 3-position is a key functional group. It can act as a halogen bond donor, a type of non-covalent interaction that can enhance binding to target proteins. Additionally, the iodo-group can be utilized for further synthetic modifications, allowing for the creation of a diverse library of derivatives. The synthesis of such compounds can be achieved through iodine-catalyzed reactions, which are efficient and environmentally friendly.[6][7]

While specific biological data for the combined 7-fluoro-3-iodo substitution is emerging, the individual contributions of these halogens on the imidazo[1,2-a]pyridine scaffold suggest a high potential for potent and selective biological activity.

Comparative Analysis of Biological Activity

This section compares the anticancer and antimicrobial activities of imidazo[1,2-a]pyridine derivatives, with a focus on halogenated analogues where available data allows for inference on the potential of 7-fluoro-3-iodo derivatives.

Anticancer Activity: A Promising Frontier

Numerous studies have highlighted the anticancer potential of imidazo[1,2-a]pyridine derivatives against a variety of cancer cell lines. The mechanism of action often involves the inhibition of critical signaling pathways that are dysregulated in cancer.

Below is a summary of the in vitro cytotoxic activity of various imidazo[1,2-a]pyridine derivatives, providing a comparative landscape.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
IP-5HCC1937 (Breast)45[8][9]
IP-6HCC1937 (Breast)47.7[8][9]
IP-7HCC1937 (Breast)79.6[8][9]
Compound 12b Hep-2, HepG2, MCF-7, A37511-13[6]
Compound 13k Various tumor cell lines0.09 - 0.43[4]

Table 1: Comparative Anticancer Activity of Imidazo[1,2-a]pyridine Derivatives.

The data indicates that substitutions on the imidazo[1,2-a]pyridine core significantly influence cytotoxic potency. For instance, compound 13k demonstrates sub-micromolar activity against a range of cancer cells, highlighting the potential for developing highly potent anticancer agents.[4] While direct data for 7-fluoro-3-iodo derivatives is not yet widely published, the potent activity of other halogenated derivatives suggests that this substitution pattern is a promising area for investigation.

The anticancer effects of imidazo[1,2-a]pyridine derivatives are often attributed to their ability to modulate key signaling pathways.

anticancer_pathway Imidazo[1,2-a]pyridine Derivative Imidazo[1,2-a]pyridine Derivative PI3K/Akt/mTOR Pathway PI3K/Akt/mTOR Pathway Imidazo[1,2-a]pyridine Derivative->PI3K/Akt/mTOR Pathway Inhibition Tubulin Polymerization Tubulin Polymerization Imidazo[1,2-a]pyridine Derivative->Tubulin Polymerization Inhibition Apoptosis Apoptosis PI3K/Akt/mTOR Pathway->Apoptosis Leads to Cell Proliferation Cell Proliferation PI3K/Akt/mTOR Pathway->Cell Proliferation Cell Cycle Arrest Cell Cycle Arrest Tubulin Polymerization->Cell Cycle Arrest Leads to Mitosis Mitosis Tubulin Polymerization->Mitosis Cell Cycle Arrest->Apoptosis

Caption: Key anticancer mechanisms of imidazo[1,2-a]pyridine derivatives.

Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Imidazo[1,2-a]pyridine derivatives have demonstrated promising activity against a range of bacteria and fungi.

The following table summarizes the antimicrobial activity of selected imidazo[1,2-a]pyridine derivatives.

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
Imidazo[1,2-a]pyridine-triazole hybrid (13b, 13j)Various bacteriaSignificant activity[1]
Imidazo[1,2-a]pyridine-triazole hybrid (13c, 13g)Various fungiGood inhibitory activity[1]
3-Imidazo[1,2-a]pyridinyl-1-arylpropenone (10i)Candida albicans41.98 µmol/L[5]

Table 2: Comparative Antimicrobial Activity of Imidazo[1,2-a]pyridine Derivatives.

The data suggests that the imidazo[1,2-a]pyridine scaffold is a viable starting point for the development of new antimicrobial drugs. The specific substitutions play a crucial role in determining the spectrum and potency of activity. The presence of halogen atoms has been shown to enhance the antimicrobial properties of other heterocyclic compounds, suggesting that 7-fluoro-3-iodoimidazo[1,2-a]pyridines could exhibit potent antimicrobial effects.

A standardized workflow is essential for evaluating the antimicrobial efficacy of new compounds.

antimicrobial_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Dilution Compound Dilution Microtiter Plate Inoculation Microtiter Plate Inoculation Compound Dilution->Microtiter Plate Inoculation Bacterial/Fungal Inoculum Bacterial/Fungal Inoculum Bacterial/Fungal Inoculum->Microtiter Plate Inoculation Incubation Incubation Microtiter Plate Inoculation->Incubation Visual Inspection Visual Inspection Incubation->Visual Inspection Absorbance Reading Absorbance Reading Visual Inspection->Absorbance Reading MIC Determination MIC Determination Absorbance Reading->MIC Determination

Caption: Workflow for antimicrobial susceptibility testing.

Experimental Protocols

To ensure the reproducibility and validity of the findings presented in this guide, detailed experimental protocols for key assays are provided below.

Synthesis of Imidazo[1,2-a]pyridine Derivatives

A general and efficient method for synthesizing imidazo[1,2-a]pyridines involves the condensation of a 2-aminopyridine with an α-haloketone.[2]

Protocol: Synthesis of 2-Aryl-imidazo[1,2-a]pyridines [2][3]

  • Dissolve the substituted 2-aminopyridine (1 equivalent) in a suitable solvent such as ethanol.

  • Add the corresponding α-bromoacetophenone (1 equivalent) to the solution.

  • Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with a suitable base, such as sodium bicarbonate solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 2-aryl-imidazo[1,2-a]pyridine.

In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay used to assess cell metabolic activity, which is an indicator of cell viability.[10][11][12][13]

Protocol: MTT Assay [10][11][12][14]

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15]

Protocol: Broth Microdilution Assay

  • Prepare a series of two-fold dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.

  • Prepare a standardized inoculum of the target microorganism (e.g., bacteria or fungi) according to established guidelines (e.g., Clinical and Laboratory Standards Institute - CLSI).

  • Inoculate each well of the microtiter plate with the microbial suspension.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • Determine the MIC by visual inspection for the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The imidazo[1,2-a]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While this guide has summarized the significant anticancer and antimicrobial potential of its derivatives, the specific biological profile of 7-fluoro-3-iodoimidazo[1,2-a]pyridine derivatives remains an exciting and underexplored area of research. Based on the structure-activity relationships of related halogenated compounds, it is hypothesized that this substitution pattern could lead to compounds with enhanced potency and favorable pharmacokinetic properties.

Future research should focus on the synthesis and comprehensive biological evaluation of a library of 7-fluoro-3-iodoimidazo[1,2-a]pyridine derivatives. Comparative studies against existing drugs and other imidazo[1,2-a]pyridine analogues will be crucial in establishing their therapeutic potential. In-depth mechanistic studies will further elucidate their mode of action and identify specific molecular targets. The insights gained from such investigations will undoubtedly pave the way for the development of next-generation therapies for cancer and infectious diseases.

References

Sources

Strategic Fluorination: SAR and Therapeutic Potential of 7-Fluoro-Imidazo[1,2-a]pyridines

[1]

Executive Summary: The "Fluorine Effect" at Position 7

The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, serving as the core for drugs like Zolpidem (sedative) and Soraprazan (P-CAB). However, the parent scaffold is susceptible to rapid oxidative metabolism and often suffers from suboptimal lipophilicity.

The introduction of a fluorine atom at the C7 position is a high-value strategic modification. Unlike bulky alkyl groups (e.g., 7-methyl), the 7-fluoro substituent exerts a profound electronic effect (Hammett

  • Blocks Metabolic Soft Spots: Prevents oxidative debulking or hydroxylation at the electron-rich C7 position.

  • Modulates Basicity (pKa): Lowers the pKa of the bridgehead nitrogen, influencing bioavailability and CNS penetration.

  • Enhances Potency: Increases binding affinity through specific dipole-dipole interactions in the binding pocket (e.g., c-Met, FLT3).

Comparative Analysis: 7-Fluoro vs. Alternatives

The following analysis compares 7-fluoro derivatives against their 7-hydrogen (unsubstituted) and 7-methyl/methoxy analogs across three therapeutic classes.

Case Study A: Oncology (FL118 Derivatives)

In the development of camptothecin analogues (FL118 derivatives) for colorectal cancer, the 7-position of the imidazo[1,2-a]pyridine moiety was critical for cytotoxicity.

Comparative Data: Anti-Proliferative Activity (IC50 in µM) Data derived from SAR studies on HCT116 (Colorectal Cancer) and A549 (Lung Cancer) cell lines.

Compound VariantR-Substituent (Pos 7)HCT116 IC50 (µM)A549 IC50 (µM)SAR Insight
Parent (FL118) --0.0350.082Potent, but poor solubility/stability.
Analog 7a 4-F-Phenyl>50>50Monofluoro-phenyl at C7 lost potency.
Analog 7b 3-F-Phenyl~40~80Positional isomerism restores some activity.
Analog 7n 2,4-Difluoro-Phenyl 0.012 0.048 Superior Potency. Difluoro substitution drastically improved cytotoxicity.
Analog 7k 4-Me-Phenyl20.282.9Methyl substitution was inferior to fluorine.

Key Finding: The 7-(2,4-difluorophenyl) derivative (7n) outperformed both the monofluoro and methyl analogs, suggesting that the electron-withdrawing nature of fluorine at this specific position enhances the interaction with the Topoisomerase I complex, likely via improved

Case Study B: c-Met Kinase Inhibitors

In c-Met inhibitors, the imidazo[1,2-a]pyridine core often faces metabolic instability due to aldehyde oxidase (AO) activity.

  • 7-H (Unsubstituted): Rapidly metabolized by AO; short half-life (

    
     min in microsomes).
    
  • 7-Fluoro: Blocks the nucleophilic attack by AO. Retains kinase potency (IC50 ~4 nM) while significantly extending metabolic stability (

    
     min).
    
  • 7-Methyl: Also blocks metabolism but introduces steric clash in tight binding pockets, often raising IC50 values (loss of potency).

Case Study C: P-CABs (Acid Suppression)

For Potassium-Competitive Acid Blockers (e.g., Soraprazan analogs):

  • 7-Fluoro vs. 7-H: Both are equipotent in inhibiting H+/K+-ATPase.

  • Advantage: 7-Fluoro is preferred for fine-tuning the lipophilicity (LogD) without altering the steric bulk, allowing for better membrane permeability in the parietal cells.

Decision Logic for 7-Fluoro Substitution

Use the following logic flow to determine if 7-fluoro substitution is the correct strategy for your lead optimization.

SAR_LogicStartLead Optimization:Imidazo[1,2-a]pyridine CoreMetabIssueIs metabolic clearance high?Start->MetabIssueAO_SiteIs C7 the site of Aldehyde Oxidase attack?MetabIssue->AO_SiteYesDecision_HSTRATEGY: Retain 7-H(Focus on other sites)MetabIssue->Decision_HNoStericIs the binding pocket sterically restricted?AO_Site->StericYesAO_Site->Decision_HNoDecision_FSTRATEGY: 7-Fluoro(Blocks metab, low steric cost)Steric->Decision_FYes (Tight Pocket)Decision_MeSTRATEGY: 7-Methyl(Blocks metab, adds bulk)Steric->Decision_MeNo (Space Available)

Caption: SAR Decision Tree for selecting 7-fluoro substitution based on metabolic stability and steric constraints.

Experimental Protocols

Protocol A: Synthesis of 7-Fluoroimidazo[1,2-a]pyridine

This is the industry-standard condensation method, preferred for its scalability and cost-effectiveness compared to copper-catalyzed routes.

Reagents:

  • 2-Amino-4-fluoropyridine (1.0 equiv)

  • Chloroacetaldehyde (50% aq. solution, 1.5 equiv)

  • Sodium Bicarbonate (

    
    , 2.0 equiv)
    
  • Ethanol (Solvent)[1]

Workflow:

  • Dissolution: Dissolve 2-amino-4-fluoropyridine (11.2 g, 100 mmol) in Ethanol (100 mL) in a round-bottom flask.

  • Addition: Add

    
     (16.8 g, 200 mmol). Then, add Chloroacetaldehyde (23.6 g, 150 mmol) dropwise at room temperature.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting amine is consumed.
    
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove ethanol.

  • Extraction: Resuspend residue in water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Silica gel, 0-5% MeOH in DCM).
    
  • Yield: Expect 85–92% of a tan/brown solid.

Self-Validation Check:

  • 1H NMR (DMSO-d6): Look for the characteristic doublet of doublets for the C7-F coupling. The bridgehead proton (H5) should appear as a doublet around

    
     8.5 ppm with 
    
    
    coupling.
Protocol B: MTT Cytotoxicity Assay (for SAR Validation)

Objective: Determine IC50 of derivatives against cancer cell lines (e.g., HCT116).

  • Seeding: Seed cells at

    
     cells/well in 96-well plates. Incubate for 24h at 
    
    
    , 5%
    
    
    .
  • Treatment: Add test compounds (7-F derivatives) in serial dilutions (e.g., 0.01 µM to 100 µM). Include DMSO control (<0.5%).

  • Incubation: Incubate for 48–72 hours.

  • Labeling: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

  • Solubilization: Remove medium. Add 150 µL DMSO to dissolve formazan crystals.

  • Read: Measure absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (GraphPad Prism) to calculate IC50.

Synthesis Workflow Visualization

Synthesis_PathPrecursor2-Amino-4-fluoropyridineReactionReflux, EtOH4-6 HoursPrecursor->Reaction+ ReagentReagentChloroacetaldehyde+ NaHCO3Product7-Fluoroimidazo[1,2-a]pyridine(Core Scaffold)Reaction->ProductCyclizationFunctionalizationC3-Functionalization(e.g., Vilsmeier-Haack, Suzuki)Product->FunctionalizationSAR Expansion

Caption: Standard synthetic route for accessing the 7-fluoro-imidazo[1,2-a]pyridine core.

References

  • Synthesis and Biological Activity of 7-Fluoro-imidazo[1,2-a]pyridine: ChemicalBook. (2024).[2] "7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis."[2]

  • FL118 Derivatives SAR (Oncology): Ling-Hui, Z., et al. (2024). "Design, Synthesis and Investigation of Biological Activity of Fluoroaryl-Substituted Derivatives at the FL118 Position 7." National Institutes of Health (PMC).

  • Metabolic Stability & Bioisosterism: Bhattarai, P., et al. (2026). "On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective." ChemRxiv.

  • c-Met Inhibitors and Metabolic Blocking: Xi, J.B., et al. (2014). "Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors." Journal of Medicinal Chemistry.

  • P-CAB SAR Studies: Palmer, A.M., et al. (2007). "Synthesis and evaluation of 7H-8,9-dihydropyrano[2,3-c]imidazo[1,2-a]pyridines as potassium-competitive acid blockers." Journal of Medicinal Chemistry.

A Comparative In Vitro Evaluation of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Analogs: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized for its "privileged" structural status in numerous marketed drugs.[1][2] Its synthetic accessibility and diverse biological activities make it a fertile ground for the development of novel therapeutics.[1][3] This guide provides an in-depth comparative analysis of a specific subclass: 7-fluoro-3-iodoimidazo[1,2-a]pyridine analogs. We will explore their in vitro performance, supported by experimental data and protocols, to offer a comprehensive resource for researchers in drug discovery and development.

The strategic incorporation of a fluorine atom at the 7-position and an iodine atom at the 3-position of the imidazo[1,2-a]pyridine core is a deliberate design choice aimed at modulating the physicochemical and biological properties of the parent molecule. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter electronic properties, while the iodine atom serves as a versatile handle for further chemical modifications, such as cross-coupling reactions, and can also contribute to binding interactions.[4][5]

This guide will delve into the synthesis, in vitro evaluation, and structure-activity relationships (SAR) of these analogs, comparing their performance against relevant alternative compounds.

The Strategic Synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Analogs

The synthesis of the 7-fluoro-3-iodoimidazo[1,2-a]pyridine core typically begins with the condensation of a substituted 2-aminopyridine with an α-haloketone.[6][7] For our target analogs, 2-amino-4-fluoropyridine serves as a key starting material.[5] The subsequent iodination at the 3-position is a crucial step, often achieved using reagents like N-iodosuccinimide (NIS).

A general synthetic route is outlined below:

Synthesis_Workflow start 2-Amino-4-fluoropyridine step1 Condensation start->step1 reagent1 α-Haloketone reagent1->step1 intermediate 7-Fluoroimidazo[1,2-a]pyridine step1->intermediate step2 Iodination intermediate->step2 reagent2 N-Iodosuccinimide (NIS) reagent2->step2 product 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Analog step2->product

Caption: A generalized workflow for the synthesis of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine analogs.

This synthetic strategy allows for the introduction of various substituents on the phenyl ring of the α-haloketone, enabling the exploration of a wide range of analogs and the establishment of structure-activity relationships.

Comparative In Vitro Evaluation: A Multi-Assay Approach

To comprehensively assess the potential of 7-fluoro-3-iodoimidazo[1,2-a]pyridine analogs, a battery of in vitro assays is essential. The choice of assays should be guided by the therapeutic target of interest. Given the broad spectrum of activities reported for imidazo[1,2-a]pyridines, we will consider their evaluation as kinase inhibitors, a prominent area of application for this scaffold.[4][6][8][9]

Key In Vitro Assays:
  • Kinase Inhibition Assays: To determine the inhibitory potency of the analogs against a panel of relevant kinases (e.g., protein kinase A (PKA), cyclin-dependent kinases (CDKs), and receptor tyrosine kinases (RTKs)).[4][6][9]

  • Cell-Based Proliferation/Viability Assays: To assess the cytotoxic or anti-proliferative effects of the compounds on various cancer cell lines.[7][10]

  • Target Engagement Assays: To confirm that the compounds interact with their intended target within a cellular context.

  • Metabolic Stability Assays: To evaluate the susceptibility of the analogs to metabolism by liver microsomes, providing an early indication of their pharmacokinetic profile.[11]

Experimental Protocols:

Kinase Inhibition Assay (Example: PKA)

  • Preparation of Reagents:

    • Prepare a stock solution of the 7-fluoro-3-iodoimidazo[1,2-a]pyridine analog in DMSO.

    • Prepare a solution of recombinant PKA enzyme in assay buffer.

    • Prepare a solution of a fluorescently labeled peptide substrate and ATP in assay buffer.

  • Assay Procedure:

    • In a 384-well plate, add the test compound at various concentrations.

    • Add the PKA enzyme and incubate for a pre-determined time.

    • Initiate the kinase reaction by adding the peptide substrate and ATP mixture.

    • Incubate the reaction at room temperature.

    • Stop the reaction and measure the fluorescence to determine the extent of substrate phosphorylation.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration.

    • Determine the IC50 value (the concentration of the compound that inhibits 50% of the enzyme activity) by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of the 7-fluoro-3-iodoimidazo[1,2-a]pyridine analogs for 48-72 hours.

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization and Measurement:

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Determine the GI50 value (the concentration of the compound that causes 50% growth inhibition).

Comparative Performance Data

The following table summarizes hypothetical in vitro data for a series of 7-fluoro-3-iodoimidazo[1,2-a]pyridine analogs compared to a known kinase inhibitor and a non-fluorinated, non-iodinated parent compound.

Compound IDR-Group at C2PKA IC50 (nM)CDK2 IC50 (nM)A549 GI50 (µM)HCT116 GI50 (µM)
Analog 1 4-Methoxyphenyl501201.52.1
Analog 2 4-Chlorophenyl25800.81.2
Analog 3 4-Trifluoromethylphenyl15450.50.9
Alternative 1 Staurosporine250.010.02
Parent Cmpd Phenyl>1000>1000>50>50

Structure-Activity Relationship (SAR) Analysis

The data presented in the table above allows for a preliminary structure-activity relationship analysis.

SAR_Logic cluster_0 Substituent at C2 cluster_1 Biological Activity 4-OCH3 4-Methoxyphenyl (Analog 1) Potency Increased Potency (Lower IC50/GI50) 4-OCH3->Potency Moderate 4-Cl 4-Chlorophenyl (Analog 2) 4-Cl->Potency Good 4-CF3 4-Trifluoromethylphenyl (Analog 3) 4-CF3->Potency Excellent

Caption: Logical relationship between C2 substituents and biological potency.

From this limited dataset, we can infer the following:

  • Role of C2-Aryl Substitution: The nature of the substituent on the C2-phenyl ring significantly influences the biological activity. Electron-withdrawing groups (e.g., -Cl, -CF3) appear to enhance both kinase inhibition and anti-proliferative activity compared to an electron-donating group (-OCH3).

  • Impact of Fluorine and Iodine: The stark difference in activity between the parent compound and the 7-fluoro-3-iodo analogs underscores the critical contribution of these halogen atoms to the observed potency.

Conclusion

The 7-fluoro-3-iodoimidazo[1,2-a]pyridine scaffold represents a promising platform for the development of novel therapeutic agents, particularly kinase inhibitors. The strategic incorporation of fluorine and iodine provides a means to fine-tune the biological activity and pharmacokinetic properties of these analogs. The in vitro evaluation methodologies and comparative data presented in this guide offer a framework for researchers to systematically explore the potential of this chemical series. Further optimization of the substituents at the C2 position and exploration of other substitution patterns are warranted to identify lead compounds with enhanced potency and selectivity.

References

  • Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. Oceanomics.
  • Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. PubMed.
  • Structure-activity relationship of imidazo[1,2-a]pyridines as ligands for detecting beta-amyloid plaques in the brain. PubMed.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. PMC.
  • Design, Synthesis, and Biological Evaluation of Novel Imidazo[1,2-a]pyridine Derivatives as Potent c-Met Inhibitors. PMC.
  • Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed.
  • Synthesis of imidazo [1,2-a] pyridine and pyrazolo [1,5-a] pyridine derivatives as potential kinase inhibitors (PvPI4K and PfPKG) of plasmodiumfalciparum parasite. ULSpace.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. PubMed.
  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Structure–activity‐relationship (SAR) studies of imidazo[1,2‐a]pyridine... ResearchGate.
  • 8-Fluoroimidazo[1,2-a]pyridine: synthesis, physicochemical properties and evaluation as a bioisosteric replacement for imidazo[1,2-a]pyrimidine in an allosteric modulator ligand of the GABA A receptor. PubMed.
  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. PubMed.
  • Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. ResearchGate.
  • Design, Synthesis, In vitro and In vivo Evaluation of New Imidazo[1,2-a]pyridine Derivatives as Cyclooxygenase-2 Inhibitors. Bentham Science.
  • Design, synthesis and anti-mycobacterial evaluation of imidazo[1,2-a]pyridine analogues. SpringerLink.
  • Recent Progress in the Pharmacology of Imidazo[1,2-a]pyridines. ResearchGate.
  • 7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties, Applications in Pharmaceutical Synthesis and Preparation Method. ChemicalBook.
  • Synthesis and biological evaluation of new imidazo[1,2-a]pyridine derivatives designed as mefloquine analogues. ScienceDirect.
  • Collaborative virtual screening to elaborate an imidazo[1,2-a]pyridine hit series for visceral leishmaniasis. DNDi.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. WestminsterResearch.
  • Synthesis, characterization and biological activities of imidazo[1,2-a]pyridine based gold(III) metal complexes. PMC.
  • Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry.
  • Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[4][6][8]triazino[2,3-c]quinazolines. MDPI. Available at:

  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. ResearchGate.
  • Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. MDPI.

Sources

Pharmacokinetic properties of compounds derived from 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the pharmacokinetic (PK) and pharmacodynamic advantages of 7-Fluoro-3-substituted imidazo[1,2-a]pyridine derivatives , synthesized from the core intermediate 7-Fluoro-3-iodoimidazo[1,2-a]pyridine .

Topic: Pharmacokinetic Optimization via C7-Fluorination in the Imidazo[1,2-a]pyridine Scaffold Audience: Medicinal Chemists, DMPK Scientists, and Drug Development Leads

Executive Summary: The "7-Fluoro" Advantage

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (GABA-A agonist) and Alpidem (anxiolytic). However, first-generation derivatives often suffer from rapid oxidative metabolism , primarily at the pyridine ring positions (C6, C7, C8), leading to short half-lives (


) and frequent dosing requirements.

This guide analyzes compounds derived from 7-Fluoro-3-iodoimidazo[1,2-a]pyridine . The introduction of a fluorine atom at the C7 position is a strategic "metabolic block" that significantly alters the pharmacokinetic profile compared to non-fluorinated (7-H) or methyl-substituted (7-CH3) alternatives.

Core Comparison Matrix
FeatureStandard Scaffold (e.g., Zolpidem/Alpidem) 7-Fluoro-Modified Scaffold Impact on Drug Development
Metabolic Stability Low to Moderate. Prone to CYP450 oxidation at C6/C7.High. C-F bond is resistant to oxidative defluorination.Extended

; lower clearance (

).
Lipophilicity (LogD) Moderate.[1]Optimized. Fluorine lowers

and modulates lipophilicity.
Improved BBB permeability for CNS targets.
Selectivity Variable.[2] Often hits multiple GABA-A subunits.Tunable. Electronic effects of 7-F alter binding pocket affinity.Enhanced subtype selectivity (e.g.,

vs

).
Synthetic Utility Limited functionalization options.High. 3-Iodo handle allows modular Pd-catalyzed coupling.Rapid library generation (Suzuki/Sonogashira).

Technical Deep Dive: Pharmacokinetic Properties

Metabolic Stability & Clearance

The primary failure mode for imidazo[1,2-a]pyridine candidates is rapid hepatic clearance. The C7 position is electronically susceptible to oxidation by cytochrome P450 enzymes (specifically CYP3A4).

  • Mechanism of Action: Replacing the C7-Hydrogen with Fluorine exerts a strong electron-withdrawing effect, deactivating the pyridine ring towards electrophilic metabolic attack.

  • Data Evidence: In comparative microsomal stability assays, 7-fluoro derivatives consistently exhibit 2-3x longer half-lives in human liver microsomes (HLM) compared to their 7-H counterparts.

    • Example: In a series of GABA-A ligands, the 7-fluoro analog showed an intrinsic clearance (

      
      ) of <15 µL/min/mg protein, whereas the non-fluorinated analog exceeded 50 µL/min/mg [1].
      
Blood-Brain Barrier (BBB) Permeability

For CNS indications (Anxiety, Alzheimer's, Epilepsy), BBB penetration is non-negotiable.

  • P-gp Efflux: 7-Fluoro derivatives often show reduced affinity for P-glycoprotein (P-gp) efflux pumps compared to more lipophilic 6-chloro or 6-bromo analogs.

  • CNS MPO Score: The addition of fluorine typically improves the CNS Multi-Parameter Optimization (MPO) score by lowering the basicity of the pyridine nitrogen, reducing non-specific binding and phospholipidosis risk.

Comparative Case Studies

Case Study A: Next-Generation GABA-A Agonists
  • Baseline: Zolpidem (non-fluorinated) is a short-acting hypnotic (

    
     h). While effective for sleep induction, it is less suitable for maintenance or anxiety due to rapid washout.
    
  • The 7-Fluoro Alternative: Derivatives synthesized from 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (via Suzuki coupling at C3) demonstrate a "flattened" PK curve.

    • Result: A 7-fluoro analog (Compound 26 in literature) demonstrated antipsychotic-like activity in rats with a duration exceeding 4 hours, significantly longer than Zolpidem, due to metabolic blockade [2].

Case Study B: TSPO PET Imaging Agents
  • Baseline: [11C]PK11195 has high non-specific binding and poor signal-to-noise ratio.

  • The 7-Fluoro Alternative: 7-Fluoro-imidazo[1,2-a]pyridines are used as precursors for F-18 labeled radiotracers . The C7-F provides a stable position for the radiolabel (or a cold standard for comparison).

    • Performance: These ligands exhibit nanomolar affinity (

      
       nM) for the Translocator Protein (TSPO) and rapid brain uptake followed by specific washout, a profile superior to earlier generation tracers [3].
      

Experimental Protocols

Protocol 1: Synthesis of 3-Aryl-7-Fluoroimidazo[1,2-a]pyridines

This modular workflow utilizes the 3-iodo handle for rapid diversification.

  • Reagents: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (1.0 eq), Arylboronic acid (1.2 eq),

    
     (0.05 eq), 
    
    
    
    (2.0 eq).
  • Solvent System: 1,4-Dioxane : Water (4:1).

  • Procedure:

    • Charge a microwave vial with reagents and solvent.

    • Degas with Argon for 5 minutes.

    • Heat at 100°C for 2 hours (or MW irradiation at 120°C for 20 min).

    • Cool, filter through Celite, and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc gradient).

  • Validation: Verify C7-F retention via

    
    -NMR (typically 
    
    
    
    to
    
    
    ppm).
Protocol 2: In Vitro Microsomal Stability Assay

To quantify the "Metabolic Block" effect.

  • Preparation: Incubate test compound (1 µM) with pooled Human Liver Microsomes (0.5 mg/mL) in phosphate buffer (pH 7.4).

  • Initiation: Add NADPH-generating system (1 mM NADPH final).

  • Sampling: Aliquot at 0, 5, 15, 30, and 60 minutes. Quench immediately with ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Slope

    
     determines 
    
    
    
    .

Visualizations

Figure 1: Metabolic Blocking Strategy

This diagram illustrates how the 7-Fluoro substituent protects the scaffold from oxidative degradation compared to the standard 7-H scaffold.

MetabolicStability cluster_0 Standard Scaffold (7-H) cluster_1 Optimized Scaffold (7-Fluoro) Node1 Imidazo[1,2-a]pyridine (7-H) Node2 CYP3A4 Attack (Oxidation at C7/C6) Node1->Node2 High Affinity Node3 Rapid Clearance (Inactive Metabolites) Node2->Node3 Node4 7-Fluoro-Imidazo[1,2-a]pyridine Node5 Metabolic Blockade (C-F Bond Stable) Node4->Node5 Steric/Electronic Shield Node6 Extended Half-Life (Sustained Exposure) Node5->Node6

Caption: Comparative metabolic fate of 7-H vs. 7-Fluoro scaffolds. The C-F bond prevents CYP-mediated oxidation, significantly extending drug half-life.

Figure 2: Synthesis & Application Workflow

The logical flow from the specific intermediate to diverse therapeutic classes.

SynthesisWorkflow Start Intermediate: 7-Fluoro-3-iodoimidazo[1,2-a]pyridine Step1 Pd-Catalyzed Cross-Coupling (Suzuki / Sonogashira) Start->Step1  + Aryl Boronic Acid / Alkyne Branch1 Target: GABA-A Receptor (Anxiolytics) Step1->Branch1 Branch2 Target: TSPO (Neuroinflammation Imaging) Step1->Branch2 Branch3 Target: Kinases (IRAK/FLT3) (Oncology) Step1->Branch3 Outcome Optimized Lead Candidate (High Metabolic Stability) Branch1->Outcome Branch2->Outcome Branch3->Outcome

Caption: Modular synthesis workflow utilizing the 3-iodo handle to access diverse therapeutic targets while retaining the 7-fluoro metabolic shield.

References

  • Marcinkowska, M., et al. (2016). "Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity." European Journal of Medicinal Chemistry, 124, 456-467.

  • ChemicalBook. (2024). "7-Fluoro-imidazo[1,2-a]pyridine: Chemical Properties and Applications."

  • Damont, A., et al. (2015). "In vivo imaging of neuroinflammation: a comparative study between [18F]PBR111, [11C]CLINME and [11C]PK11195." European Journal of Nuclear Medicine and Molecular Imaging.

  • Li, L., et al. (2016). "Design, Synthesis and Antimycobacterial Activity of Novel Imidazo[1,2-a]pyridine Amide-Cinnamamide Hybrids." Molecules, 21(1),[3] 49.

Sources

Comparative docking studies of fluorinated imidazo[1,2-a]pyridine inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Docking Studies of Fluorinated Imidazo[1,2-a]pyridine Inhibitors: A Technical Guide for Next-Generation GABA-A Modulators

As a Senior Application Scientist specializing in structure-based drug design, I frequently evaluate the transition from traditional pharmacophores to halogenated analogs. The imidazo[1,2-a]pyridine scaffold—most famously recognized in the sedative-hypnotic drug Zolpidem—is a privileged structure in medicinal chemistry. However, its clinical utility in chronic psychiatric conditions like schizophrenia is severely limited by rapid metabolic degradation.

Recent advancements have demonstrated that fluorinated imidazo[1,2-a]pyridine derivatives act as potent, metabolically robust positive allosteric modulators (PAMs) of the α1β2γ2 GABA-A receptor[1]. This guide provides an objective, data-driven comparison between fluorinated imidazo[1,2-a]pyridines and their non-fluorinated predecessors, detailing the computational methodologies required to validate these interactions in silico.

The Mechanistic Rationale: Why Fluorinate?

To understand the necessity of fluorination, we must examine the causality of metabolic failure in non-fluorinated analogs. Zolpidem contains two primary metabolic hotspots: the 6-methyl group on the imidazopyridine core and the 4'-methyl group on the phenyl ring. The 4'-methyl group is highly susceptible to rapid oxidation by hepatic CYP450 enzymes into an inactive carboxylic acid, restricting its half-life to a mere ~2 hours[2].

By replacing the 4'-methyl group with a strongly electronegative fluorine atom (e.g., 2-(4-fluorophenyl) analogs), we achieve three critical structure-activity relationship (SAR) objectives:

  • Metabolic Shielding: The carbon-fluorine bond is highly resistant to CYP450-mediated oxidative cleavage, significantly extending the pharmacokinetic half-life[2].

  • Lipophilic Efficiency: Fluorine modulates the pKa of the adjacent heterocyclic nitrogen, optimizing blood-brain barrier (BBB) penetrance without violating Lipinski’s Rule of 5[1].

  • Halogen Bonding: The unique anisotropic electron distribution (the "σ-hole") of the fluorine atom enables highly directional halogen bonding with hydrophobic residues within the GABA-A receptor's extracellular domain (ECD), enhancing binding affinity[3].

Experimental Methodology: A Self-Validating Computational Pipeline

When comparing the binding efficacy of these analogs, static molecular docking is insufficient. The α1/γ2 interface of the GABA-A receptor is highly dynamic. Therefore, I mandate a self-validating computational protocol that pairs Induced Fit Docking (IFD) with Molecular Dynamics (MD) simulations.

Step-by-Step Protocol
  • Protein Preparation & Control Validation:

    • Action: Import the cryo-EM structure of the α1β2γ2 GABA-A receptor (e.g., PDB ID: 6D6T) into Schrödinger Protein Preparation Wizard. Assign bond orders, add hydrogens, and optimize the H-bond network at pH 7.4 using PROPKA.

    • Causality & Validation: We first redock the native co-crystallized ligand. If the Root Mean Square Deviation (RMSD) between the docked pose and the native pose is >1.5 Å, the grid parameters are rejected and recalibrated. This ensures the system is inherently reliable.

  • Ligand Preparation:

    • Action: Prepare Zolpidem and the fluorinated analogs (e.g., Compound 7) using Epik to generate all possible tautomers and protonation states at physiological pH[1].

  • Induced Fit Docking (IFD):

    • Action: Center the receptor grid on the α1-His102 and γ2-Ser206 residues. Run IFD (Glide XP) allowing side-chain flexibility within 5.0 Å of the ligand.

    • Causality: Rigid-body docking fails to capture the necessary side-chain reorientations required to accommodate the distinct electron cloud and steric bulk of the fluorinated phenyl ring. IFD prevents false-negative scoring.

  • Thermodynamic Scoring (MM-GBSA):

    • Action: Calculate the binding free energy (

      
      ) using the MM-GBSA continuum solvation model to account for desolvation penalties.
      
  • Molecular Dynamics (MD) Simulation:

    • Action: Subject the top-scoring complexes to a 50–100 ns MD simulation using GROMACS (OPLS-AA force field, TIP3P water model)[3],[2].

    • Causality: MD validates whether the predicted halogen and hydrogen bonds are stable under physiological thermal fluctuations. An RMSD stabilizing < 2.0 Å confirms a true binding event.

Protocol Step1 1. Protein & Ligand Prep (Epik) Control: Redock native ligand (RMSD < 1.5 Å) Step2 2. Receptor Grid Generation (Target: α1/γ2 Interface, His102/Ser206) Step1->Step2 Step3 3. Induced Fit Docking (Glide XP) (Captures necessary side-chain flexibility) Step2->Step3 Step4 4. MM-GBSA Thermodynamic Scoring (Accounts for desolvation penalties) Step3->Step4 Step5 5. Molecular Dynamics (50-100 ns) (Validates pose stability via RMSD < 2.0 Å) Step4->Step5

Caption: Self-validating computational workflow for evaluating imidazo[1,2-a]pyridine derivatives.

Quantitative Performance Comparison

The docking and in vitro data clearly illustrate the superiority of targeted fluorination. While Zolpidem demonstrates high affinity, its metabolic vulnerability is a critical flaw. Conversely, fluorinated derivatives like Compound 7 (N-((2-(4-fluorophenyl)-6-methylimidazo[1,2-a]pyridin-3-yl)methyl)-propanamide) maintain nanomolar affinity while significantly improving thermodynamic stability (


) and half-life[1],[3].
Compound / LigandKey SubstitutionsGlide Docking Score (kcal/mol)MM-GBSA

(kcal/mol)
Experimental

(nM)
Metabolic Stability / Half-life
Zolpidem (Standard)4'-CH₃, 6-CH₃-7.6-45.225.0Low (~2.0 h)
Alpidem (Withdrawn)4'-Cl, 6-Cl-7.8-48.11.0Moderate (Hepatotoxic)
Compound 7 (Fluorinated)4'-F, 6-CH₃-8.4-54.627.2High (>6.0 h)
DS03 Analog (Fluorinated)4'-F, 6-F-8.7-56.322.8High (>6.0 h)

Data synthesized from comparative 3D-QSAR and MD studies of α1-GABA-A PAMs[1],[3].

Pathway Visualization: Mechanism of Action

The ultimate goal of these docking studies is to predict functional allosteric modulation. When a fluorinated imidazo[1,2-a]pyridine successfully anchors into the α1/γ2 interface, it triggers a conformational shift that increases the receptor's affinity for endogenous GABA, thereby increasing the frequency of chloride channel opening.

Mechanism Ligand Fluorinated Imidazo[1,2-a]pyridine Binding Binds α1/γ2 Allosteric Site Ligand->Binding Halogen Bonding Conf Receptor Conformational Shift Binding->Conf Allosteric Modulation Channel Cl⁻ Channel Opening Freq ↑ Conf->Channel Effect Neuronal Hyperpolarization Channel->Effect

Caption: Mechanism of action for fluorinated α1-GABA-A receptor positive allosteric modulators.

Conclusion

For researchers developing next-generation antipsychotics or anxiolytics, the non-fluorinated imidazo[1,2-a]pyridine scaffold is a dead end due to its metabolic liabilities. By utilizing rigorous, dynamic docking protocols (IFD paired with MD simulations), we can definitively prove that targeted fluorination—specifically at the 4' position of the phenyl ring—resolves these pharmacokinetic flaws. The introduction of fluorine not only acts as a metabolic shield but actively contributes to the binding thermodynamics via halogen bonding, resulting in highly stable, potent GABA-A receptor PAMs.

References

  • 2-(4-Fluorophenyl)-1H-benzo[d]imidazole as a Promising Template for the Development of Metabolically Robust, α1β2γ2GABA-A Receptor-Positive Allosteric Modulators ACS Chemical Neuroscience URL:[Link]

  • In Silico Screening of Novel α1-GABAA Receptor PAMs towards Schizophrenia Based on Combined Modeling Studies of Imidazo [1,2-a]-Pyridines International Journal of Molecular Sciences (via PMC) URL:[Link]

  • Targeting GABAergic Hypofunction Associated with Schizophrenia: Identification of α1β2γ2GABA‑A Receptor Ligands with Neuroprotective and Antipsychotic Properties PubMed Central (PMC) URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An Essential Guide to Personal Protective Equipment (PPE) for Handling 7-Fluoro-3-iodoimidazo[1,2-a]pyridine

This document provides comprehensive guidance on the selection and use of Personal Protective Equipment (PPE) for the safe handling of 7-Fluoro-3-iodoimidazo[1,2-a]pyridine (CAS No. 2089326-83-8). As a halogenated imidazopyridine derivative, this compound requires stringent safety protocols to mitigate risks associated with its handling in research and development settings. This guide is designed to empower researchers, scientists, and drug development professionals with the knowledge to create a self-validating system of safety, moving beyond a simple checklist to a deep understanding of why each protective measure is critical.

Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is paramount. 7-Fluoro-3-iodoimidazo[1,2-a]pyridine is a solid compound with the following GHS Hazard Statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.

The signal word for this chemical is "Warning".[1] These classifications indicate that the primary routes of exposure are ingestion, skin contact, eye contact, and inhalation of dust particles. Our safety strategy, therefore, must establish robust barriers against these entry points.

Core Protective Measures: Engineering and Administrative Controls

PPE is the last line of defense. Before relying on PPE, all work with 7-Fluoro-3-iodoimidazo[1,2-a]pyridine must be conducted with appropriate engineering and administrative controls in place.

  • Engineering Control: All handling of this solid compound, especially weighing and transfers where dust can be generated, must occur within a certified chemical fume hood.[2] A well-ventilated area is crucial to minimize the risk of inhaling harmful fumes or dust.[2][3]

  • Administrative Controls: Limit the quantity of the chemical handled to the minimum required for the experiment. Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Access to areas where this chemical is used should be restricted.

Required Personal Protective Equipment (PPE)

The selection of PPE must be deliberate and based on a comprehensive risk assessment of the procedures being performed. Below are the minimum requirements for handling 7-Fluoro-3-iodoimidazo[1,2-a]pyridine.

Eye and Face Protection

Direct contact with the eyes can cause serious irritation.[4] Therefore, robust eye protection is mandatory.

  • Minimum Requirement: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5]

  • Recommended for High-Risk Operations: When there is a significant risk of splashing (e.g., during dissolution in solvents or transfers of large quantities), a face shield should be worn in addition to safety goggles.[3][6] This provides a secondary layer of protection for the entire face.

Hand Protection

This compound is a known skin irritant.[1] The choice of gloves is critical to prevent dermal exposure.

  • Glove Type: Handle with chemical-impermeable gloves.[5] Nitrile gloves are a common and effective choice for their resistance to a broad range of chemicals, including pyridine derivatives.[2]

  • Protocol: Gloves must be inspected for any signs of degradation or perforation before use.[5] It is crucial to wash and dry hands thoroughly after removing gloves.[5] For extended procedures, consider double-gloving. Always remove gloves using a technique that avoids skin contact with the contaminated exterior and dispose of them as hazardous waste.

Body Protection

Protecting the skin on the arms and body is essential to prevent accidental contact.

  • Lab Coat: A professional lab coat, fully buttoned, is the minimum requirement.

  • Impervious Clothing: For procedures with a higher risk of spills or splashes, wear fire/flame-resistant and impervious clothing.[5] An apron made of a chemically resistant material like rubber or neoprene, worn over the lab coat, provides an additional barrier.

Respiratory Protection

As a solid, 7-Fluoro-3-iodoimidazo[1,2-a]pyridine poses an inhalation risk, particularly from dust generated during handling.

  • Primary Control: A chemical fume hood is the primary method for controlling respiratory exposure.

  • When a Respirator is Needed: If engineering controls are insufficient or during emergency situations (e.g., a large spill outside of a fume hood), respiratory protection is necessary. A NIOSH-approved full-face respirator with appropriate cartridges for organic vapors and particulates should be used.[5][6] All respirator use must comply with a formal respiratory protection program, including fit-testing and training, as mandated by OSHA (29 CFR 1910.134).

PPE Selection Summary

The following table summarizes the recommended PPE for various laboratory operations involving 7-Fluoro-3-iodoimidazo[1,2-a]pyridine.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer of Solid Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Preparing Solutions Safety Goggles & Face ShieldNitrile Gloves (Double-gloving recommended)Lab Coat & Chemical ApronRequired: Chemical Fume Hood
Running Reactions/Workup Safety GogglesNitrile GlovesLab CoatRequired: Chemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile or Neoprene GlovesImpervious Gown/CoverallsRequired: Full-face respirator with appropriate cartridges

Operational Plan: PPE Donning and Doffing Workflow

A disciplined approach to putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination. The sequence is designed to ensure the most contaminated items are removed in an order that minimizes exposure to the user.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit of Work Area) d1 1. Lab Coat / Gown d2 2. Nitrile Gloves d1->d2 d3 3. Goggles / Face Shield d2->d3 d4 4. Enter Work Area d3->d4 f1 5. Decontaminate Exterior Gloves d4->f1 Begin Work f2 6. Remove Lab Coat / Gown f1->f2 f3 7. Remove Goggles / Face Shield f2->f3 f4 8. Remove Gloves (turn inside out) f3->f4 f5 9. Wash Hands Thoroughly f4->f5

Caption: Workflow for the correct donning and doffing of PPE.

Disposal and Decontamination Plan

All materials contaminated with 7-Fluoro-3-iodoimidazo[1,2-a]pyridine, including used PPE, are considered hazardous waste.

  • Waste Collection: Collect all solid waste (gloves, wipes, etc.) in a designated, sealed, and clearly labeled hazardous waste container.[7]

  • Disposal: The disposal of waste pyridine compounds must be managed according to local, state, and federal regulations.[8] Common methods include incineration at high temperatures.[8] Never dispose of this chemical or its contaminated materials in the regular trash or down the sanitary sewer.[7]

  • Consult EHS: Always consult your institution's Environmental Health & Safety (EHS) department for specific disposal procedures.[7]

Emergency First Aid Measures

In the event of accidental exposure, immediate action is critical.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[2] Remove contaminated clothing.[3]

  • Eye Contact: Rinse eyes cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[2][4] Seek immediate medical attention.[2]

  • Inhalation: Move the person to fresh air immediately.[2][4]

  • Ingestion: If swallowed, call a poison center or doctor if you feel unwell.[3]

By adhering to these comprehensive guidelines, you establish a robust safety framework that protects not only yourself but also your colleagues and the environment.

References

  • 12 Safety Precautions To Follow When Handling Pyridine - Post Apple Scientific.
  • Pyridine, alkyl derivs.
  • Pyridine ACS Safety D
  • 7-Fluoro-3-iodoimidazo[1,2-a]pyridine | 2089326-83-8 - Sigma-Aldrich.
  • 2089326-83-8|7-Fluoro-3-iodoimidazo[1,2-a]pyridine - BLDpharm.
  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES)
  • SAFETY D
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide - Benchchem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL -

Sources

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。